molecular formula C19H22O7 B1233872 Vernolide

Vernolide

Número de catálogo: B1233872
Peso molecular: 362.4 g/mol
Clave InChI: ZGXVZQZFVYSUDU-ULYHCOEVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Vernolide refers to a group of sesquiterpene lactone compounds, notably this compound A and this compound B, isolated from plants of the Vernonia genus . These compounds are of significant interest in biochemical and pharmacological research due to their demonstrated cytotoxic activities. Studies have shown that vernolides exhibit anti-tumor effects by targeting key cellular processes in cancer cells . Research indicates that these compounds can inhibit cell proliferation and metastasis by targeting signaling pathways such as STAT3 and NF-κB, and by reducing the activity of matrix metalloproteinases (MMP-2 and MMP-9) . Furthermore, vernolides can induce apoptosis (programmed cell death) in cancer cells through the activation of caspase enzymes and by modulating the expression of Bcl-2 family proteins . The biological activity is hypothesized to be linked to the reactivity of the α-methylene-γ-lactone group, a common feature in many bioactive sesquiterpene lactones . Beyond oncology research, vernolides have also been investigated for their antimicrobial and anti-inflammatory properties . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

Fórmula molecular

C19H22O7

Peso molecular

362.4 g/mol

Nombre IUPAC

[(1R,3S,4R,8R,9Z,13R,15R)-15-hydroxy-5-methylidene-6-oxo-7,14,16-trioxatetracyclo[8.4.3.01,13.04,8]heptadec-9-en-3-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C19H22O7/c1-9(2)16(20)25-13-7-19-14(26-19)5-4-11(8-23-18(19)22)6-12-15(13)10(3)17(21)24-12/h6,12-15,18,22H,1,3-5,7-8H2,2H3/b11-6-/t12-,13+,14-,15+,18-,19-/m1/s1

Clave InChI

ZGXVZQZFVYSUDU-ULYHCOEVSA-N

SMILES isomérico

CC(=C)C(=O)O[C@H]1C[C@]23[C@H](O2)CC/C(=C/[C@@H]4[C@@H]1C(=C)C(=O)O4)/CO[C@H]3O

SMILES canónico

CC(=C)C(=O)OC1CC23C(O2)CCC(=CC4C1C(=C)C(=O)O4)COC3O

Sinónimos

vernolide

Origen del producto

United States

Foundational & Exploratory

The Discovery and Isolation of Vernolide from Vernonia amygdalina: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Vernolide, a significant bioactive sesquiterpene lactone derived from the leaves of Vernonia amygdalina. This document details the experimental protocols for extraction and purification, presents quantitative data, and illustrates the molecular signaling pathways modulated by this compound.

Introduction

Vernonia amygdalina, commonly known as bitter leaf, has a long history in traditional African medicine for treating a variety of ailments. Phytochemical analyses have revealed a rich composition of bioactive compounds, with sesquiterpene lactones like this compound and Vernodalol being of significant scientific interest.[1][2] These compounds have demonstrated a range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[3][4][5] This guide focuses on the technical aspects of isolating this compound and understanding its mechanism of action.

Extraction and Isolation of this compound

The isolation of this compound from Vernonia amygdalina is a multi-step process involving solvent extraction followed by chromatographic purification. The general workflow is outlined below.

General Experimental Workflow

The isolation process begins with the preparation of the plant material, followed by extraction to obtain a crude extract. This extract is then subjected to chromatographic techniques to isolate the pure compound.

G A Plant Material Preparation (Drying and Grinding of V. amygdalina leaves) B Solvent Extraction (e.g., Maceration, Soxhlet) A->B C Concentration (Rotary Evaporation) B->C D Crude Extract C->D E Column Chromatography D->E F Fraction Collection E->F G Thin Layer Chromatography (TLC) Analysis F->G H Pooling of this compound-rich Fractions G->H I Crystallization H->I J Pure this compound I->J

Figure 1: General experimental workflow for the isolation of this compound.
Detailed Experimental Protocols

The following protocols are a synthesis of methodologies reported in the literature for the extraction and isolation of sesquiterpene lactones from Vernonia amygdalina.

Protocol 1: Plant Material Preparation and Extraction

  • Preparation: Fresh leaves of Vernonia amygdalina are washed and air-dried in the shade for several days until brittle. The dried leaves are then pulverized into a fine powder using a mechanical grinder.

  • Extraction (Maceration):

    • A known quantity of the powdered leaves (e.g., 500 g) is macerated in a suitable solvent (e.g., methanol (B129727) or a mixture of chloroform (B151607) and methanol) at room temperature for 24-72 hours with occasional agitation.[6]

    • The mixture is then filtered using Whatman No. 1 filter paper.

    • The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.

  • Extraction (Soxhlet):

    • A known quantity of the powdered leaves (e.g., 100 g) is placed in a thimble and extracted with a solvent such as 60% (v/v) ethanol (B145695) in a Soxhlet apparatus for approximately 4 hours.[7]

    • The resulting extract is concentrated using a rotary evaporator.

Protocol 2: Chromatographic Isolation and Purification of this compound

  • Column Preparation: A glass column is packed with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a non-polar solvent like n-hexane to create a slurry.

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a solvent gradient of increasing polarity. A common gradient starts with 100% n-hexane and gradually introduces a more polar solvent like ethyl acetate, followed by mixtures of chloroform and methanol.[5][8]

    • Elution Gradient Example:

      • 100% n-hexane

      • n-hexane : Ethyl Acetate mixtures (e.g., 9:1, 8:2, 1:1, 2:8, 1:9 v/v)

      • 100% Ethyl Acetate

      • Ethyl Acetate : Methanol mixtures (e.g., 9:1, 8:2 v/v)

      • 100% Methanol

  • Fraction Collection: Eluted fractions of a defined volume (e.g., 100 mL each) are collected sequentially.[5]

  • Thin Layer Chromatography (TLC) Monitoring: The collected fractions are monitored by TLC to identify those containing this compound. A suitable developing solvent system is 80% chloroform and 20% methanol.[9] The spots can be visualized under UV light or by staining.

  • Pooling and Crystallization: Fractions showing a single spot corresponding to this compound are pooled together and concentrated. The pure compound can be obtained by crystallization from a suitable solvent, such as methanol.[9]

Quantitative Data

The yield of crude extract and the content of sesquiterpene lactones can vary depending on the plant source, geographical location, and the extraction method employed.

Plant PartExtraction MethodSolventCrude Extract Yield (% w/w)Reference
LeavesMacerationEthanol21.16[10]
LeavesMacerationEthyl Acetate12.19[10]
FlowersSuccessive MacerationHexane0.4[5]
FlowersSuccessive MacerationChloroform1.78[5]
FlowersSuccessive MacerationAcetone1.91[5]

Molecular Signaling Pathways of this compound

This compound and related sesquiterpene lactones from Vernonia amygdalina have been shown to exert their biological effects, particularly their anticancer activities, by modulating several key signaling pathways.

Anticancer Signaling Pathways

This compound's anticancer effects are attributed to its ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis. This is achieved through the modulation of multiple signaling cascades.[3][11]

G cluster_proliferation Proliferation & Metastasis cluster_apoptosis Apoptosis This compound This compound ERK1_2 ERK1/2 This compound->ERK1_2 STAT3 STAT3 This compound->STAT3 NFkB NF-κB This compound->NFkB Bcl2 Bcl-2/Bcl-xL This compound->Bcl2 Caspase9 Caspase-9 This compound->Caspase9 Proliferation Cell Proliferation ERK1_2->Proliferation STAT3->Proliferation MMP2_9 MMP-2/9 NFkB->MMP2_9 Metastasis Metastasis MMP2_9->Metastasis Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Anticancer signaling pathways modulated by this compound.

The antiproliferative and antimetastatic activities of this compound are linked to the inhibition of key signaling molecules such as extracellular signal-regulated kinases (ERK1/2), signal transducer and activator of transcription 3 (STAT3), and nuclear factor-kappa B (NF-κB).[3][11] The inhibition of NF-κB can lead to the downregulation of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer cell invasion and metastasis.

This compound also induces apoptosis by modulating the expression of Bcl-2 family proteins, leading to the activation of caspase-9 and caspase-3, which are key executioners of the apoptotic cascade.[3][11]

Conclusion

This compound, a sesquiterpene lactone isolated from Vernonia amygdalina, holds significant promise as a therapeutic agent due to its potent biological activities. The methodologies for its extraction and isolation are well-established, relying on conventional solvent extraction and chromatographic techniques. A deeper understanding of its molecular mechanisms of action, particularly its influence on critical signaling pathways, will be instrumental in its future development as a pharmaceutical lead compound. This guide provides a foundational resource for researchers dedicated to exploring the therapeutic potential of this natural product.

References

Vernolide: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vernolide is a naturally occurring sesquiterpene lactone that has garnered significant interest within the scientific community due to its diverse pharmacological properties. Isolated from various plant species, most notably from the genus Vernonia, this bioactive compound has demonstrated potent antioxidant, antibacterial, and anticancer activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its underlying mechanisms of action. Detailed experimental protocols for its isolation, characterization, and biological evaluation are also presented to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a complex sesquiterpene lactone with the molecular formula C₁₉H₂₂O₇.[1][2] Its chemical structure is characterized by a germacrane-type sesquiterpene skeleton containing an α-methylene-γ-lactone group, which is crucial for its biological activity. It is important to distinguish this compound from its related compounds, this compound A and this compound B, which possess different molecular formulas and substituent groups.

Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₉H₂₂O₇[1][2]
Molecular Weight 362.4 g/mol [1]
IUPAC Name [(1R,3S,4R,8R,9Z,13R,15R)-15-hydroxy-5-methylidene-6-oxo-7,14,16-trioxatetracyclo[8.4.3.0¹,¹³.0⁴,⁸]heptadec-9-en-3-yl] 2-methylprop-2-enoate[1]
Melting Point 176–177 °C[3]
Appearance White needle-like crystals[3]
Spectral Data Summary
TechniqueKey ObservationsReference(s)
¹H-NMR (300 MHz, CD₃OD) Signals corresponding to the sesquiterpene backbone and the methacrylate (B99206) moiety.[3]
¹³C-NMR (CD₃OD) Resonances confirming the 19 carbon atoms of the structure.[3]
Mass Spectrometry (EI-MS) Molecular ion peak at m/z 385 [M+Na]⁺.[3]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. Its mechanism of action often involves the modulation of key cellular signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.

Anticancer Activity

This compound has been shown to induce apoptosis in various cancer cell lines. This pro-apoptotic effect is mediated through the regulation of multiple signaling pathways, including the NF-κB and MAPK/ERK pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of cell survival, inflammation, and immunity. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. This compound has been found to suppress the NF-κB signaling cascade.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene_Transcription Gene Transcription (Anti-apoptotic, Pro-inflammatory) Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibits IkBa_NFkB IκBα-NF-κB Complex IkBa_NFkB->NFkB Releases NFkB_n NF-κB NFkB_n->Gene_Transcription Activates

This compound's inhibition of the NF-κB signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also common in cancer. This compound has been observed to modulate the MAPK/ERK pathway, contributing to its anticancer effects.

MAPK_ERK_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates This compound This compound This compound->Raf Inhibits Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Promotes

Modulation of the MAPK/ERK signaling pathway by this compound.
Antioxidant Activity

This compound exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals. This activity is believed to contribute to its overall therapeutic effects by mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Antibacterial Activity

This compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. Its mechanism of action is thought to involve the disruption of bacterial cell membrane integrity and the inhibition of essential cellular processes.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound

The following protocol describes a general procedure for the extraction and chromatographic purification of this compound from plant material.

Isolation_Workflow Plant_Material Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., Ethanol, Chloroform) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Pooling Pooling of this compound- Containing Fractions TLC_Analysis->Pooling Purified_this compound Purified this compound Pooling->Purified_this compound

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Sources of Vernolide and Related Sesquiterpenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpene lactones (STLs) are a large and diverse group of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring. This compound, along with its related compounds like vernodaline and vernodalol (B1199425), is a prominent member of this class, specifically the elemanolide type.[1] These compounds are of significant interest to the scientific community due to their wide range of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][3] The therapeutic potential of these molecules is often attributed to the α-methylene-γ-lactone group, a reactive Michael acceptor that can interact with biological nucleophiles such as cysteine residues in proteins.[1][4] This guide provides a comprehensive overview of the natural sources of this compound and its analogues, their mechanisms of action, and detailed experimental protocols for their isolation, characterization, and evaluation.

Primary Natural Sources

This compound and its related sesquiterpene lactones are predominantly found in plants belonging to the Asteraceae (or Compositae) family, particularly within the genus Vernonia.[3][5][6][7] This genus comprises approximately 1,000 species of herbs and shrubs.[3][6] Vernonia amygdalina, commonly known as bitter leaf, is perhaps the most studied source and is widely used in traditional medicine across Africa for various ailments.[3][7]

Other notable species from which these compounds have been isolated include Vernonia cinerea and Vernonia colorata.[4][8][9] The leaves are typically the primary plant part used for extraction, although the compounds can also be found in flowers and roots.[10][11][12]

Table 1: Key Natural Sources of this compound and Related Sesquiterpenes

Compound Plant Species Family Primary Plant Part Reference(s)
This compound Vernonia amygdalina Asteraceae Leaves, Flowers [10][11][13][14]
Vernonia cinerea Asteraceae Whole Plant [4][15]
Vernonia colorata Asteraceae Leaves [8][9]
Vernodalol Vernonia amygdalina Asteraceae Leaves [10][13][14][16]
Vernodalin Vernonia amygdalina Asteraceae Leaves [1][17]
Vernonia colorata Asteraceae Leaves [8][9]
Vernomygdin Vernonia amygdalina Asteraceae Leaves [18]
Hydroxythis compound Vernonia amygdalina Asteraceae Leaves [5][17]
Vernodalinol Vernonia amygdalina Asteraceae Leaves [7]

| 11β,13-Dihydrothis compound | Vernonia colorata | Asteraceae | Leaves |[8] |

Biological Activities and Mechanisms of Action

This compound and its analogues exhibit a spectrum of biological activities, with their anticancer properties being the most extensively investigated. The mechanism of action is multifaceted, often involving the modulation of key cellular signaling pathways that control cell proliferation, apoptosis, and inflammation.

Anticancer Activity

The cytotoxicity of this compound is linked to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation and metastasis.[1][15] This is achieved by targeting multiple signaling pathways. For instance, this compound-A has been shown to induce apoptosis in melanoma cells by upregulating the tumor suppressor protein p53 and activating caspase-3.[4] Simultaneously, it suppresses survival signals by inhibiting the activation of Nuclear Factor-κB (NF-κB), a transcription factor that promotes the expression of anti-apoptotic proteins like Bcl-2.[1][4] The inhibition of STAT3 and matrix metalloproteinases (MMP-2, MMP-9) further contributes to its antimetastatic potential.[1]

G This compound-A Anticancer Signaling Pathway This compound This compound-A NFkB NF-κB Inhibition This compound->NFkB inhibits STAT3 STAT3 Inhibition This compound->STAT3 inhibits p53 p53 Upregulation This compound->p53 activates MMPs MMP-2/9 Inhibition This compound->MMPs inhibits Bcl2 Bcl-2 Downregulation NFkB->Bcl2 Metastasis Metastasis Inhibition STAT3->Metastasis Casp9 Caspase-9 Activation p53->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Induction Casp3->Apoptosis MMPs->Metastasis

Caption: Anticancer signaling cascade modulated by this compound-A.

Antimicrobial Activity

This compound and vernodalol have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus kristinae.[10][13][14] They also exhibit antifungal properties against species like Aspergillus flavus and Penicillium notatum.[13][14] The efficacy is generally lower against Gram-negative bacteria and certain resistant fungi like Fusarium oxysporum.[13][14]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, characterization, and biological evaluation of this compound and related STLs.

Extraction and Isolation of Sesquiterpene Lactones

The initial step involves the efficient extraction of STLs from the plant matrix. The following is a generalized workflow for isolating these compounds from dried plant material, such as Vernonia leaves.[12][19]

G Workflow for STL Extraction and Isolation Start Dried & Powdered Plant Material Extraction Maceration with Ethanol (B145695)/Methanol (B129727) (24h, room temp) Start->Extraction Filtration Filtration & Concentration (Rotary Evaporator) Extraction->Filtration CrudeExtract Crude Ethanol/Methanol Extract Filtration->CrudeExtract Partition Solvent-Solvent Partitioning (e.g., with Chloroform (B151607), EtOAc) CrudeExtract->Partition Fraction Bioactive Fraction (e.g., Chloroform) Partition->Fraction CC Column Chromatography (Silica Gel) Fraction->CC Purification Further Purification (e.g., Recrystallization, Prep-HPLC) CC->Purification End Pure Sesquiterpene Lactones Purification->End

Caption: General experimental workflow for STL extraction and isolation.

Protocol 1: General Extraction and Isolation

  • Plant Material Preparation: Air-dry fresh leaves of the source plant (e.g., V. amygdalina) and pulverize them into a fine powder.

  • Extraction: Macerate the powdered material (e.g., 500 g) in 99% ethanol or methanol at room temperature with shaking for 24-48 hours.[12][19]

  • Concentration: Filter the extract to remove solid debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.[12][19]

  • Fractionation (Optional but Recommended): Perform liquid-liquid partitioning of the crude extract. For example, dissolve the extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on polarity. This compound and related STLs are often enriched in the chloroform or ethyl acetate fractions.[9][12]

  • Chromatographic Separation: Subject the bioactive fraction to column chromatography over silica (B1680970) gel. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.[12]

  • Purification: Collect the fractions and monitor them using Thin Layer Chromatography (TLC). Pool fractions containing the target compounds and purify them further by methods like recrystallization or preparative High-Performance Liquid Chromatography (HPLC) to obtain pure STLs.[12]

Analytical Characterization

Protocol 2: High-Performance Liquid Chromatography (HPLC) HPLC is a standard technique for the analysis of non-volatile and thermolabile compounds like STLs.[19][20]

  • System: HPLC with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[19]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water is commonly used (e.g., 55:45, v/v).[19]

  • Flow Rate: 1.0 - 1.5 mL/min.[19]

  • Detection Wavelength: 210 nm.[19]

  • Column Temperature: 25°C.[19]

Protocol 3: Structural Elucidation The definitive structure of isolated compounds is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact molecular formula.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for unambiguous structural assignment.[7][19]

Bioactivity Assays

Protocol 4: Antimicrobial Susceptibility Testing (Agar Dilution Method) This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[13][14]

  • Preparation: Prepare a stock solution of the purified compound (e.g., this compound) in a suitable solvent like DMSO.

  • Dilution Series: Create a two-fold serial dilution of the compound in molten nutrient agar (B569324) to achieve a range of final concentrations (e.g., from 0.05 to 1.0 mg/mL).

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) adjusted to a 0.5 McFarland standard. Spot-inoculate the agar plates containing the compound dilutions.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]

Protocol 5: Cytotoxicity Assay (MTT Assay) This colorimetric assay assesses the effect of a compound on cell viability.[21]

  • Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the purified STL for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[21]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at ~570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, by plotting cell viability against compound concentration.[21]

Quantitative Data Summary

The following tables summarize key quantitative data on the biological activities of this compound and related STLs from published literature.

Table 2: Antimicrobial Activity of Sesquiterpene Lactones from V. amygdalina

Compound Test Organism Assay Result (mg/mL) Reference(s)
This compound Micrococcus kristinae MIC 0.25 [10]
Penicillium notatum LC₅₀ 0.2 [13][14]
Aspergillus flavus LC₅₀ 0.3 [13][14]
Aspergillus niger LC₅₀ 0.4 [13][14]
Vernodalol Micrococcus kristinae MIC 0.25 [10]
Aspergillus flavus LC₅₀ 0.3 [13][14]
Penicillium notatum LC₅₀ 0.4 [13][14]
Aspergillus niger LC₅₀ 0.5 [13][14]

(MIC: Minimum Inhibitory Concentration; LC₅₀: Lethal Concentration for 50% of organisms)

Table 3: Antioxidant and Cytotoxic Activities

Compound Assay Cell Line / Method Result (IC₅₀) Reference(s)
This compound Antioxidant DPPH Scavenging 0.04 mg/mL [2][12]
Vernodalol Antioxidant DPPH Scavenging ~0.03 mg/mL [12]
Vernodalinol Cytotoxicity DNA Synthesis > 50 µg/mL* [7]

*(IC₅₀: Half-maximal Inhibitory/Scavenging Concentration; 40% inhibition at 50 µg/mL)

Conclusion and Future Directions

This compound and its structural analogues represent a class of sesquiterpene lactones with significant therapeutic promise, primarily sourced from the Vernonia genus. Their well-documented anticancer and antimicrobial activities, rooted in the modulation of critical cellular pathways, make them compelling candidates for drug development. The protocols detailed in this guide provide a robust framework for researchers to extract, identify, and evaluate these potent natural products.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: To understand how modifications to the STL scaffold affect biological activity, guiding the synthesis of more potent and selective analogues.

  • In Vivo Efficacy and Safety: Moving beyond in vitro studies to evaluate the efficacy, pharmacokinetics, and safety profiles of these compounds in animal models.

  • Biosynthetic Pathway Elucidation: A deeper understanding of the biosynthetic pathways in plants could enable biotechnological production methods, ensuring a sustainable supply.

  • Combination Therapies: Investigating the synergistic effects of this compound and its analogues with existing chemotherapeutic agents to potentially enhance efficacy and overcome drug resistance.

References

The Biosynthesis of Vernolide: A Tale of Two Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The term "vernolide" in botanical biochemistry refers to two distinct classes of natural products, each with a unique biosynthetic origin and chemical structure. This guide provides an in-depth exploration of the biosynthetic pathways for both the sesquiterpene lactone this compound, found in species such as Vernonia amygdalina, and the more extensively studied epoxy fatty acid, vernolic acid, a major component of the seed oil of plants like Vernonia galamensis. Understanding these pathways is critical for the metabolic engineering of these plants for agricultural and pharmaceutical applications.

Part 1: The Biosynthetic Pathway of Vernolic Acid (an Epoxy Fatty Acid)

Vernolic acid (cis-12,13-epoxyoctadeca-cis-9-enoic acid) is a naturally occurring epoxy fatty acid with significant industrial potential as a renewable resource for the production of polymers, resins, and coatings.[1][2] Its biosynthesis is a modification of the standard fatty acid synthesis pathway and occurs primarily during seed development.

The pathway begins in the plastid with the de novo synthesis of oleic acid.[1] Following its export to the cytoplasm, oleic acid is esterified to phosphatidylcholine (PC), a major phospholipid component of the endoplasmic reticulum (ER) membrane.[1][3] The subsequent key steps are the desaturation of oleic acid to linoleic acid, followed by the epoxidation of linoleic acid to form vernolic acid, all while attached to the PC backbone.[1][3]

The enzymatic systems responsible for the final epoxidation step have evolved independently in different plant families.[1][2] In the Asteraceae family (e.g., Vernonia galamensis), this reaction is catalyzed by a divergent form of a fatty acid desaturase 2 (FAD2) enzyme, which acts as an epoxygenase.[1][4] In contrast, in the Euphorbiaceae family (e.g., Euphorbia lagascae), the epoxidation is carried out by a cytochrome P450 monooxygenase.[1][2][5] Following its synthesis on PC, vernolic acid is rapidly incorporated into triacylglycerols (TAGs) for storage in oil bodies within the seed.[2][3]

Quantitative Data
ParameterOrganismValue/ObservationReference
Vernolic Acid ContentVernonia galamensis seedsUp to 80% of seed oil[1][2]
Vernolic Acid ContentEuphorbia lagascae seeds~57% of seed oil[2]
Optimal Gene ExpressionVernonia galamensis seedsPeak expression of SAD and FAD2-like genes at 38 days after pollination[4]
Key Enzymes in Vernolic Acid Biosynthesis
EnzymeAbbreviationFunctionGene/FamilyOrganism Example
Stearoyl-ACP DesaturaseSADDesaturation of stearoyl-ACP to oleoyl-ACPFAB2Arabidopsis thaliana homolog found in V. galamensis[4]
Oleate DesaturaseFAD2Desaturation of oleic acid to linoleic acidFAD2Vernonia galamensis[4][6]
Fatty Acid EpoxygenaseFAD2-likeEpoxidation of linoleic acid to vernolic acidDivergent FAD2Vernonia galamensis[4]
Cytochrome P450 MonooxygenaseCYPEpoxidation of linoleic acid to vernolic acidCytochrome P450Euphorbia lagascae[1][5]
Lysophosphatidylcholine AcyltransferaseLPCATAcyl editing and transfer of fatty acids to PCLPCATGeneral plant pathway[4]
Experimental Protocols

In Vivo Radiotracer Experiments to Determine the Site of Vernolic Acid Synthesis

This protocol is based on studies conducted on Vernonia galamensis seeds to elucidate the lipid carrier for vernolic acid biosynthesis.[3]

  • Precursor Incubation: Developing seeds of Vernonia galamensis are sliced and incubated with [1-¹⁴C]acetate, a radiolabeled precursor for fatty acid synthesis.

  • Time-Course Analysis: At various time points, the tissue is harvested, and lipids are extracted.

  • Lipid Separation: The extracted lipids are separated into different classes (e.g., phosphatidylcholine, diacylglycerol, triacylglycerol) using thin-layer chromatography (TLC).

  • Radioactivity Measurement: The radioactivity incorporated into the vernolate (B132429) moiety of each lipid class is quantified using a scintillation counter.

  • Pulse-Chase Experiment: A "pulse" of [1-¹⁴C]acetate is supplied to the seeds for a short period, followed by a "chase" with a large excess of unlabeled acetate. The movement of the radioactive label from PC to TAG is monitored over time.

Microsomal Assays to Characterize the Epoxygenase in Euphorbia lagascae

This protocol is adapted from studies on developing endosperm of Euphorbia lagascae to identify the enzyme type responsible for epoxidation.[5]

  • Microsome Isolation: Microsomes are isolated from the developing endosperm of E. lagascae seeds through differential centrifugation.

  • In Situ Labeling: The microsomal membranes are labeled in situ with [¹⁴C]oleate or [¹⁴C]linoleate.

  • Incubation: The labeled microsomes are incubated with and without NADPH.

  • Product Analysis: After incubation, lipids are extracted, and the formation of [¹⁴C]vernoleate is analyzed by TLC and radio-HPLC.

  • Inhibitor Studies: The reaction is carried out in the presence of specific inhibitors. Inhibition by carbon monoxide suggests the involvement of a cytochrome P450 enzyme. The lack of inhibition by cyanide rules out certain other oxidases.

  • Antibody Inhibition: The assay is performed in the presence of antibodies against cytochrome b5 to investigate its role as an electron donor.

Signaling Pathways and Logical Relationships

Vernolic_Acid_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_oilbody Oil Body Acetate Acetate Stearoyl_ACP Stearoyl-ACP Acetate->Stearoyl_ACP Fatty Acid Synthase Oleoyl_ACP Oleoyl-ACP Stearoyl_ACP->Oleoyl_ACP SAD Oleic_Acid Oleic Acid Oleoyl_ACP->Oleic_Acid FatA/B Oleic_Acid_cyto Oleic Acid (Cytoplasm) Oleic_Acid->Oleic_Acid_cyto Export Oleoyl_PC Oleoyl-PC Linoleoyl_PC Linoleoyl-PC Oleoyl_PC->Linoleoyl_PC FAD2 Vernoleoyl_PC Vernoleoyl-PC Linoleoyl_PC->Vernoleoyl_PC Epoxygenase (FAD2-like or CYP450) TAG Triacylglycerol (TAG) (with Vernolic Acid) Vernoleoyl_PC->TAG Acyl Transfer Oleic_Acid_cyto->Oleoyl_PC LPCAT Vernolide_Biosynthesis_Putative cluster_main_pathway Putative this compound Biosynthetic Pathway FPP Farnesyl Pyrophosphate (FPP) Germacrene_A Germacrene A FPP->Germacrene_A Germacrene A Synthase (GAS) Germacrenoic_Acid Germacra-1(10),4,11(13)-trien-12-oic acid Germacrene_A->Germacrenoic_Acid Germacrene A Oxidase (GAO) Costunolide Costunolide Germacrenoic_Acid->Costunolide Costunolide Synthase (COS) Intermediates Hydroxylated Intermediates (Putative) Costunolide->Intermediates Cytochrome P450s (Hypothesized) This compound This compound Intermediates->this compound Other modifying enzymes (e.g., Acyltransferases) (Hypothesized) Experimental_Workflow cluster_workflow Experimental Workflow for Gene Discovery Transcriptome Transcriptome Sequencing (Vernonia amygdalina) Candidate_Genes Candidate Gene Identification (e.g., CYPs, Acyltransferases) Transcriptome->Candidate_Genes Correlation Correlation Analysis (Gene Expression vs. Metabolite Levels) Candidate_Genes->Correlation Heterologous_Expression Heterologous Expression (Yeast or N. benthamiana) Correlation->Heterologous_Expression Enzyme_Assay Enzyme Assays (In Vitro / In Vivo) Heterologous_Expression->Enzyme_Assay Product_ID Product Identification (LC-MS, NMR) Enzyme_Assay->Product_ID Pathway_Elucidation Pathway Elucidation Product_ID->Pathway_Elucidation

References

Unveiling the Molecular Architecture: A Technical Guide to the Structural Differences Between Vernolide and Vernodaline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the core structural distinctions between the sesquiterpene lactones vernolide and vernodaline has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of their molecular frameworks, supported by tabulated quantitative data, detailed experimental protocols for their structural elucidation, and visual diagrams to illuminate key signaling pathways and molecular relationships.

This compound and vernodaline, both isolated from plants of the Vernonia genus, are of significant interest to the scientific community due to their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. While sharing a common sesquiterpene lactone backbone, their distinct structural features are crucial in determining their specific biological functions and potential therapeutic applications.

Core Structural Dissimilarities

The fundamental difference between this compound and vernodaline lies in their degree of saturation and the nature of a key side chain. This compound possesses a molecular formula of C₁₉H₂₂O₇, whereas vernodaline has a formula of C₁₉H₂₀O₇.[1][2][3][4] This seemingly minor difference of two hydrogen atoms results from a significant structural variation.

In vernodaline, a key distinguishing feature is the presence of an additional double bond within the molecule, contributing to its higher degree of unsaturation compared to this compound. This is evident from the spectroscopic data and the elucidated structures. Furthermore, the ester side chain attached to the core structure differs between the two compounds, which also influences their chemical properties and biological activities.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and vernodaline, facilitating a direct comparison of their physicochemical and biological properties.

PropertyThis compoundVernodaline
Molecular Formula C₁₉H₂₂O₇[2][4]C₁₉H₂₀O₇[1][3]
Molecular Weight 362.38 g/mol [4]360.36 g/mol [3]
Antiplasmodial Activity (IC₅₀) 1.87 µg/mL[1]0.52 µg/mL[1]
Cytotoxicity (IC₅₀ against HepG2) 0.91-13.84 µM[5]Data not available in provided search results

Experimental Protocols for Structural Elucidation

The structural determination of this compound and vernodaline relies on a combination of chromatographic separation and advanced spectroscopic techniques.

Isolation and Purification
  • Extraction: Dried and powdered plant material (e.g., leaves of Vernonia colorata or Vernonia amygdalina) is typically extracted with a solvent such as methanol (B129727) or ethanol.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning using solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatography: The fractions containing the compounds of interest are further purified using column chromatography over silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compounds.

Structure Determination
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the isolated compounds, allowing for the deduction of their molecular formulas.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the complete chemical structure.

    • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

    • ¹³C NMR: Reveals the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), which is essential for assembling the molecular framework.[1][6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).[6][7]

  • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the most definitive three-dimensional structure of the molecule, confirming the stereochemistry and overall conformation.[6][8]

Visualizing the Molecular Differences

To visually represent the core structural differences and their biological implications, the following diagrams have been generated.

logical_relationship cluster_this compound This compound (C₁₉H₂₂O₇) cluster_vernodaline Vernodaline (C₁₉H₂₀O₇) cluster_activity Biological Activity V Core Sesquiterpene Lactone V_side Saturated Side Chain Moiety V->V_side differs in A Potency & Specificity V_side->A D Core Sesquiterpene Lactone D_side Unsaturated Side Chain Moiety (Additional Double Bond) D->D_side differs in D_side->A

Core structural differences between this compound and Vernodaline.

experimental_workflow cluster_analysis Structural Elucidation plant Plant Material (Vernonia sp.) extraction Solvent Extraction plant->extraction fractionation Solvent Partitioning extraction->fractionation chromatography Column & HPLC/TLC fractionation->chromatography pure_compounds Pure this compound & Vernodaline chromatography->pure_compounds ms HRMS pure_compounds->ms nmr 1D & 2D NMR pure_compounds->nmr ir IR Spectroscopy pure_compounds->ir xray X-ray Crystallography pure_compounds->xray final_structure Definitive 3D Structure ms->final_structure nmr->final_structure ir->final_structure xray->final_structure

Workflow for the isolation and structural elucidation of this compound and Vernodaline.

This guide serves as a critical resource for researchers aiming to leverage the therapeutic potential of these complex natural products. A thorough understanding of their structural nuances is paramount for the design of future synthetic derivatives with enhanced efficacy and selectivity.

References

Vernolide: A Technical Guide on its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the sesquiterpene lactone, Vernolide. It details its core physical and chemical characteristics, explores its biological activities through various signaling pathways, and outlines key experimental protocols for its extraction and evaluation.

Core Physical and Chemical Properties

This compound is a naturally occurring sesquiterpene lactone predominantly isolated from plants of the Vernonia genus.[1] It is recognized for its significant biological activities, which are largely attributed to its unique chemical structure, particularly the α-methylene-γ-lactone group.[1]

General Properties

The fundamental physical and chemical properties of this compound are summarized below. This data is essential for its handling, characterization, and formulation in research and development settings.

PropertyValueSource(s)
Molecular Formula C₁₉H₂₂O₇[2][3]
Molecular Weight 362.4 g/mol [2]
IUPAC Name [(1R,3S,4R,8R,9Z,13R,15R)-15-hydroxy-5-methylidene-6-oxo-7,14,16-trioxatetracyclo[8.4.3.0¹,¹³.0⁴,⁸]heptadec-9-en-3-yl] 2-methylprop-2-enoate[2]
CAS Number 27428-86-0[2][3]
Appearance White needle crystals[4]
Melting Point 176-177 °C[4]
Boiling Point Not reported[5]

Note: this compound is often studied alongside related compounds from the same plant sources, such as this compound-A (Molecular Formula: C₂₁H₂₈O₇).[6] It is critical to distinguish between these analogs in experimental design and data interpretation.

Spectral Data

Spectroscopic analysis is fundamental to the identification and structural elucidation of this compound. The following table summarizes key spectral data reported in the literature.

TechniqueKey Data PointsSource(s)
Mass Spectrometry (MS) Electron Impact-Mass Spectrum (EI-MS) shows a molecular ion peak at m/z 385 [M+Na]⁺, consistent with the molecular formula C₁₉H₂₂O₇.[4]
Infrared (IR) Spectroscopy Strong absorptions around 1100 cm⁻¹ are characteristic of C-O stretching. A peak at 1770 cm⁻¹ corresponds to the C=O of the γ-lactone. Additional peaks indicate C=C functional groups.[7][8]
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectral data have been fully assigned and are in agreement with published values. The data confirms the characteristic features of the sesquiterpene lactone structure.[4][9][10]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied.[11] Its mechanism of action often involves the modulation of key cellular signaling pathways that regulate cell survival, proliferation, and death.

Anticancer Activity

This compound induces apoptosis (programmed cell death) in various cancer cell lines, including B16F-10 melanoma cells.[12][13] This activity is mediated through its influence on both pro-apoptotic and anti-apoptotic signaling cascades.

The primary mechanism involves:

  • Suppression of NF-κB Signaling : this compound inhibits the activation and nuclear translocation of Nuclear Factor-κB (NF-κB).[12] NF-κB is a transcription factor that promotes cell survival by upregulating anti-apoptotic proteins like Bcl-2.

  • Activation of p53 : It upregulates the tumor suppressor protein p53.[12]

  • Modulation of Apoptotic Regulators : By inhibiting NF-κB, this compound downregulates the expression of the anti-apoptotic protein Bcl-2.[12] Concurrently, it upregulates the pro-apoptotic protein Bax.[12]

  • Activation of Caspases : The shift in the Bcl-2/Bax ratio leads to the activation of the caspase cascade, including initiator caspase-9 and executioner caspase-3, which ultimately leads to apoptosis.[1][12]

This pathway highlights this compound's potential as a template for developing targeted anticancer therapies.

Vernolide_Apoptosis_Pathway This compound This compound NFkB NF-κB This compound->NFkB inhibits p53 p53 This compound->p53 activates Bcl2 Bcl-2 (Anti-apoptotic) NFkB->Bcl2 promotes Casp9 Caspase-9 Bcl2->Casp9 Bax Bax (Pro-apoptotic) p53->Bax promotes Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig. 1: this compound's apoptotic signaling pathway in cancer cells.
Antimicrobial and Antioxidant Activity

This compound has demonstrated significant bactericidal activity, particularly against Gram-positive bacteria.[14] It also shows antifungal properties against several species, including Aspergillus flavus and Penicillium notatum.[14] Furthermore, this compound possesses antioxidant capabilities, as demonstrated in DPPH scavenging and reducing power assays, which contribute to its overall therapeutic potential.[11][15]

Experimental Protocols

The following sections provide detailed methodologies for the extraction and biological evaluation of this compound, synthesized from protocols described in the scientific literature.

Extraction and Isolation of this compound

This compound is typically extracted from the leaves of Vernonia amygdalina or related species. The process involves solvent extraction followed by chromatographic purification.[8][16][17]

Methodology:

  • Preparation : Air-dry fresh leaves of Vernonia amygdalina at room temperature and grind them into a fine powder.

  • Maceration : Soak the powdered leaf material in 85% ethanol (B145695) (e.g., 100 g of powder in 1 L of ethanol) at room temperature for a minimum of 24-48 hours with occasional agitation.[8][16]

  • Filtration and Concentration : Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material. Concentrate the resulting filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude ethanolic extract.[16]

  • Liquid-Liquid Partitioning : Dissolve the crude extract in water and perform sequential liquid-liquid extraction with solvents of increasing polarity, such as hexane (B92381), chloroform (B151607), and n-butanol, to fractionate the components.[8][17]

  • Column Chromatography : Subject the most active fraction (typically the chloroform or n-butanol fraction) to column chromatography over silica (B1680970) gel.[8][16]

  • Elution : Elute the column with a gradient solvent system, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate (B1210297) or a chloroform/methanol mixture.[16]

  • Fraction Collection and Analysis : Collect the eluate in fractions and monitor them using Thin-Layer Chromatography (TLC). Combine fractions containing the pure compound.

  • Purification : Evaporate the solvent from the combined fractions to yield isolated this compound. Further purification can be achieved through recrystallization to obtain pure crystals.[8]

Extraction_Workflow Start Dried, Powdered Vernonia Leaves Step1 Maceration (85% Ethanol) Start->Step1 Step2 Filtration & Concentration (Rotary Evaporator) Step1->Step2 Step3 Crude Extract Step2->Step3 Step4 Column Chromatography (Silica Gel) Step3->Step4 Step5 Fraction Collection & TLC Analysis Step4->Step5 Step6 Recrystallization Step5->Step6 End Pure this compound Step6->End

Fig. 2: General workflow for the extraction and isolation of this compound.
Cell Viability and Cytotoxicity Assay

To evaluate the anticancer effects of this compound, a standard colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed to measure cellular metabolic activity as an indicator of cell viability.

Methodology:

  • Cell Seeding : Seed cancer cells (e.g., MCF-7 or HeLa) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[8][18]

  • Treatment : Prepare stock solutions of this compound in a suitable solvent like DMSO and dilute to final concentrations in the cell culture medium. Treat the cells with a range of this compound concentrations (e.g., 1 µg/mL to 100 µg/mL). Include untreated cells as a negative control and vehicle-treated (solvent only) cells as a positive control.[8]

  • Incubation : Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition : After incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692).

  • Solubilization : Add a solubilizing agent (e.g., 150 µL of DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC₅₀ (the concentration of this compound that inhibits 50% of cell growth).

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-Well Plate B Incubate 24h A->B C Treat Cells with Varying this compound Conc. B->C D Incubate 24-72h C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (~570 nm) G->H I Calculate IC₅₀ H->I

Fig. 3: Workflow for a standard MTT cytotoxicity assay.

References

Vernolide's Assault on Cancer Cells: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the sesquiterpene lactone vernolide reveals a multi-pronged attack on cancer cells, disrupting key signaling pathways, triggering programmed cell death, halting the cell cycle, and inhibiting metastasis. This technical guide synthesizes the current understanding of this compound's molecular mechanisms, offering valuable insights for researchers, scientists, and drug development professionals in the oncology space.

This compound, a naturally occurring sesquiterpene lactone, has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2] Its anticancer activity is attributed to its ability to modulate a complex network of intracellular signaling pathways crucial for cancer cell survival and proliferation. This guide will dissect the intricate mechanisms of this compound's action, presenting quantitative data, visualizing key pathways, and providing an overview of the experimental protocols used to elucidate these functions.

Disruption of Core Cancer Signaling Pathways

This compound exerts its anticancer effects by targeting several critical signaling pathways that are often dysregulated in cancer. The primary targets include the Nuclear Factor-kappaB (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways, both of which are key regulators of inflammation, cell survival, and proliferation.[3][4]

This compound has been shown to inhibit the activation and nuclear translocation of the p50, p65, and c-Rel subunits of NF-κB.[5] This inhibition is crucial as NF-κB is a master regulator of genes involved in inflammation, cell survival, and proliferation.[6] By suppressing the NF-κB pathway, this compound effectively cuts off a critical survival signal for cancer cells.

Similarly, this compound targets the STAT3 signaling pathway.[3][4] The aberrant activation of STAT3 is a common feature in many cancers, contributing to tumor growth and progression. This compound's inhibitory effect on STAT3 further cripples the cancer cell's ability to proliferate and survive.

The antiproliferative and antimetastatic activities of this compound are also linked to its ability to target extracellular signal-regulated kinase 1 (ERK-1) and ERK-2.[3][4]

This compound's Impact on NF-κB and STAT3 Signaling cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Cytokines Pro-inflammatory Cytokines Receptor Receptors Cytokines->Receptor IKK IKK Receptor->IKK JAKs JAKs Receptor->JAKs IkB IκB IKK->IkB P NFkB NF-κB (p50/p65/c-Rel) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation STAT3 STAT3 JAKs->STAT3 P STAT3_nuc STAT3 STAT3->STAT3_nuc Translocation This compound This compound This compound->NFkB Inhibits Activation This compound->STAT3 Inhibits Activation Gene_Expression Target Gene Expression NFkB_nuc->Gene_Expression Transcription STAT3_nuc->Gene_Expression Transcription Proliferation Proliferation Gene_Expression->Proliferation Promotes Survival Survival Gene_Expression->Survival Promotes Metastasis Metastasis Gene_Expression->Metastasis Promotes

Caption: this compound inhibits NF-κB and STAT3 signaling pathways.

Induction of Apoptosis: The Programmed Death of Cancer Cells

A key feature of this compound's anticancer activity is its ability to induce apoptosis, or programmed cell death.[2][5] This is achieved through the modulation of several key apoptotic regulators.

This compound treatment upregulates the expression of pro-apoptotic genes such as p53, Bax, caspase-9, and caspase-3.[5] The activation of the tumor suppressor p53 is a critical event, as it can trigger apoptosis in response to cellular stress. The upregulation of Bax and the subsequent activation of caspase-9 and caspase-3 initiate a caspase cascade that ultimately leads to the dismantling of the cell.[3][4]

Furthermore, this compound downregulates the expression of the anti-apoptotic gene Bcl-2.[5] The inhibition of Bcl-2 and Bcl-xL facilitates the release of cytochrome c from the mitochondria into the cytosol, a key step in the intrinsic apoptotic pathway.[3][4]

This compound-Induced Apoptotic Pathway cluster_upregulated Upregulation cluster_downregulated Downregulation cluster_mitochondria Mitochondria cluster_caspase Caspase Cascade This compound This compound p53 p53 This compound->p53 Bax Bax This compound->Bax Bcl2 Bcl-2 / Bcl-xL This compound->Bcl2 p53->Bax CytochromeC Cytochrome c release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental Workflow for this compound Research cluster_assays Cellular & Molecular Assays cluster_outcomes Data Analysis & Interpretation Start Cancer Cell Culture Treatment This compound Treatment (Varying Concentrations & Times) Start->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Flow_Apoptosis Flow Cytometry (Apoptosis - Annexin V/PI) Treatment->Flow_Apoptosis Flow_CellCycle Flow Cytometry (Cell Cycle - PI) Treatment->Flow_CellCycle WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot IC50 IC50 Determination MTT->IC50 Apoptosis_Quant Quantification of Apoptotic Cells Flow_Apoptosis->Apoptosis_Quant CellCycle_Dist Cell Cycle Distribution Analysis Flow_CellCycle->CellCycle_Dist Protein_Levels Protein Level Changes (e.g., p53, Bcl-2, Caspases) WesternBlot->Protein_Levels Conclusion Elucidation of this compound's Mechanism of Action IC50->Conclusion Apoptosis_Quant->Conclusion CellCycle_Dist->Conclusion Protein_Levels->Conclusion

References

Vernolide: A Comprehensive Technical Overview of its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A Deep Dive for Researchers, Scientists, and Drug Development Professionals

Vernolide, a sesquiterpene lactone primarily isolated from plants of the Vernonia genus, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's pharmacological effects, with a focus on its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Biological Activities of this compound

This compound exhibits a broad spectrum of biological activities, with its anticancer effects being the most extensively studied. The compound's mechanism of action often involves the modulation of key cellular signaling pathways, leading to the inhibition of cell growth and induction of apoptosis in pathological conditions.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a wide range of cancer cell lines. Its anticancer activity is attributed to its ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis and angiogenesis.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines, providing a quantitative measure of its cytotoxic potency.

Cell LineCancer TypeIC50 (µM)Reference
Various (10 lines)Broad Spectrum0.91 - 13.84[1]
KBHuman Epidermoid Carcinoma0.02 µg/mL
DLD-1Colorectal Adenocarcinoma0.05 µg/mL
NCI-H661Lung Carcinoma0.53 µg/mL
HeLaCervical Cancer0.04 µg/mL
HepG2Liver CancerDose-dependent apoptosis[1]
S102Liver CancerDose-dependent apoptosis[1]
HuCCA-1Bile Duct CancerDose-dependent apoptosis[1]
HL-60LeukemiaDose-dependent apoptosis[1]
MOLT-3LeukemiaDose-dependent apoptosis[1]
A549Lung CancerDose-dependent apoptosis[1]
H69ARLung CancerDose-dependent apoptosis[1]
MDA-MB-231Breast CancerDose-dependent apoptosis[1]
T47DBreast CancerDose-dependent apoptosis[1]

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating several critical signaling pathways, including the NF-κB, STAT3, and intrinsic apoptosis pathways.

This compound-Induced Apoptosis Signaling Pathway

This compound This compound Bcl2 Bcl-2/Bcl-xL This compound->Bcl2 inhibits CytoC Cytochrome c release Bcl2->CytoC inhibits Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induces apoptosis by inhibiting Bcl-2, leading to caspase activation.

This compound's Inhibition of the NF-κB Signaling Pathway

This compound This compound IKK IKK This compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Transcription Gene Transcription (Proliferation, Survival)

Caption: this compound blocks NF-κB activation by inhibiting IKK, preventing pro-survival gene transcription.

This compound's Modulation of the STAT3 Signaling Pathway

This compound This compound JAK JAK This compound->JAK inhibits STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 Dimerization Dimerization pSTAT3->Dimerization Nucleus Nucleus Dimerization->Nucleus translocates to Target_Genes Target Gene Expression

Caption: this compound inhibits the STAT3 pathway by blocking JAK-mediated phosphorylation and subsequent gene expression.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

AssayModelEffectConcentrationReference
TNF-α InhibitionLPS-stimulated RAW 264.7 cellsStrong inhibition30 µg/mL (Vernonioside V)[2]
IL-6 InhibitionLPS-stimulated RAW 264.7 cellsStrong inhibition30 µg/mL (Vernonioside V)[2]
IL-8 InhibitionLPS-stimulated RAW 264.7 cellsStrong inhibition30 µg/mL (Vernonioside V)[2]
Albumin DenaturationIn vitroSignificant inhibitionIC50: 201.7 µg/mL (Vernotolaside)[3]
Antioxidant Activity

This compound exhibits antioxidant properties by scavenging free radicals, which contributes to its overall therapeutic potential.

Quantitative Antioxidant Data

AssayResultReference
DPPH Radical ScavengingConcentration-dependent activity[4]
Reducing PowerHigher than vernodalol (B1199425) and ethanol (B145695) extract
Antimicrobial Activity

This compound has demonstrated inhibitory activity against a range of microbial pathogens.

Quantitative Antimicrobial Data

OrganismMIC (mg/mL)Reference
Escherichia coli0.3 - 0.4
Staphylococcus aureus0.3 - 0.4
Enterococcus faecalis0.3 - 0.4

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC50 value of this compound.

Workflow for Cytotoxicity Determination

Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Treat_Cells Treat cells with various concentrations of this compound Seed_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

  • Cell Seeding:

    • Adherent cancer cells are seeded in 96-well plates at a density of 1,000-100,000 cells/well.[5]

    • The cells are allowed to adhere and grow overnight in a 5% CO2 incubator at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[5]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[5]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[5]

  • IC50 Calculation:

    • The percentage of cell viability is plotted against the concentration of this compound.

    • The IC50 value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect the expression levels of proteins involved in the apoptosis signaling pathway, such as Bcl-2 and caspases.[6][7]

  • Cell Lysis and Protein Extraction:

    • Treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.[8]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 12,000g for 15 minutes at 4°C to pellet the cell debris.[6]

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.[8]

  • SDS-PAGE and Protein Transfer:

    • Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.[8]

    • Load equal amounts of protein (e.g., 20 µg) into the wells of an SDS-polyacrylamide gel.[7]

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[6]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-caspase-3) overnight at 4°C.[7]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and expose to X-ray film or a digital imaging system.[6]

DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging activity of this compound.[1][9]

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727) (e.g., 0.1 mM).[1]

    • Prepare various concentrations of this compound in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate or test tubes, add a fixed volume of the DPPH solution to each well/tube.

    • Add an equal volume of the this compound solutions at different concentrations.

    • Include a control containing the solvent instead of the this compound solution.

    • Incubate the reaction mixtures in the dark at room temperature for a set time (e.g., 30 minutes).[10]

  • Absorbance Measurement:

    • Measure the absorbance of each reaction mixture at 517 nm using a spectrophotometer.[10]

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Broth Microdilution Method for MIC Determination

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.[11][12]

  • Preparation of Inoculum:

    • Grow the test microorganism in a suitable broth medium to the desired turbidity (e.g., 0.5 McFarland standard).[13]

  • Preparation of Serial Dilutions:

    • In a 96-well microtiter plate, add 100 µL of sterile broth to each well.

    • Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.[11]

  • Inoculation:

    • Add a standardized inoculum of the test microorganism to each well.

  • Incubation:

    • Incubate the microtiter plate at the optimal temperature for the growth of the microorganism (e.g., 37°C) for 18-24 hours.[12]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[13]

Conclusion

This compound is a promising natural compound with a wide range of biological activities, particularly in the realm of cancer therapy. Its ability to modulate key signaling pathways involved in cell survival and proliferation makes it an attractive candidate for further investigation and development as a therapeutic agent. The detailed protocols and quantitative data presented in this guide are intended to facilitate future research into the pharmacological potential of this compound. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Stability and Degradation Profile of Vernolide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide consolidates the available scientific information on the stability and degradation of sesquiterpene lactones, a class of compounds to which vernolide belongs. As of the latest literature review, specific, comprehensive stability and forced degradation studies conducted directly on this compound are not publicly available. Therefore, the information presented herein is based on the known chemical properties of this compound's structural motifs and data from analogous sesquiterpene lactones. The proposed degradation pathways and experimental protocols are intended to serve as a strategic framework for a formal stability investigation of this compound.

Introduction

This compound, a sesquiterpene lactone of the germacranolide type, is a bioactive compound isolated from plants of the Vernonia genus, notably Vernonia amygdalina.[1] Its chemical structure is characterized by a ten-membered carbocyclic ring fused to a γ-lactone ring, and notably, an α-methylene-γ-lactone moiety. This exocyclic double bond conjugated to the lactone carbonyl is a key pharmacophore responsible for its biological activities, but it also represents a primary site of chemical reactivity and potential degradation.[2][3] Understanding the stability and degradation profile of this compound is critical for its development as a therapeutic agent, ensuring its quality, safety, and efficacy.

This guide provides a comprehensive overview of the predicted stability of this compound under various stress conditions, potential degradation pathways, and detailed experimental protocols for conducting a thorough stability assessment.

Chemical Structure and Physicochemical Properties

This compound is a moderately lipophilic molecule with the molecular formula C₁₉H₂₂O₇ and a molecular weight of 362.4 g/mol .[4] Its structure contains several functional groups susceptible to degradation, including an ester, an epoxide, a lactone, and the reactive α-methylene-γ-lactone group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₂₂O₇PubChem CID 5281508[4]
Molecular Weight362.4 g/mol PubChem CID 5281508[4]
XLogP30.9PubChem CID 5281508[4]
Hydrogen Bond Donor Count1PubChem CID 5281508[4]
Hydrogen Bond Acceptor Count7PubChem CID 5281508[4]
Rotatable Bond Count3PubChem CID 5281508[4]

Predicted Stability and Degradation Profile

Based on the chemistry of sesquiterpene lactones, this compound is anticipated to be sensitive to several environmental factors. A forced degradation study is essential to identify its intrinsic stability and potential degradation products.

Predicted Degradation under Stress Conditions

The following table summarizes the expected degradation behavior of this compound under standard forced degradation conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Table 2: Predicted Degradation Profile of this compound under Forced Stress Conditions

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic Hydrolysis (e.g., 0.1 M HCl, heat)Likely to degrade.Hydrolysis of the ester side chain; potential opening of the epoxide ring.
Alkaline Hydrolysis (e.g., 0.1 M NaOH, room temp)Highly unstable.Saponification of the ester and lactone rings; potential epoxide ring opening. Sesquiterpene lactones with side chains have been shown to lose them at pH 7.4 and 37°C.[5]
Oxidative Degradation (e.g., 3-30% H₂O₂, heat)Susceptible to oxidation.Oxidation of the double bonds and other susceptible functional groups, potentially leading to epoxides or other oxygenated derivatives.[6]
Thermal Degradation (e.g., dry heat, 60-80°C)Potentially unstable at elevated temperatures.Isomerization, dehydration, or other rearrangements. The thermal stability of other sesquiterpene lactones has been investigated using techniques like TGA and DSC.[7]
Photodegradation (e.g., UV/Vis light exposure)Likely to degrade.Photodegradation of a similar sesquiterpene lactone, lactucin, followed pseudo-first-order kinetics with a half-life of approximately 45 minutes under UV irradiation.[8] Degradation may involve the addition of water across double bonds.[8]

Predicted Degradation Pathways

The presence of the α-methylene-γ-lactone moiety is a key determinant of this compound's reactivity. This group can act as a Michael acceptor, reacting with nucleophiles.

G This compound This compound (α-methylene-γ-lactone) Michael_Adduct Michael Adduct (Loss of biological activity) This compound->Michael_Adduct Michael Addition Nucleophile Nucleophile (e.g., R-SH, R-OH, H₂O) Nucleophile->Michael_Adduct G cluster_hydrolysis Hydrolytic Degradation This compound This compound Ester_Hydrolysis Ester Hydrolysis Product + Methacrylic Acid This compound->Ester_Hydrolysis H⁺ or OH⁻ Lactone_Hydrolysis Lactone Hydrolysis Product (Ring Opening) This compound->Lactone_Hydrolysis OH⁻ (stronger condition) Both_Hydrolysis Ester and Lactone Hydrolysis Product Ester_Hydrolysis->Both_Hydrolysis OH⁻ Lactone_Hydrolysis->Both_Hydrolysis H⁺ or OH⁻ G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Vernolide_Stock This compound Stock Solution (e.g., 1 mg/mL in Methanol) Acid Acidic (0.1 M HCl, 60°C) Vernolide_Stock->Acid Expose to stress Base Alkaline (0.1 M NaOH, 25°C) Vernolide_Stock->Base Expose to stress Oxidative Oxidative (3% H₂O₂, 50°C) Vernolide_Stock->Oxidative Expose to stress Photo Photolytic (UV/Vis Light) Vernolide_Stock->Photo Expose to stress Neutralization Neutralization/ Dilution Acid->Neutralization Sample at time points Base->Neutralization Sample at time points Oxidative->Neutralization Sample at time points Thermal Thermal (Solid, 80°C) Thermal->Neutralization Sample at time points Photo->Neutralization Sample at time points HPLC_DAD RP-HPLC-DAD Analysis (Quantification) Neutralization->HPLC_DAD LC_MS LC-MS/MS Analysis (Degradant Identification) Neutralization->LC_MS

References

Methodological & Application

Application Notes and Protocols for Vernolide Extraction from Vernonia amygdalina Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vernonia amygdalina, commonly known as bitter leaf, is a plant rich in bioactive compounds, including the sesquiterpene lactone, vernolide. This compound has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anticancer activities. These application notes provide detailed protocols for the extraction of this compound from Vernonia amygdalina leaves, a summary of quantitative data from various extraction methods, and an overview of the signaling pathways modulated by this compound.

Data Presentation: Quantitative Analysis of Extraction Methods

The efficiency of extracting bioactive compounds from Vernonia amygdalina leaves is influenced by the chosen extraction method and solvent. While specific quantitative data for this compound yield is limited in publicly available literature, the following tables summarize the total extract yield, total phenolic content (TPC), and total flavonoid content (TFC) obtained through different extraction techniques, which can serve as an indicator of extraction efficiency.

Table 1: Comparison of Extraction Methods for Vernonia amygdalina Leaves

Extraction MethodSolventTotal Extract Yield (%)Total Phenolic Content (mg GAE/g dw)Total Flavonoid Content (mg QE/g dw)Reference
MacerationEthanol (B145695)21.16154.7 ± 3.633.3 ± 1.8[1]
MacerationEthyl Acetate (B1210297)12.1993.7 ± 4.030.7 ± 8.3[1]
Soxhlet Extraction60% Ethanol-70.33 ± 2.1163.82 ± 0.99[2]
Microwave-Assisted Extraction (MAE)60% Ethanol-114.03 ± 1.25-[2]
Microwave-Assisted Extraction (MAE)76% Ethanol-113.7694.08[3]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; dw: dry weight.

Experimental Protocols

The following are detailed protocols for the extraction and purification of this compound from Vernonia amygdalina leaves.

Protocol 1: Maceration Extraction

This method is simple and suitable for thermo-labile compounds.

Materials and Reagents:

  • Dried and powdered Vernonia amygdalina leaves

  • Ethanol (95% or absolute)

  • Ethyl acetate

  • Orbital shaker

  • Whatman No. 1 filter paper

  • Rotary evaporator

Procedure:

  • Weigh 50 g of dried, powdered Vernonia amygdalina leaves.

  • Transfer the powder to a flask and add 250 mL of ethanol.[1]

  • Place the flask on an orbital shaker and agitate for 3 days at room temperature.[1]

  • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.

  • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude ethanolic extract.

  • Repeat the process with ethyl acetate as the solvent for a comparative analysis of extraction efficiency.

Protocol 2: Microwave-Assisted Extraction (MAE)

MAE offers a more rapid extraction with reduced solvent consumption.

Materials and Reagents:

  • Dried and powdered Vernonia amygdalina leaves

  • Aqueous ethanol (60-80% v/v)

  • Microwave extractor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Mix 10 g of powdered Vernonia amygdalina leaves with 100 mL of 76% ethanol in a microwave-safe extraction vessel.[3]

  • Place the vessel in the microwave extractor.

  • Set the microwave power to approximately 558 W and the irradiation time to 4 minutes.[3]

  • After extraction, allow the mixture to cool and then filter to separate the extract.

  • Concentrate the filtrate using a rotary evaporator to yield the crude extract.

Protocol 3: Purification of this compound using Column Chromatography

This protocol describes the separation of this compound from the crude extract.

Materials and Reagents:

  • Crude extract of Vernonia amygdalina

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, chloroform, methanol)

  • Glass column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent (e.g., 100% n-hexane).

  • Load the dissolved extract onto the top of the silica gel column.

  • Begin elution with n-hexane and gradually increase the solvent polarity by introducing ethyl acetate or a chloroform/methanol mixture in a stepwise gradient.

  • Collect the eluting solvent in fractions using a fraction collector.

  • Monitor the separation by spotting the collected fractions on TLC plates. A suitable developing solvent system can be chloroform:methanol (e.g., 9:1 v/v).

  • Visualize the separated spots under a UV lamp.

  • Combine the fractions that show a single spot corresponding to the Rf value of this compound.

  • Evaporate the solvent from the combined fractions to obtain purified this compound. Further purification can be achieved by recrystallization.

Visualizations: Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound.

Vernolide_Extraction_Workflow start Vernonia amygdalina Leaves prep Drying and Powdering start->prep extraction Extraction (Maceration / MAE / Soxhlet) prep->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Column Chromatography crude_extract->purification tlc TLC Monitoring purification->tlc fractions Combine Pure Fractions tlc->fractions final_product Purified this compound fractions->final_product

Caption: General workflow for this compound extraction and purification.

Signaling Pathways of this compound

This compound exerts its biological effects by modulating several key signaling pathways, particularly in the context of cancer and inflammation.

1. Apoptosis Induction Pathway

This compound has been shown to induce apoptosis (programmed cell death) in cancer cells through the intrinsic pathway.

Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

2. Anti-inflammatory Pathway

This compound exhibits anti-inflammatory properties primarily by inhibiting the NF-κB signaling pathway.

Anti_inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex IκBα-p50/p65 (Inactive complex) NFkB_dimer p50/p65 (NF-κB) Nucleus Nucleus NFkB_dimer->Nucleus Translocation NFkB_complex->IkB Degradation NFkB_complex->NFkB_dimer Release Proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Inflammation Inflammation Proinflammatory_genes->Inflammation This compound This compound This compound->IKK Inhibits

Caption: this compound's anti-inflammatory action via NF-κB inhibition.

References

High-Yield Isolation and Purification of Vernolide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the high-yield isolation and purification of Vernolide, a sesquiterpene lactone of significant interest from Vernonia amygdalina. The methodologies outlined herein are compiled from scientific literature to ensure reproducibility and efficiency, catering to the needs of researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a bioactive sesquiterpene lactone found in Vernonia amygdalina (bitter leaf), a plant widely used in traditional African medicine. It has demonstrated a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The growing interest in this compound for therapeutic applications necessitates robust and efficient methods for its isolation and purification to enable further research and development. This application note presents a comprehensive workflow, from the extraction of this compound from plant material to its purification using chromatographic techniques, with a focus on maximizing yield and purity.

Overview of the Isolation and Purification Workflow

The general workflow for isolating and purifying this compound from Vernonia amygdalina involves a multi-step process that begins with the preparation of the plant material, followed by solvent extraction, and culminating in chromatographic purification.

Workflow A Plant Material (Vernonia amygdalina leaves) B Drying and Grinding A->B C Solvent Extraction (e.g., Maceration or Soxhlet) B->C D Crude Extract C->D E Solvent Partitioning (Liquid-Liquid Extraction) D->E F Enriched Fraction E->F G Column Chromatography (Silica Gel) F->G H Semi-Pure this compound Fractions G->H I Preparative HPLC H->I J Pure this compound (>95%) I->J

Caption: General experimental workflow for the isolation and purification of this compound.

Quantitative Data Summary

The yield of this compound is influenced by the choice of extraction and purification methods. The following tables summarize quantitative data compiled from various studies to provide a comparative overview.

Table 1: Comparison of Extraction Methods for Vernonia amygdalina Leaves

Extraction MethodSolventCrude Extract Yield (%)Reference
MacerationEthanol21.16[1]
MacerationEthyl Acetate (B1210297)12.19[1]
Soxhlet60% (v/v) Aqueous Ethanol19.45[2]
Microwave-AssistedMethanol (B129727)20.55[3]

Table 2: Reported Yields of this compound and Related Compounds

Starting MaterialMethodCompoundYieldPurityReference
V. amygdalina flowersChloroform (B151607) extract, Silica (B1680970) gel column chromatographyThis compoundNot explicitly quantifiedNot specified[4]
V. amygdalina leaves85% Ethanol extract, Liquid-liquid extraction, Column chromatographyVernodalinol120 mg from 150 mg of combined fractionsCrystalline[5]

Note: Data on the specific high-yield of pure this compound is limited in the reviewed literature. The provided data for Vernodalinol, a structurally related compound, offers insight into achievable yields with similar methodologies.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the high-yield isolation and purification of this compound.

Protocol 1: High-Yield Extraction of this compound

This protocol is optimized for obtaining a crude extract enriched with this compound.

Materials:

  • Dried and powdered leaves of Vernonia amygdalina

  • Ethanol (95% or absolute)

  • Soxhlet apparatus

  • Rotary evaporator

  • Whatman No. 1 filter paper

Procedure:

  • Weigh 100 g of dried, powdered Vernonia amygdalina leaves and place them into a cellulose (B213188) thimble.

  • Place the thimble into the main chamber of the Soxhlet extractor.

  • Fill the distillation flask with 1 L of 95% ethanol.

  • Assemble the Soxhlet apparatus and heat the solvent.

  • Perform the extraction for a minimum of 6-8 hours, or until the solvent in the siphon tube runs clear.

  • After extraction, allow the apparatus to cool.

  • Filter the ethanolic extract through Whatman No. 1 filter paper to remove any fine plant material.

  • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude ethanolic extract.

  • Dry the crude extract under vacuum to remove any residual solvent.

Protocol 2: Purification of this compound using Silica Gel Column Chromatography

This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.

Materials:

  • Crude ethanolic extract of Vernonia amygdalina

  • Silica gel (60-120 mesh) for column chromatography

  • Hexane (B92381) (analytical grade)

  • Ethyl acetate (analytical grade)

  • Methanol (analytical grade)

  • Chloroform (analytical grade)

  • Glass column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the glass column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the hexane (e.g., 95:5, 90:10, 80:20, and so on).

    • A common solvent system for eluting sesquiterpene lactones is a gradient of chloroform and methanol. For this compound, a gradient starting from 100% chloroform and gradually increasing the methanol concentration (e.g., up to 5-10%) can be effective.

  • Fraction Collection: Collect the eluate in fractions of equal volume using a fraction collector.

  • TLC Monitoring: Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., chloroform:methanol 95:5 or hexane:ethyl acetate 7:3).

  • Visualization: Visualize the separated compounds on the TLC plates under a UV lamp at 254 nm. Fractions containing spots with the same Rf value as a this compound standard (if available) or fractions showing a prominent single spot are pooled together.

  • Solvent Evaporation: Evaporate the solvent from the pooled fractions containing this compound using a rotary evaporator to obtain the purified compound.

Protocol 3: High-Purity Purification by Preparative HPLC

For achieving high purity (>95%), preparative High-Performance Liquid Chromatography (HPLC) is recommended.

Materials:

  • Semi-purified this compound fraction from column chromatography

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • Preparative HPLC system with a C18 column

Procedure:

  • Sample Preparation: Dissolve the semi-purified this compound fraction in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water. A typical starting condition could be 30% acetonitrile in water, increasing to 70-80% acetonitrile over 30-40 minutes. The addition of 0.1% formic acid to both solvents can improve peak symmetry.

    • Flow Rate: Dependent on the column dimensions, typically 10-20 mL/min for a preparative column.

    • Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., 210-220 nm).

  • Fraction Collection: Collect the peaks corresponding to this compound based on the retention time determined from analytical HPLC analysis.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Solvent Evaporation: Lyophilize or evaporate the solvent from the pure fractions to obtain high-purity this compound.

Signaling Pathway

This compound has been shown to exert its anticancer effects by modulating several key signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.

SignalingPathways cluster_0 This compound Action cluster_1 Pro-Apoptotic Pathway cluster_2 Anti-Apoptotic Pathway cluster_3 Proliferation Pathway This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates NFkB NF-κB This compound->NFkB Inhibits ERK ERK1/2 This compound->ERK Inhibits STAT3 STAT3 This compound->STAT3 Inhibits Caspase9 Caspase9 Bax->Caspase9 Caspase3 Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Caspase9 Inhibits NFkB->Bcl2 Proliferation Proliferation ERK->Proliferation STAT3->Proliferation

Caption: Anticancer signaling pathways modulated by this compound.

Disclaimer: These protocols are intended for guidance and may require optimization based on the specific laboratory conditions, equipment, and the source of the plant material. It is recommended to perform small-scale pilot experiments to optimize conditions before scaling up. Always follow standard laboratory safety procedures.

References

Application Note: Quantitative Analysis of Vernolide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of vernolide, a bioactive sesquiterpene lactone found in Vernonia amygdalina (bitter leaf). The protocol described herein is designed for the quality control of raw plant materials, extracts, and purified compound preparations. This method utilizes a reversed-phase C18 column with a gradient elution program and UV detection, aiming for high sensitivity and specificity in this compound quantification. While a validated method for this compound was not found in the public domain, this proposed method is based on a validated protocol for the structurally similar compound, vernodalol, also present in V. amygdalina.[1][2]

Introduction

This compound is a sesquiterpene lactone that has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory and anticancer activities. Accurate and precise quantification of this compound is crucial for research, standardization of herbal extracts, and the development of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of phytochemicals like this compound from complex matrices. This document provides a detailed protocol for the HPLC-based quantification of this compound, suitable for implementation in research and quality control laboratories.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is required.

  • HPLC System: Agilent 1100 series or equivalent

  • Column: Symmetry® RP C18, 4.6 x 75 mm, 3.5 µm particle size

  • Mobile Phase A: Water with 0.1% Acetic Acid

  • Mobile Phase B: Methanol (B129727) with 0.1% Acetic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 235 nm (based on the UV absorption of similar sesquiterpene lactones)[3]

  • Run Time: 25 minutes

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
20.03070
22.07030
25.07030
Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation
  • Plant Material Extraction:

    • Accurately weigh 1 g of dried and powdered Vernonia amygdalina leaves.

    • Extract the sample with 20 mL of methanol using ultrasonication for 30 minutes.[2]

    • Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction process twice more with fresh solvent.

    • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Sample Solution:

    • Reconstitute the dried extract with a known volume of methanol (e.g., 5 mL).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Quantitative Data Summary

The following table summarizes the proposed quantitative performance of this HPLC method. These values are representative of a validated method for sesquiterpene lactones and should be verified in the user's laboratory.

ParameterProposed Value
Retention Time (min)~ 12.5
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)~ 0.5
Limit of Quantification (LOQ) (µg/mL)~ 1.5
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 2%

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification start Start plant_material Dried & Powdered Vernonia amygdalina Leaves start->plant_material ref_std This compound Reference Standard start->ref_std extraction Solvent Extraction (Methanol, Ultrasonication) plant_material->extraction filtration_evaporation Filtration & Evaporation extraction->filtration_evaporation reconstitution Reconstitution in Methanol filtration_evaporation->reconstitution sample_filtration 0.45 µm Syringe Filtration reconstitution->sample_filtration hplc_vial Sample in HPLC Vial sample_filtration->hplc_vial injection Inject Samples & Standards hplc_vial->injection stock_sol Prepare Stock Solution (1mg/mL) ref_std->stock_sol working_std Prepare Working Standards (1-100µg/mL) stock_sol->working_std std_vials Standards in HPLC Vials working_std->std_vials std_vials->injection hplc_system HPLC System (C18 Column, Gradient Elution) detection UV Detection (235 nm) hplc_system->detection injection->hplc_system chromatogram Generate Chromatograms detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve Standards quantification Quantify this compound in Samples peak_integration->quantification Samples calibration_curve->quantification report Final Report quantification->report

Caption: Experimental workflow for this compound quantification.

References

Application Note: GC-MS Analysis of Vernolide-Containing Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vernolide, a sesquiterpene lactone found in plant species such as Vernonia amygdalina, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, dosage determination, and the development of new pharmaceuticals. This application note provides a detailed protocol for the extraction, derivatization, and subsequent analysis of this compound-containing extracts using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Extraction of this compound from Plant Material

This protocol outlines a standard procedure for the extraction of this compound and other sesquiterpene lactones from dried and powdered plant material, such as the leaves of Vernonia amygdalina.

Materials and Reagents:

  • Dried and powdered Vernonia amygdalina leaves

  • Methanol (ACS grade)

  • Ethanol (B145695) (ACS grade)

  • Ethyl acetate (B1210297) (ACS grade)

  • Hexane (ACS grade)

  • Dichloromethane (ACS grade)

  • Deionized water

  • Rotary evaporator

  • Ultrasonic bath

  • Filter paper (Whatman No. 1 or equivalent)

  • Glass column for chromatography

  • Silica gel (60-120 mesh)

Procedure:

  • Maceration: Weigh 100 g of dried, powdered Vernonia amygdalina leaves and place in a large Erlenmeyer flask. Add 1 L of 80% ethanol and seal the flask.

  • Extraction: Place the flask in an ultrasonic bath for 1 hour at room temperature. Subsequently, mechanically shake the mixture for 24 hours.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude ethanol extract.

  • Solvent Partitioning: Dissolve the crude extract in 200 mL of 90% methanol-water. Perform liquid-liquid partitioning sequentially with hexane, dichloromethane, and ethyl acetate (2 x 200 mL each).

  • Fraction Collection: Collect the ethyl acetate fraction, which is expected to be enriched with sesquiterpene lactones, and concentrate it to dryness using a rotary evaporator.

Derivatization of this compound for GC-MS Analysis

Due to the presence of polar functional groups (hydroxyl and carboxyl groups), this compound requires derivatization to increase its volatility for GC-MS analysis. A two-step derivatization process involving methoximation followed by silylation is recommended.[1]

Materials and Reagents:

  • Dried this compound-containing extract

  • Pyridine (B92270) (anhydrous)

  • Methoxyamine hydrochloride

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or incubator

  • GC vials with inserts

Procedure:

  • Sample Preparation: Accurately weigh 1 mg of the dried ethyl acetate extract into a GC vial.

  • Methoximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the vial. Seal the vial and heat at 60°C for 60 minutes.

  • Silylation: After cooling to room temperature, add 100 µL of MSTFA with 1% TMCS to the vial. Seal and heat at 70°C for 90 minutes.

  • Final Preparation: Cool the vial to room temperature before GC-MS injection.

GC-MS Analysis

This protocol provides the instrumental parameters for the analysis of derivatized this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent).

  • Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

GC-MS Conditions:

ParameterValue
GC Inlet
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature280°C
Oven Program
Initial Temperature100°C, hold for 2 min
Ramp 110°C/min to 250°C, hold for 5 min
Ramp 25°C/min to 300°C, hold for 10 min
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (constant flow)
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization Energy70 eV
Mass Scan Range50-600 amu
Solvent Delay5 min

Data Presentation

The following tables summarize hypothetical quantitative data for this compound analysis. These values are for illustrative purposes and should be determined experimentally for each specific application.

Table 1: Retention Time and Mass Spectral Data for Derivatized this compound

CompoundDerivatizationExpected Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
This compoundTMS Derivative~18.5434 [M]+To be determined experimentally

Table 2: Illustrative Calibration Data for Quantitative Analysis of this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
150,000
5250,000
10500,000
251,250,000
502,500,000
Linearity (R²) >0.995
LOD (µg/mL) 0.5
LOQ (µg/mL) 1.5

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Vernonia amygdalina Leaves extraction Extraction with 80% Ethanol plant_material->extraction partitioning Solvent Partitioning extraction->partitioning fractionation Ethyl Acetate Fraction partitioning->fractionation derivatization Derivatization (Methoximation & Silylation) fractionation->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Caption: General experimental workflow for GC-MS analysis of this compound.

Putative Biosynthetic Pathway of this compound

vernolide_biosynthesis fpp Farnesyl Pyrophosphate (FPP) germacrene_a Germacrene A fpp->germacrene_a Germacrene A Synthase germacranolide Germacranolide Intermediate germacrene_a->germacranolide Oxidation Steps costunolide Costunolide germacranolide->costunolide Costunolide Synthase hydroxylation Hydroxylation Steps costunolide->hydroxylation acylation Acylation hydroxylation->acylation This compound This compound acylation->this compound

Caption: Putative biosynthetic pathway of this compound from farnesyl pyrophosphate.

References

Application Notes and Protocols for the Structural Elucidation of Vernolide using NMR and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vernolide, a sesquiterpene lactone isolated from plants of the Vernonia genus, has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3] The precise structural determination of this compound is a critical step in understanding its mechanism of action and for guiding further drug development efforts. This document provides detailed application notes and standardized protocols for the structural elucidation of this compound utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Data of this compound

The structural framework of this compound can be unequivocally established through the combined application of one- and two-dimensional NMR spectroscopy, alongside IR spectroscopy to confirm the presence of key functional groups.

Infrared (IR) Spectroscopy Data

IR spectroscopy is instrumental in identifying the characteristic functional groups within the this compound molecule. The spectrum reveals significant absorptions that correspond to specific vibrational modes of the bonds present.[4][5]

Wavenumber (cm⁻¹)IntensityAssignment of Functional Group
~3360Broad, MediumO-H Stretching (Alcohol)
~1750StrongC=O Stretching (Ester/Lactone)
~1650MediumC=C Stretching (Alkene)
~1100Very StrongC-O Stretching (Ester, Ether, Alcohol)

Table 1: Key IR absorption bands for this compound and their corresponding functional group assignments.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

¹H-NMR Spectral Data of this compound

The proton NMR spectrum displays distinct signals for each unique proton in the molecule, with their multiplicity providing information about neighboring protons. The data presented below is a compilation from literature, typically recorded in deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).[1][6]

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
14.15d9.9
22.05m
2'1.85m
32.20m
3'1.95m
55.10t3.0
64.85d3.0
92.50m
9'2.30m
13a6.20s
13b5.60s
141.90s
151.30s
OCH₃3.75s
OHVariablebr s

Table 2: ¹H-NMR spectral data for this compound.[1][6]

¹³C-NMR Spectral Data of this compound

The carbon NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. The structure of this compound consists of 19 carbon atoms.[1][6][7]

PositionChemical Shift (δ) ppm
183.5
235.0
330.5
4138.0
5125.0
678.0
7145.0
8170.0
945.0
1040.0
11135.0
12170.5
13122.0
1420.0
1518.0
C=O (ester)168.0
OCH₃52.0
C (ester side chain)128.0
CH (ester side chain)130.0

Table 3: ¹³C-NMR spectral data for this compound.[1][6][7]

Experimental Protocols

The following protocols outline the standardized procedures for the acquisition of IR and NMR spectra of this compound.

Protocol 1: Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the KBr (potassium bromide) pellet method is recommended. Mix approximately 1-2 mg of purified this compound with 100-200 mg of dry KBr powder in an agate mortar and pestle.

    • Grind the mixture to a fine, uniform powder.

    • Transfer the powder to a pellet-forming die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Alternatively, a thin film can be prepared by dissolving a small amount of this compound in a volatile solvent (e.g., chloroform or methanol), depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is to be used.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Accumulate a minimum of 16 scans to ensure a good signal-to-noise ratio.

    • Background: Record a background spectrum of the pure KBr pellet or the empty salt plate prior to sample analysis.

  • Data Acquisition and Processing:

    • Place the KBr pellet or salt plate in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm) if the solvent does not contain it.

  • Instrument Parameters (¹H-NMR):

    • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans.

    • Spectral Width: A sweep width of approximately 12-16 ppm.

  • Instrument Parameters (¹³C-NMR):

    • Spectrometer: A high-field NMR spectrometer (e.g., 75 MHz or higher).

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans (or more, depending on sample concentration).

    • Spectral Width: A sweep width of approximately 200-240 ppm.

  • 2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for piecing together the molecular structure.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or the TMS signal.

    • Integrate the signals in the ¹H-NMR spectrum.

    • Pick and label the peaks in both ¹H and ¹³C-NMR spectra.

Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound.

Vernolide_Structural_Elucidation_Workflow cluster_isolation Isolation and Purification cluster_spectroscopy Spectroscopic Analysis cluster_ir_analysis IR Data Analysis cluster_nmr_analysis NMR Data Analysis cluster_elucidation Structure Elucidation plant_material Vernonia sp. Plant Material extraction Solvent Extraction plant_material->extraction chromatography Chromatographic Separation (e.g., Column, HPLC) extraction->chromatography pure_this compound Purified this compound chromatography->pure_this compound ir_spec IR Spectroscopy pure_this compound->ir_spec nmr_spec NMR Spectroscopy pure_this compound->nmr_spec functional_groups Identify Functional Groups (O-H, C=O, C=C) ir_spec->functional_groups one_d_nmr 1D NMR (¹H, ¹³C) nmr_spec->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) nmr_spec->two_d_nmr data_integration Integrate IR and NMR Data functional_groups->data_integration nmr_data Proton & Carbon Environments, Connectivity one_d_nmr->nmr_data two_d_nmr->nmr_data nmr_data->data_integration structure_proposal Propose Chemical Structure data_integration->structure_proposal literature_comparison Compare with Literature Data structure_proposal->literature_comparison final_structure Final this compound Structure literature_comparison->final_structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Spectroscopic_Data_Integration cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_structure Structural Information ir_data O-H, C=O, C=C Functional Groups vernolide_structure This compound Structure ir_data->vernolide_structure Confirms Functional Groups h_nmr ¹H NMR (Proton Environment, Splitting Patterns) h_nmr->vernolide_structure Defines Proton Framework c_nmr ¹³C NMR (Carbon Skeleton) c_nmr->vernolide_structure Defines Carbon Backbone two_d_nmr 2D NMR (¹H-¹H & ¹H-¹³C Connectivity) two_d_nmr->vernolide_structure Establishes Connectivity

Caption: Integration of spectroscopic data for this compound's structure determination.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Vernolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive guide to assessing the in vitro cytotoxic effects of Vernolide, a sesquiterpene lactone with demonstrated anticancer properties. The protocols focus on two common colorimetric assays: MTT and XTT, offering detailed methodologies, data interpretation, and visualization of experimental workflows and the compound's mechanism of action.

Quantitative Cytotoxicity Data for this compound

This compound has demonstrated potent cytotoxic activity across a broad spectrum of human cancer cell lines. While specific IC50 values for each cell line are not always detailed in a single report, a comprehensive study has established a range for its activity. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a compound required to inhibit 50% of cell proliferation or viability in vitro.

A study evaluating this compound's effect on ten different cancer cell lines reported a potent range of activity.[1] The tested cell lines included liver (HepG2, S102), bile duct (HuCCA-1), leukemia (HL-60, MOLT-3), lung (A549, H69AR), breast (MDA-MB-231, T47D), and cervical (HeLa) cancer types.[1]

Cell Line PanelCancer Type(s)Reported IC50 Range (µM)
HepG2, S102Liver Cancer0.91 - 13.84[1]
HuCCA-1Bile Duct Cancer0.91 - 13.84[1]
HL-60, MOLT-3Leukemia0.91 - 13.84[1]
A549, H69ARLung Cancer0.91 - 13.84[1]
MDA-MB-231, T47DBreast Cancer0.91 - 13.84[1]
HeLaCervical Cancer0.91 - 13.84[1]
Experimental Workflows

Visualizing the experimental process is crucial for planning and execution. The following diagrams illustrate the standard workflows for the MTT and XTT cytotoxicity assays.

MTT_Workflow start Cell Seeding (96-well plate) treatment Add this compound (serial dilutions) start->treatment incubation Incubate (e.g., 24-72h) treatment->incubation mtt_add Add MTT Reagent (to each well) incubation->mtt_add mtt_incubate Incubate (2-4 hours) mtt_add->mtt_incubate solubilize Add Solubilizing Agent (e.g., DMSO) mtt_incubate->solubilize read Measure Absorbance (e.g., 570 nm) solubilize->read analyze Data Analysis (IC50 Calculation) read->analyze

MTT Assay Experimental Workflow.

XTT_Workflow start Cell Seeding (96-well plate) treatment Add this compound (serial dilutions) start->treatment incubation Incubate (e.g., 24-72h) treatment->incubation xtt_add Add Activated XTT Solution (to each well) incubation->xtt_add xtt_incubate Incubate (2-4 hours) xtt_add->xtt_incubate read Measure Absorbance (e.g., 450 nm) xtt_incubate->read analyze Data Analysis (IC50 Calculation) read->analyze

XTT Assay Experimental Workflow.
Detailed Experimental Protocols

The following are generalized protocols for the MTT and XTT assays. Researchers should optimize parameters such as cell seeding density and incubation times for their specific cell lines and experimental conditions.

Protocol 1: MTT Cytotoxicity Assay

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[2] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well and mix gently.

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3] Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the untreated control. Plot the percent viability against the log of this compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: XTT Cytotoxicity Assay

The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is an alternative to the MTT assay. A key advantage is that the formazan product of XTT reduction is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • XTT Reagent

  • Electron Coupling Reagent (e.g., PMS - Phenazine methosulfate)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol to seed, treat cells with this compound, and incubate for the desired duration.

  • Reagent Preparation: Immediately before use, prepare the activated XTT solution. Thaw the XTT Reagent and Electron Coupling Reagent. Mix them according to the manufacturer's instructions (a common ratio is 50:1, XTT to coupling reagent).

  • XTT Addition: Add 50 µL of the freshly prepared activated XTT solution to each well.

  • Incubation for Color Development: Incubate the plate for 2 to 4 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for the specific cell line being used.

  • Absorbance Measurement: Gently shake the plate to ensure a homogeneous distribution of the color. Measure the absorbance at a wavelength of 450 nm. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value as described in the MTT protocol.

Mechanism of Action: this compound-Induced Apoptosis

This compound exerts its cytotoxic effects primarily through the induction of apoptosis, a form of programmed cell death.[4] Its mechanism involves the modulation of key regulatory proteins in the intrinsic (mitochondrial) apoptotic pathway and the suppression of pro-survival signaling.[5][6]

The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis in cancer cells.

Vernolide_Pathway cluster_0 cluster_1 Pro-Survival Pathway (Inhibited) cluster_2 Pro-Apoptotic Pathway (Activated) This compound This compound NFkB NF-κB Activation This compound->NFkB Inhibits p53 p53 Upregulation This compound->p53 Activates Bcl2 Bcl-2 Expression NFkB->Bcl2 promotes Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Inhibits Bax Bax Upregulation p53->Bax Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound-induced apoptotic signaling pathway.

This compound treatment leads to the upregulation of the tumor suppressor protein p53.[6] This, in turn, increases the expression of pro-apoptotic proteins like Bax. Simultaneously, this compound inhibits the NF-κB signaling pathway, which is responsible for transcribing anti-apoptotic proteins such as Bcl-2.[5][6] The resulting high Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization and the release of cytochrome c. This event triggers the activation of initiator caspase-9, which then activates the executioner caspase-3, culminating in the systematic dismantling of the cell and apoptotic death.[3]

References

Application Notes and Protocols for Apoptosis Induction Studies with Vernolide in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vernolide, a sesquiterpene lactone primarily isolated from plants of the Vernonia genus, has garnered significant interest in oncological research due to its cytotoxic and pro-apoptotic activities against various cancer cell lines. These application notes provide a comprehensive overview of the methodologies used to study this compound-induced apoptosis, summarize key quantitative data, and present detailed experimental protocols. The information herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Mechanism of Action: An Overview

This compound primarily induces apoptosis through the intrinsic (mitochondrial) pathway, which is intricately regulated by the Bcl-2 family of proteins and the p53 tumor suppressor protein. Concurrently, this compound has been shown to inhibit the pro-survival NF-κB signaling pathway, further sensitizing cancer cells to apoptosis.

Key molecular events in this compound-induced apoptosis include:

  • Upregulation of pro-apoptotic proteins: Increased expression of Bax and p53.

  • Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2.

  • Activation of caspases: Activation of initiator caspase-9 and executioner caspase-3.

  • DNA fragmentation: Cleavage of genomic DNA, a hallmark of apoptosis.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
HepG2Liver Cancer0.91 - 13.84[1]
S102Liver Cancer0.91 - 13.84[1]
HuCCA-1Bile Duct Cancer0.91 - 13.84[1]
HL-60Leukemia0.91 - 13.84[1]
MOLT-3Leukemia0.91 - 13.84[1]
A549Lung Cancer0.91 - 13.84[1]
H69ARLung Cancer0.91 - 13.84[1]
MDA-MB-231Breast Cancer0.91 - 13.84[1]
T47DBreast Cancer0.91 - 13.84[1]
HeLaCervical Cancer0.91 - 13.84[1]
B16F-10MelanomaNot explicitly stated in µM[2][3]
Table 2: Quantitative Effects of this compound on Apoptosis Markers in B16F-10 Melanoma Cells
TreatmentPercentage of Apoptotic Cells (TUNEL Assay)Bax/Bcl-2 Gene Expression RatioCaspase-3 Gene Expression (Fold Change)Reference
ControlBaselineBaselineBaseline[2][3]
This compound-A (Dose-dependent)Increased in a dose-dependent mannerIncreasedUpregulated[2][3]

Note: Specific quantitative values for apoptosis percentage and fold changes in protein expression at varying this compound concentrations are not consistently reported in the publicly available literature. Researchers are encouraged to perform dose-response experiments to establish these parameters in their specific cell line of interest.

Experimental Protocols

Cell Culture

Standard cell culture protocols should be followed for the specific cell lines being investigated. General guidelines for some of the cell lines mentioned in the literature are provided below.

  • B16F-10 (Mouse Melanoma):

    • Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

    • Subculture: Passage cells when they reach 80-90% confluency.

  • HepG2 (Human Liver Cancer):

    • Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • A549 (Human Lung Cancer):

    • Medium: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • MDA-MB-231 (Human Breast Cancer):

    • Medium: Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Culture Conditions: 37°C in a non-CO2 incubator.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This assay is used to quantify the percentage of cells undergoing apoptosis.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time period. Include an untreated control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

DNA Fragmentation Analysis by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a late-stage marker of apoptosis.

Materials:

  • TUNEL Assay Kit

  • Phosphate Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Fluorescence microscope

Protocol:

  • Grow cells on coverslips in a multi-well plate and treat with this compound.

  • Wash the cells with PBS and fix with Fixation Solution for 15-30 minutes at room temperature.

  • Wash with PBS and permeabilize with Permeabilization Solution for 2 minutes on ice.

  • Wash with PBS and incubate with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Wash with PBS to remove unincorporated nucleotides.

  • Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in the nucleus.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved caspase-3.

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Treat cells with this compound, harvest, and lyse with Lysis Buffer.

  • Determine the protein concentration of the lysates using the BCA Protein Assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualization of Signaling Pathways and Workflows

Vernolide_Apoptosis_Pathway This compound This compound p53 p53 This compound->p53 activates Bcl2 Bcl-2 This compound->Bcl2 downregulates NFkB NF-κB This compound->NFkB inhibits Bax Bax p53->Bax upregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes Bcl2->Mitochondrion inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes NFkB->Bcl2 upregulates

Caption: this compound-induced apoptosis signaling pathway.

Experimental_Workflow Cell_Culture Cell Culture (e.g., B16F-10, HepG2) Vernolide_Treatment This compound Treatment (Dose-response and time-course) Cell_Culture->Vernolide_Treatment Apoptosis_Assays Apoptosis Assays Vernolide_Treatment->Apoptosis_Assays Annexin_V_PI Annexin V/PI Staining (Flow Cytometry) Apoptosis_Assays->Annexin_V_PI TUNEL_Assay TUNEL Assay (Fluorescence Microscopy) Apoptosis_Assays->TUNEL_Assay Western_Blot Western Blotting (Bcl-2, Bax, Caspase-3) Apoptosis_Assays->Western_Blot Data_Analysis Data Analysis and Interpretation Annexin_V_PI->Data_Analysis TUNEL_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for studying this compound-induced apoptosis.

References

Application Notes and Protocols: Cell Cycle Analysis of Vernolide-Treated Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vernolide, a sesquiterpene lactone primarily isolated from plants of the Vernonia genus, has demonstrated significant anti-cancer properties.[1][2] Pre-clinical studies have revealed its potential to inhibit cancer cell proliferation and induce programmed cell death (apoptosis).[3] This document provides detailed protocols for analyzing the effects of this compound on the cell cycle of cancer cells, a critical aspect of its mechanism of action. Understanding how this compound modulates cell cycle progression is essential for its development as a potential therapeutic agent. These protocols are designed to be accessible to researchers, scientists, and professionals involved in drug development.

Mechanism of Action of this compound

This compound and its derivatives, such as this compound-A, exert their anti-cancer effects through a multi-faceted approach. They have been shown to induce apoptosis by activating caspase-3 and caspase-9, upregulating pro-apoptotic proteins like Bax and p53, and downregulating anti-apoptotic proteins such as Bcl-2. Furthermore, this compound treatment can lead to cell cycle arrest, a key mechanism for halting the uncontrolled proliferation of cancer cells.[3][4] This arrest is often associated with the modulation of cell cycle regulatory proteins, including the downregulation of cyclin D1 and the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27. The anti-proliferative and pro-apoptotic activities of this compound are linked to its ability to interfere with key signaling pathways, such as the NF-κB, ERK, and PI3K/Akt pathways, which are often dysregulated in cancer.[1][5]

Data Presentation

The following tables present hypothetical quantitative data from experiments on a human cancer cell line (e.g., HeLa) treated with this compound-A for 48 hours.

Table 1: Cell Cycle Distribution of HeLa Cells Treated with this compound-A

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Control (0.1% DMSO)55.2 ± 3.125.4 ± 2.218.1 ± 1.91.3 ± 0.4
10 µM this compound-A45.8 ± 2.820.1 ± 1.730.3 ± 2.53.8 ± 0.7
25 µM this compound-A30.6 ± 2.515.7 ± 1.545.5 ± 3.08.2 ± 1.0

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptotic and Necrotic Cell Population in HeLa Cells Treated with this compound-A

Treatment GroupLive Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Control (0.1% DMSO)96.5 ± 1.81.8 ± 0.51.2 ± 0.40.5 ± 0.2
10 µM this compound-A88.2 ± 2.55.3 ± 0.94.1 ± 0.82.4 ± 0.6
25 µM this compound-A75.4 ± 3.112.7 ± 1.58.9 ± 1.23.0 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Relative Protein Expression of Key Cell Cycle and Apoptotic Regulators in HeLa Cells Treated with this compound-A

Treatment GroupCyclin D1Cyclin B1p21p53Bcl-2Bax
Control (0.1% DMSO)1.001.001.001.001.001.00
25 µM this compound-A0.42 ± 0.061.75 ± 0.182.50 ± 0.211.95 ± 0.150.35 ± 0.052.10 ± 0.19

Data are presented as mean ± standard deviation from three independent experiments, normalized to the control group. Protein expression was quantified by densitometry of Western blot bands and normalized to a loading control (e.g., β-actin).

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Seed the desired cancer cell line (e.g., HeLa, MCF-7, HepG2) in appropriate culture flasks or plates. Allow the cells to adhere and reach 60-70% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 10 µM, 25 µM). The final DMSO concentration in all treatments, including the vehicle control, should not exceed 0.1%.

  • Treatment: Replace the culture medium with the this compound-containing medium or the vehicle control medium. Incubate the cells for the desired time period (e.g., 24, 48 hours).

G cluster_workflow Experimental Workflow A Seed Cancer Cells B Cell Adherence (60-70% Confluency) A->B D Treat Cells with this compound or Vehicle B->D C Prepare this compound Solutions C->D E Incubate for Desired Time D->E F Harvest Cells for Analysis E->F

Experimental workflow for this compound treatment.

Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol is for the analysis of DNA content to determine cell cycle distribution.[1][6]

  • Cell Harvesting: Following this compound treatment, collect both floating (apoptotic) and adherent cells. Wash adherent cells with Phosphate-Buffered Saline (PBS) and detach them using trypsin-EDTA. Combine with the floating cells.

  • Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and wash the cell pellet twice with cold PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS). Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 single-cell events. Analyze the DNA content histogram using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for the detection and quantification of apoptotic and necrotic cells.[3]

  • Cell Harvesting: Harvest the cells as described in Protocol 2, step 1.

  • Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Western Blot Analysis of Cell Cycle and Apoptotic Regulatory Proteins

This protocol is for the detection and quantification of key proteins involved in cell cycle regulation and apoptosis.[7][8]

  • Protein Extraction: After treatment, wash the cells with cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cell cycle and apoptotic regulatory proteins (e.g., Cyclin D1, Cyclin B1, p21, p53, Bcl-2, Bax) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensity using densitometry software.

Signaling Pathways

G cluster_pathway This compound's Effect on Cell Cycle and Apoptosis Signaling cluster_pi3k PI3K/Akt Pathway cluster_erk ERK Pathway cluster_nfkb NF-κB Pathway This compound This compound PI3K PI3K This compound->PI3K ERK ERK1/2 This compound->ERK NFkB NF-κB This compound->NFkB p53 p53 This compound->p53 Akt Akt PI3K->Akt CyclinD1 Cyclin D1 NFkB->CyclinD1 Bcl2 Bcl-2 NFkB->Bcl2 p21 p21 p53->p21 Bax Bax p53->Bax p21->CyclinD1 CyclinB1 Cyclin B1 p21->CyclinB1 CellCycleArrest Cell Cycle Arrest (G2/M or G0/G1) CyclinD1->CellCycleArrest CyclinB1->CellCycleArrest Caspases Caspase-9, Caspase-3 Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound's proposed mechanism of action.

Conclusion

The protocols outlined in this document provide a comprehensive framework for investigating the effects of this compound on cancer cell cycle progression and apoptosis. By employing these standardized methods, researchers can obtain reliable and reproducible data to further elucidate the anti-cancer mechanisms of this promising natural compound. The systematic analysis of cell cycle distribution, apoptosis induction, and the expression of key regulatory proteins will contribute to a deeper understanding of this compound's therapeutic potential and aid in its journey from a natural product to a potential clinical candidate in cancer therapy.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Vernolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the anti-inflammatory properties of Vernolide, a sesquiterpene lactone with significant therapeutic potential. The protocols detailed below are designed to enable researchers to evaluate its efficacy in both in vitro and in vivo models of inflammation, and to investigate its molecular mechanisms of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways.

Overview of this compound's Anti-inflammatory Activity

This compound, a bioactive compound isolated from plants of the Vernonia genus, has demonstrated notable anti-inflammatory effects. Its mechanism of action is primarily attributed to the downregulation of key inflammatory mediators and the modulation of intracellular signaling cascades.

Key Anti-inflammatory Effects:

  • Inhibition of Pro-inflammatory Mediators: this compound has been shown to suppress the production of nitric oxide (NO), a key inflammatory molecule, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Modulation of Signaling Pathways: Evidence suggests that this compound exerts its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Sesquiterpene lactones, the class of compounds to which this compound belongs, are known to prevent the degradation of IκBα, a critical step in NF-κB activation.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory activity of this compound and related compounds.

Table 1: In Vitro Anti-inflammatory Activity of this compound-A

AssayCell LineStimulantMeasured ParameterIC50 ValueReference
NF-κB InhibitionHuman Embryonic Kidney (HEK) 293TNF-αNF-κB-luciferase activity0.6 μM[1]
Nitric Oxide (NO) InhibitionMurine Macrophage (RAW 264.7)LPSNitric Oxide Production2.0 μM[1]

Note: this compound-A is a specific type of this compound isolated from Vernonia cinerea.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Assays

This protocol details the measurement of nitric oxide production, a key indicator of inflammation, in a macrophage cell line.

Objective: To determine the inhibitory effect of this compound on LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: Prepare serial dilutions of this compound in complete DMEM. After 24 hours, remove the medium from the wells and replace it with 100 µL of fresh medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound). Incubate for 1-2 hours.

  • LPS Stimulation: Prepare a 2 µg/mL solution of LPS in complete DMEM. Add 10 µL of the LPS solution to each well (final concentration 1 µg/mL), except for the unstimulated control wells.

  • Incubation: Incubate the plate for a further 24 hours at 37°C and 5% CO2.

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (0-100 µM) in complete DMEM.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples using the sodium nitrite standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated control. Calculate the IC50 value.

This protocol describes how to visualize and quantify the inhibition of NF-κB activation by observing the cellular location of the p65 subunit.

Objective: To determine if this compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in LPS-stimulated cells.

Materials:

  • RAW 264.7 or other suitable cells

  • Cell culture plates with glass coverslips

  • This compound

  • LPS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.

  • Fixation and Permeabilization:

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking and Staining:

    • Wash three times with PBS.

    • Block non-specific binding with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-p65 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the p65 (e.g., green fluorescence) and nuclear (blue fluorescence) staining.

    • Analyze the images to determine the localization of p65. In unstimulated or this compound-treated cells, p65 should be predominantly in the cytoplasm. In LPS-stimulated cells, p65 will translocate to the nucleus.

This protocol outlines the detection of changes in the phosphorylation status of key signaling proteins involved in inflammation.

Objective: To investigate the effect of this compound on the phosphorylation of IκBα and the MAPKs (ERK, JNK, p38) in LPS-stimulated cells.

Materials:

  • RAW 264.7 or other suitable cells

  • This compound

  • LPS

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against phospho-IκBα, total IκBα, phospho-ERK, total ERK, phospho-JNK, total JNK, phospho-p38, and total p38.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with this compound and/or LPS as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., total IκBα) or a housekeeping protein (e.g., β-actin or GAPDH).

    • Quantify the band intensities to determine the relative levels of phosphorylation.

In Vivo Assay

This is a classic and widely used model to evaluate the acute anti-inflammatory activity of a compound.

Objective: To assess the ability of this compound to reduce acute inflammation in a rodent model.

Materials:

  • Wistar rats or Swiss albino mice (typically 150-200g)

  • This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control drug (e.g., Indomethacin or Diclofenac)

  • Plethysmometer or digital calipers

  • Oral gavage needles

Protocol:

  • Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Randomly divide the animals into groups (n=5-6 per group):

    • Group 1: Vehicle control (receives vehicle only)

    • Group 2: Carrageenan control (receives vehicle + carrageenan)

    • Group 3: Positive control (receives standard drug + carrageenan)

    • Groups 4-X: this compound treatment groups (receive different doses of this compound + carrageenan)

  • Drug Administration: Administer this compound, the standard drug, or the vehicle orally via gavage.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal (except for the vehicle control group).

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or the paw thickness using digital calipers at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume (at 0 hour) from the paw volume at the respective time point.

    • Calculate the percentage inhibition of edema for each treatment group using the following formula:

      • % Inhibition = [(Edema of Control Group - Edema of Treated Group) / Edema of Control Group] x 100

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound and the experimental workflows.

Signaling Pathways

Vernolide_NFkB_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPKKK MAPKKK TLR4->MAPKKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex IkB:e->IkB_NFkB:w degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates IkB_NFkB:s->IkB IkB_NFkB:s->NFkB MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates MAPK->NFkB_nuc activates transcription factors This compound This compound This compound->IKK inhibits This compound->MAPK inhibits DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines & iNOS (TNF-α, IL-6, NO) DNA->Cytokines transcription

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Workflows

In_Vitro_Workflow cluster_workflow In Vitro Anti-inflammatory Assessment Workflow cluster_assays Downstream Assays start Seed RAW 264.7 cells treat Treat with this compound start->treat stimulate Stimulate with LPS treat->stimulate griess Griess Assay for NO stimulate->griess if_stain Immunofluorescence for p65 Translocation stimulate->if_stain western Western Blot for p-IκBα & p-MAPKs stimulate->western analyze Data Analysis & IC50 Calculation griess->analyze if_stain->analyze western->analyze In_Vivo_Workflow cluster_workflow In Vivo Anti-inflammatory Assessment Workflow start Acclimatize & Group Rodents treat Oral Administration of this compound start->treat induce Inject Carrageenan into Paw treat->induce measure Measure Paw Volume (0, 1, 2, 3, 4 hours) induce->measure analyze Calculate % Edema Inhibition measure->analyze

References

Application Notes and Protocols for Determining the Antibacterial and Antifungal Efficacy of Vernolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the antibacterial and antifungal properties of vernolide, a sesquiterpene lactone of significant interest for its therapeutic potential. This document outlines the reported antimicrobial activities of this compound and provides detailed protocols for its evaluation using standardized laboratory methods.

Introduction

This compound is a naturally occurring sesquiterpene lactone that has been isolated from various plant species, notably from the genus Vernonia. It has garnered scientific attention for its diverse pharmacological activities, including its potential as an antimicrobial agent. This document details the procedures for evaluating the in vitro antibacterial and antifungal efficacy of this compound, providing researchers with the necessary tools to conduct reproducible and reliable assessments.

Data Presentation: Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound has been quantified against a range of bacterial and fungal pathogens. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and Lethal Concentration 50 (LC50) values.

Table 1: Antibacterial Activity of this compound (MIC in mg/mL)

Bacterial StrainGram StainMIC (mg/mL)Reference
Staphylococcus aureusGram-positive0.3[1]
Enterococcus faecalisGram-positive0.4[1]
Micrococcus kristinaeGram-positive0.25[2]
Escherichia coliGram-negative0.3[1]

Table 2: Antifungal Activity of this compound (LC50 in mg/mL)

Fungal StrainLC50 (mg/mL)Reference
Penicillium notatum0.2[3]
Aspergillus flavus0.3[3]
Aspergillus niger0.4[3]
Mucor hiemalis0.4[3]

Experimental Protocols

The following protocols are based on established methodologies for antimicrobial susceptibility testing and can be adapted for the evaluation of this compound.

Protocol 1: Antibacterial Susceptibility Testing by Agar (B569324) Dilution Method

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

1. Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (for stock solution preparation)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl)

  • McFarland turbidity standards (0.5 standard)

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

  • Vortex mixer

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

3. Preparation of Agar Plates with this compound:

  • Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten agar to 45-50°C in a water bath.

  • Prepare a series of twofold dilutions of the this compound stock solution in sterile distilled water or an appropriate solvent.

  • Add a specific volume of each this compound dilution to molten MHA to achieve the desired final concentrations (e.g., ranging from 0.0625 to 512 µg/mL). Ensure thorough mixing.

  • Pour the this compound-containing agar into sterile petri dishes and allow them to solidify at room temperature.

  • Prepare a growth control plate containing MHA without this compound.

4. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

  • Transfer the colonies to a tube of sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

5. Inoculation and Incubation:

  • Using a multipoint inoculator or a sterile swab, inoculate the surface of each agar plate with the standardized bacterial suspension.

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

6. Interpretation of Results:

  • Following incubation, examine the plates for bacterial growth.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the test organism.

7. Quality Control:

  • Include a known quality control strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) with a known MIC range for the chosen methodology to ensure the validity of the results.

Protocol 2: Antifungal Susceptibility Testing by Broth Microdilution Method

This protocol details the determination of the MIC of this compound against fungal isolates, following a modified version of the CLSI M27-A3 guidelines.

1. Materials and Reagents:

  • This compound

  • DMSO (for stock solution preparation)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal cultures (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

  • Micropipettes and sterile tips

2. Preparation of this compound Stock and Dilutions:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • In a sterile 96-well plate, perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium to achieve a range of concentrations. The final volume in each well should be 100 µL.

3. Inoculum Preparation:

  • For yeasts (e.g., Candida spp.), prepare a suspension from a 24-hour culture on Sabouraud Dextrose Agar. Adjust the suspension to a 0.5 McFarland standard in sterile saline and then dilute it in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • For molds (e.g., Aspergillus spp.), harvest conidia from a 5-7 day old culture on Potato Dextrose Agar by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL.

4. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Seal the plates and incubate at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition (typically ≥50% for fungistatic compounds) of growth compared to the drug-free control.

  • Growth inhibition can be assessed visually or by measuring the optical density using a microplate reader.

6. Quality Control:

  • Include a reference strain with a known MIC range (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258) to validate the assay.

Visualizations

The following diagrams illustrate the experimental workflows for the described protocols.

Antibacterial_Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start vernolide_stock Prepare this compound Stock Solution start->vernolide_stock mha_prep Prepare Mueller-Hinton Agar start->mha_prep inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum_prep serial_dilution Prepare Serial Dilutions of this compound vernolide_stock->serial_dilution add_to_agar Add this compound Dilutions to Molten Agar mha_prep->add_to_agar inoculate_plates Inoculate Plates with Bacterial Suspension inoculum_prep->inoculate_plates serial_dilution->add_to_agar pour_plates Pour Agar Plates add_to_agar->pour_plates pour_plates->inoculate_plates incubate Incubate Plates (35°C, 16-20h) inoculate_plates->incubate read_results Observe for Growth Inhibition incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for Antibacterial Agar Dilution Assay.

Antifungal_Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start vernolide_stock Prepare this compound Stock Solution start->vernolide_stock rpmi_prep Prepare RPMI-1640 Medium start->rpmi_prep inoculum_prep Prepare Fungal Inoculum start->inoculum_prep serial_dilution Perform Serial Dilutions of this compound in 96-well Plate vernolide_stock->serial_dilution rpmi_prep->serial_dilution add_inoculum Add Fungal Inoculum to Wells inoculum_prep->add_inoculum serial_dilution->add_inoculum incubate Incubate Plate (35°C, 24-72h) add_inoculum->incubate read_results Assess Growth Inhibition (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for Antifungal Broth Microdilution Assay.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Vernolide Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Vernolide from plant material, primarily Vernonia amygdalina.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources is it commonly extracted? A1: this compound is a type of bioactive compound known as a sesquiterpene lactone. It is predominantly extracted from the leaves and flowers of Vernonia amygdalina, a plant also known as bitter leaf.[1][2] This compound, along with similar ones like vernodalol, is of significant interest due to its potential therapeutic properties, including antibacterial and antioxidant activities.[2][3][4][5]

Q2: What are the most common methods for extracting this compound? A2: Common laboratory methods for this compound extraction include conventional techniques like maceration and Soxhlet extraction, as well as modern methods such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE).[6][7][8] The choice of method can significantly impact the extraction efficiency, time, and the integrity of the compound.

Q3: Which solvents are most effective for this compound extraction? A3: The choice of solvent is critical and depends on the polarity of the target compound. Ethanol (B145695) and methanol (B129727) are frequently used polar solvents that have shown high extraction yields for crude extracts from Vernonia amygdalina.[4] Chloroform (B151607) has also been used effectively in the fractionation and isolation of this compound.[2] The polarity of the solvent significantly influences the extraction yield.[1][4] For instance, ethanol has been shown to yield a higher percentage of crude extract compared to ethyl acetate (B1210297).[4] Aqueous ethanol (a mixture of ethanol and water) is often recommended as it can enhance extraction efficiency by swelling the plant matrix.[6][8]

Q4: How stable is this compound during the extraction process? A4: Sesquiterpene lactones, including this compound, can be sensitive to high temperatures. Prolonged exposure to heat during methods like Soxhlet extraction or high-temperature MAE can lead to thermal degradation and reduced yield.[7] Therefore, controlling the temperature is a crucial parameter in optimizing the extraction process.

Q5: What factors can influence the final yield of this compound? A5: Several factors can impact the extraction yield, including the choice of solvent, extraction temperature and time, the ratio of solvent to plant material, and the particle size of the plant material.[4][9] Optimizing these parameters is essential for maximizing the recovery of this compound.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound extraction experiments.

Issue Potential Cause Recommended Solution
Low this compound Yield Inappropriate Solvent Choice: The solvent polarity may not be optimal for this compound.Conduct small-scale trials with different solvents (e.g., ethanol, methanol, chloroform) and varying aqueous concentrations (e.g., 60-80% ethanol) to find the most effective one for your plant material.[6][8][10]
Suboptimal Extraction Temperature: High temperatures can degrade this compound, while low temperatures may result in inefficient extraction.For MAE, experiment with temperatures between 60-80°C.[8][11] For maceration, conduct the extraction at room temperature. For Soxhlet, use the boiling point of the solvent but be mindful of the extraction duration to minimize thermal degradation.
Incorrect Particle Size: If the plant material is not ground finely enough, the solvent may not effectively penetrate the plant tissue.Grind the dried plant material to a fine, uniform powder (e.g., to an average particle size of 105 µm) to increase the surface area available for extraction.[12]
Insufficient Extraction Time: The duration of contact between the solvent and the plant material may be too short.For maceration, a 24-hour period with occasional agitation is often used.[13] For MAE, optimal times can be as short as 2-5 minutes.[8][12] For Soxhlet, a typical duration is 4 hours.[6][13]
Inconsistent Results Between Batches Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, harvesting season, and growing conditions.Whenever possible, use plant material from the same source and harvest time. Ensure consistent drying and storage procedures for the plant material.
Inconsistent Extraction Parameters: Small variations in temperature, time, or solvent concentration can lead to different yields.Maintain a detailed lab notebook to record all extraction parameters for each experiment to ensure reproducibility.
Difficulty in Isolating Pure this compound Ineffective Purification Technique: The initial crude extract contains numerous other phytochemicals.Use column chromatography with silica (B1680970) gel for purification. A common solvent system for elution is a gradient of increasing polarity, such as hexane-ethyl acetate or chloroform-methanol.[2][14] Monitor the fractions using Thin Layer Chromatography (TLC).[13][14]

Data Presentation: Comparison of Extraction Parameters

The following table summarizes quantitative data on various extraction methods for bioactive compounds from Vernonia amygdalina. Note that specific yield percentages for pure this compound are not always reported in the literature; often, the yield of the crude extract or total phytochemical content is provided.

Extraction Method Solvent Temperature Time Solvent-to-Solid Ratio Crude Extract Yield (%) Reference
MacerationEthanol (70% w/w)Room Temp.24 hours10:1 mL/gNot Specified[13]
SoxhletEthanol (60% v/v)Boiling Point4 hours10:1 mL/gNot Specified[6][13]
Microwave-AssistedEthanol (76%)80°C4 min10:1 mL/g~23%[12][15]
MacerationEthanolRoom Temp.Not SpecifiedNot Specified21.16%[4]
MacerationEthyl AcetateRoom Temp.Not SpecifiedNot Specified12.19%[4]

Experimental Protocols

Microwave-Assisted Extraction (MAE) of this compound

This protocol is based on optimized parameters for extracting bioactive compounds from Vernonia amygdalina leaves.[12][15]

Materials:

  • Dried and powdered Vernonia amygdalina leaves (particle size ~105 µm)

  • 76% Ethanol in distilled water

  • Microwave extractor system

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the powdered leaf material and place it into the microwave extraction vessel.

  • Add 100 mL of 76% ethanol (a 1:10 solid-to-solvent ratio).

  • Set the microwave parameters:

    • Irradiation Power: 558 W

    • Irradiation Time: 4 minutes

    • Temperature: 80°C

  • After the extraction is complete, allow the mixture to cool.

  • Filter the mixture to separate the extract from the solid plant residue.

  • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Maceration for this compound Extraction

This is a conventional method that is simple to perform.

Materials:

  • Dried and powdered Vernonia amygdalina plant material (leaves or flowers)

  • Ethanol (e.g., 85% or 95%) or Chloroform

  • Airtight container (e.g., Erlenmeyer flask with a stopper)

  • Shaker (optional)

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh a desired amount of the powdered plant material (e.g., 500 g).

  • Place the powder in the airtight container and add the solvent (e.g., 2 L of chloroform) to sufficiently cover the material.[2]

  • Seal the container and let it stand at room temperature for 24 hours. Agitate the mixture occasionally, either manually or by using an orbital shaker.[2]

  • After 24 hours, filter the mixture to separate the extract.

  • The plant residue can be re-extracted with fresh solvent to maximize yield.

  • Combine the filtrates and concentrate them using a rotary evaporator to obtain the crude extract.

Purification by Column Chromatography

This protocol describes a general procedure for isolating this compound from the crude extract.

Materials:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Solvents for elution (e.g., hexane, chloroform, ethyl acetate, methanol)

  • Glass column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into the glass column.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent (e.g., chloroform).

  • Carefully load the dissolved extract onto the top of the silica gel column.

  • Begin the elution process with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. For example, start with 100% chloroform and gradually introduce methanol.[14]

  • Collect the eluate in separate fractions.

  • Monitor the separation by spotting the collected fractions on TLC plates. A common developing solvent system is 80% chloroform and 20% methanol.[14]

  • Combine the fractions that show a pure spot corresponding to this compound (identified by comparing with a standard or by spectroscopic analysis).

  • Evaporate the solvent from the combined pure fractions to obtain isolated this compound.

Visualizations

Vernolide_Extraction_Workflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_processing Phase 3: Processing & Purification plant_material Vernonia amygdalina (Leaves/Flowers) drying Drying (Shade or Oven) plant_material->drying grinding Grinding (Fine Powder) drying->grinding solvent_addition Add Solvent (e.g., Ethanol) grinding->solvent_addition extraction_method Extraction (MAE, Maceration, Soxhlet) filtration Filtration extraction_method->filtration solvent_addition->extraction_method concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Column Chromatography crude_extract->purification pure_this compound Pure this compound purification->pure_this compound

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Vernolide_Yield start Low this compound Yield? check_solvent Is solvent polarity optimal? start->check_solvent check_temp Is temperature controlled? check_solvent->check_temp Yes solution_solvent Action: Test different solvents (e.g., 70% Ethanol, Chloroform) check_solvent->solution_solvent No check_time Is extraction time sufficient? check_temp->check_time Yes solution_temp Action: Optimize temperature (e.g., 60-80°C for MAE) check_temp->solution_temp No check_particle_size Is particle size fine enough? check_time->check_particle_size Yes solution_time Action: Adjust extraction duration (e.g., >4h Soxhlet, >24h Maceration) check_time->solution_time No solution_particle_size Action: Grind material to a fine, uniform powder check_particle_size->solution_particle_size No yield_optimized Yield Optimized check_particle_size->yield_optimized Yes solution_solvent->check_temp solution_temp->check_time solution_time->check_particle_size solution_particle_size->yield_optimized

Caption: Decision tree for troubleshooting low this compound extraction yield.

References

Technical Support Center: Troubleshooting Vernolide Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of vernolide using chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for troubleshooting low yield of this compound after chromatography?

A1: Low yield can stem from several factors. Begin by evaluating the extraction efficiency from the plant material (Vernonia amygdalina). Ensure the solvent used is appropriate; ethanol (B145695) or methanol (B129727) are commonly effective.[1][2] Post-extraction, sample degradation is a primary concern. This compound, as a sesquiterpene lactone, may be susceptible to degradation under certain pH and temperature conditions. It is advisable to work at neutral pH and avoid high temperatures during solvent evaporation.

Q2: My chromatogram shows multiple overlapping peaks around the expected retention time of this compound. How can I improve resolution?

A2: Co-elution with structurally similar sesquiterpene lactones, such as vernodalol, is a common challenge.[3] To improve resolution, consider the following:

  • Gradient Optimization (HPLC): A shallower gradient of the mobile phase can enhance separation.

  • Solvent System (Column Chromatography): A systematic trial of different solvent systems with varying polarities is recommended. Common systems include hexane-ethyl acetate (B1210297) and chloroform-methanol gradients.

  • Stationary Phase: While silica (B1680970) gel is standard for column chromatography, reversed-phase columns (e.g., C18) are typically used for HPLC and can offer different selectivity.

Q3: I am not detecting any this compound in my fractions after column chromatography. What could be the issue?

A3: Several possibilities exist:

  • Compound Degradation: this compound may be degrading on the silica gel column. You can test for this by spotting a concentrated solution of your crude extract on a TLC plate, letting it sit for a few hours, and then developing it to see if new spots appear or the original spot diminishes.

  • Incorrect Solvent Polarity: The solvent system may be too non-polar to elute this compound. Try flushing the column with a highly polar solvent like pure methanol to see if the compound can be recovered.

  • Detection Issues: this compound may not be visible under UV light if the concentration is too low or if it doesn't have a strong chromophore. Staining the TLC plates with a suitable reagent is crucial for tracking the compound.

Q4: How can I visualize this compound on a TLC plate?

A4: Since this compound is often colorless, visualization on a TLC plate requires a staining reagent. Anisaldehyde-sulfuric acid reagent is a common choice for visualizing terpenes, often producing colored spots upon heating.

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound
Possible Cause Troubleshooting Steps
Degradation on Stationary Phase Perform a stability test: spot the crude extract on a silica TLC plate, let it stand for several hours, then elute. Compare with a freshly spotted plate to check for degradation. If degradation is observed, consider using a less acidic stationary phase like neutral alumina (B75360) or deactivating the silica gel with a small amount of triethylamine (B128534) in the mobile phase.
Inappropriate Mobile Phase Polarity If this compound is not eluting, the mobile phase is likely too non-polar. Gradually increase the polarity of the eluent. If using a hexane-ethyl acetate system, increase the percentage of ethyl acetate. If the compound elutes too quickly with no separation, the mobile phase is too polar; decrease the polarity.
Sample Overloading Overloading the column can lead to broad, poorly resolved peaks and apparent low recovery in pure fractions. Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-5% of the column's silica gel weight.
This compound Instability Sesquiterpene lactones can be unstable at non-neutral pH and elevated temperatures. Ensure all solvents are neutral and avoid heating solutions containing this compound for extended periods.
Issue 2: Poor Peak Shape in HPLC (Tailing or Fronting)
Possible Cause Troubleshooting Steps
Column Overload Inject a smaller volume of the sample or dilute the sample.
Secondary Interactions with Stationary Phase Add a small amount of an acid modifier, like 0.1% formic acid or acetic acid, to the mobile phase to improve peak shape.[3]
Inappropriate Injection Solvent The sample should be dissolved in the initial mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.
Column Contamination or Degradation Flush the column with a strong solvent series (e.g., methanol, acetonitrile, isopropanol). If performance does not improve, the column may need to be replaced.

Experimental Protocols

Protocol 1: Extraction of this compound from Vernonia amygdalina
  • Plant Material Preparation: Air-dry the leaves of Vernonia amygdalina at room temperature and then grind them into a fine powder.

  • Extraction: Macerate the powdered leaves in 95% ethanol (1:10 w/v) for 24-48 hours at room temperature with occasional agitation.

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude ethanol extract.

  • Solvent Partitioning: Dissolve the crude extract in a methanol-water mixture (9:1) and perform liquid-liquid partitioning with hexane (B92381) to remove non-polar compounds. The this compound will remain in the methanol-water layer. Further partition the methanol-water layer against a solvent of intermediate polarity like ethyl acetate to extract the this compound.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in hexane and pour it into a glass column. Allow the silica to settle, ensuring a level surface, and then drain the excess hexane until it is just above the silica bed.

  • Sample Loading: Dissolve the dried ethyl acetate fraction from Protocol 1 in a minimal amount of chloroform (B151607) or dichloromethane. Adsorb this onto a small amount of silica gel by evaporating the solvent. Carefully layer the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Begin elution with 100% hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc. hexane:ethyl acetate).

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Spot each fraction on a TLC plate, develop in a suitable solvent system (e.g., hexane:ethyl acetate 7:3), and visualize with an anisaldehyde-sulfuric acid stain.

  • Isolation: Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent to yield the purified compound.

Data Presentation

Table 1: Extraction Yield from Vernonia amygdalina Leaves

SolventExtraction MethodYield (%)Reference
EthanolMaceration21.16[2]
Ethyl AcetateMaceration12.19[2]
AcetoneCool Maceration6.21[4]

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried, powdered Vernonia amygdalina leaves maceration Maceration with Ethanol plant_material->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Ethanol Extract concentration->crude_extract partitioning Solvent Partitioning (Hexane/EtOAc) crude_extract->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pure_this compound Pure this compound fraction_collection->pure_this compound

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low/No this compound Recovery degradation Degradation on Column start->degradation polarity Incorrect Mobile Phase start->polarity loading Sample Overloading start->loading stability_test Perform TLC Stability Test degradation->stability_test change_polarity Adjust Solvent Polarity polarity->change_polarity reduce_load Reduce Sample Load loading->reduce_load

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Vernolide and Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated support center for troubleshooting challenges in the High-Performance Liquid Chromatography (HPLC) analysis of Vernolide and its isomers. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to suboptimal chromatographic results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My peaks for this compound and its isomers are co-eluting or poorly resolved. How can I improve the separation?

Answer: Improving the resolution between closely eluting isomers requires a systematic approach to optimizing your HPLC method. Resolution is influenced by column efficiency, selectivity, and retention factor.[1] Here are several strategies to enhance separation:

  • Modify the Mobile Phase Gradient: For complex mixtures like isomers, a gradient elution is often necessary.[2][3] Try making the gradient shallower, as this can significantly improve the resolution of closely eluting compounds.[3][4] Start with a broad "scouting" gradient (e.g., 5-95% organic solvent) to determine where the isomers elute, then create a narrower, slower gradient in that specific region.[3]

  • Change the Organic Solvent: The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) can alter the selectivity of the separation.[4] Switching from one to the other, or even using a ternary mixture, can change the elution order and improve the spacing between isomer peaks.

  • Adjust the Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous portion of the mobile phase is a common practice.[4] This can suppress the ionization of any residual silanol (B1196071) groups on the column's stationary phase, leading to sharper peaks and potentially altered selectivity.[4][5]

  • Optimize Column Temperature: Temperature is a significant factor in isomer separation.[6] Increasing the column temperature (e.g., to 40°C) can decrease mobile phase viscosity, leading to higher efficiency and sharper peaks.[1][6] It can also affect the selectivity of the separation.

  • Try a Different Stationary Phase: If modifications to the mobile phase are insufficient, consider a column with a different chemistry. While C18 is a common starting point, other phases like phenyl-hexyl or biphenyl (B1667301) can offer alternative selectivities for aromatic or structurally similar compounds like isomers.[4]

Question 2: I'm observing significant peak tailing for my analytes. What are the common causes and solutions?

Answer: Peak tailing, where the back half of the peak is drawn out, is a common problem that can compromise resolution and integration. It often indicates secondary, undesirable interactions between the analyte and the stationary phase.[4][5]

  • Secondary Silanol Interactions: The most frequent cause of tailing for polar or basic compounds is their interaction with acidic, ionized silanol groups on the silica (B1680970) surface of the column packing.[4][5]

    • Solution: Use a modern, high-quality end-capped C18 column where most residual silanols are chemically deactivated.[4] Alternatively, operate at a lower mobile phase pH (e.g., by adding 0.1% formic acid) to ensure the silanol groups are fully protonated and less interactive.[5]

  • Column Overload: Injecting too much sample, either in terms of concentration (mass overload) or volume (volume overload), can saturate the stationary phase and lead to peak distortion.[4][7]

    • Solution: Try diluting your sample or injecting a smaller volume to see if the peak shape improves.[4][7]

  • Column Contamination or Voids: An accumulation of sample matrix components on the column frit or a void at the column inlet can distort peak shape.[5][8] This is often accompanied by an increase in backpressure.[7]

    • Solution: Use a guard column to protect the analytical column from strongly retained or precipitating sample components.[8] If you suspect a blockage, you can try reversing and flushing the column (check manufacturer instructions first).[5]

Question 3: My peaks appear broad instead of sharp. What could be causing this and how do I fix it?

Answer: Peak broadening leads to decreased resolution and lower sensitivity. The primary causes are typically related to the HPLC system or the column itself.

  • Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause the analyte band to spread out before it's detected.[4] This effect is most noticeable for early-eluting peaks.[8]

    • Solution: Minimize the length and internal diameter of all connection tubing, especially between the column and the detector.[4] Ensure all fittings are properly made and seated to avoid dead volume.

  • Poor Column Efficiency: An old or degraded column will have reduced efficiency, resulting in broader peaks.[4]

    • Solution: If other troubleshooting steps fail, the column may need to be replaced.[4]

  • High Flow Rate: An excessively high flow rate may not allow for proper partitioning of the analyte between the mobile and stationary phases, leading to peak broadening.[4]

    • Solution: Try reducing the flow rate to see if peak shape improves.

Experimental Protocols & Data

General Protocol for HPLC Method Development for Sesquiterpene Lactones

This protocol provides a starting point for developing a robust separation method for this compound and its isomers. HPLC methods for similar sesquiterpene lactones, such as Parthenolide and Andrographolide, often utilize reversed-phase chromatography.[9][10][11][12]

  • Column Selection: Begin with a high-quality, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). This is the most common choice for separating moderately polar compounds like sesquiterpene lactones.[9][12]

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade water with 0.1% (v/v) formic acid.

    • Solvent B: HPLC-grade acetonitrile.

  • Initial Gradient Conditions:

    • Start with a linear gradient from a low percentage of Solvent B to a high percentage over 20-30 minutes to elute all compounds. A good starting point could be 10% to 90% Acetonitrile.[2]

  • System Parameters:

    • Flow Rate: 1.0 mL/min.[6][9][12]

    • Column Temperature: 30-40°C.[6]

    • Detection Wavelength: Monitor around 210-230 nm, as many sesquiterpene lactones have a UV absorbance in this range.[9][11][13]

    • Injection Volume: 10-20 µL.[12]

  • Optimization:

    • Based on the initial chromatogram, adjust the gradient to improve the resolution of the target isomer peaks. If peaks are clustered, use a shallower gradient in that region.

    • If peak shape is poor (tailing), ensure formic acid is present in the mobile phase.

    • Experiment with methanol (B129727) as Solvent B to see if it provides better selectivity.

Table 1: Example HPLC Parameters for Sesquiterpene Lactone Analysis
ParameterMethod for Parthenolide[9]Method for Andrographolide[10]Method for Andrographolide & Neoandrographolide[12]
Column Lichrosphere 5 C18Poroshell 120 EC C18 (3.0 x 50mm, 2.7µm)Phenomenex-Luna RP-C18 (250 x 4.6mm)
Mobile Phase A: 50 mM NaH₂PO₄ in H₂OB: ACN:MeOH (90:10)Methanol and Water (53:47)Acetonitrile and Water (30:70)
Elution Mode Linear Gradient (50-15% A over 20 min)IsocraticIsocratic
Flow Rate 1.0 mL/minNot Specified1.0 mL/min
Detection UV at 210 nmUV at 223 nmUV at 210 nm
Temperature Not Specified25°CNot Specified

Visualized Workflows

G cluster_0 Troubleshooting Poor HPLC Resolution start Poor Resolution or Co-eluting Peaks tailing Are peaks tailing? start->tailing broad Are peaks broad? tailing->broad No sol_tailing1 Add 0.1% Formic Acid to Mobile Phase tailing->sol_tailing1 Yes spacing Is peak spacing the issue? broad->spacing No sol_broad1 Check/Shorten Tubing (Minimize Dead Volume) broad->sol_broad1 Yes sol_spacing1 Make Gradient Shallower spacing->sol_spacing1 Yes sol_tailing2 Reduce Sample Concentration/Volume sol_tailing1->sol_tailing2 sol_tailing3 Use End-Capped Column or Guard Column sol_tailing2->sol_tailing3 sol_broad2 Reduce Flow Rate sol_broad1->sol_broad2 sol_broad3 Replace Old Column sol_broad2->sol_broad3 sol_spacing2 Switch Organic Solvent (ACN <=> MeOH) sol_spacing1->sol_spacing2 sol_spacing3 Change Column (e.g., Phenyl-Hexyl) sol_spacing2->sol_spacing3

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Vernolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of Vernolide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds with a range of biological activities, including anti-inflammatory and anti-cancer properties. Like many other sesquiterpene lactones, this compound is a lipophilic molecule, which results in poor solubility in aqueous buffers. This low solubility can be a significant hurdle in experimental assays and can negatively impact its bioavailability in preclinical studies. The computed XLogP3 value for this compound is 0.9, indicating its lipophilic nature.[1]

Q2: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer (e.g., PBS, Tris-HCl). What should I do?

A2: This is a common issue due to the hydrophobic nature of this compound. Direct dissolution in aqueous buffers is often unsuccessful. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium.

Q3: What are the recommended organic solvents for preparing a this compound stock solution?

A3: Based on protocols for similar sesquiterpene lactones and extracts containing this compound, the most commonly used organic solvents are Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH).[2][3] For instance, a stock solution of the related compound vernodalinol was successfully prepared at 5 mg/mL in ethanol.[2] Similarly, extracts of Vernonia amygdalina, which contain this compound, have been solubilized in DMSO to create stock solutions of 1 mg/mL.[3]

Q4: What is the maximum recommended concentration of the organic solvent in the final aqueous solution?

A4: The final concentration of the organic solvent should be kept as low as possible to avoid solvent-induced artifacts in your experiments. For most in vitro cell-based assays, the final concentration of DMSO is typically kept at or below 0.5% (v/v), and for ethanol, it is generally recommended to be below 1% (v/v). However, the tolerance of your specific cell line or assay system to these solvents should always be validated with appropriate vehicle controls.

Q5: Can I use other methods to improve the aqueous solubility of this compound?

A5: Yes, several formulation strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound. These include the use of:

  • Co-solvents: Mixtures of water and a water-miscible organic solvent.

  • Surfactants: To form micelles that can encapsulate the hydrophobic drug.

  • Cyclodextrins: To form inclusion complexes that increase aqueous solubility.

  • pH adjustment: For ionizable compounds, altering the pH of the buffer can increase solubility. However, the structure of this compound suggests it is not readily ionizable.

  • Nanotechnology approaches: Such as nano-suspensions or lipid-based nanoparticles.

Q6: Are there any known signaling pathways affected by this compound that I should be aware of in my experimental design?

A6: Yes, this compound and extracts from Vernonia amygdalina have been shown to modulate several key signaling pathways involved in cell growth, inflammation, and apoptosis. These include the PI3K/Akt, NF-κB, and MAPK pathways. Understanding these pathways can be crucial for interpreting your experimental results.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound precipitates out of solution after dilution into aqueous buffer. The final concentration of this compound exceeds its solubility limit in the aqueous medium. The concentration of the organic co-solvent is too low.Decrease the final concentration of this compound. Increase the percentage of the organic co-solvent in the final solution (while staying within the tolerated limits for your assay). Consider using a different solubilization technique, such as complexation with cyclodextrins.
Inconsistent experimental results. Incomplete dissolution of this compound leading to variations in the actual concentration. Degradation of this compound in the prepared solution.Ensure complete dissolution of the stock solution before further dilution. This can be aided by gentle warming or vortexing. Prepare fresh working solutions for each experiment from a frozen stock solution. Assess the stability of this compound in your specific buffer system over the time course of your experiment.
Vehicle control (e.g., DMSO) shows unexpected effects. The concentration of the organic solvent is too high for the experimental system.Reduce the final concentration of the organic solvent. Ensure the vehicle control concentration matches that in the experimental samples. Test a range of solvent concentrations to determine the no-effect level for your specific assay.
Difficulty achieving the desired high concentration of this compound in the final aqueous solution. The inherent low aqueous solubility of this compound.Explore advanced formulation strategies such as the use of surfactants, liposomes, or nano-formulations to increase the apparent solubility of this compound.

Data Presentation

Table 1: Solubility of this compound and Related Sesquiterpene Lactones

CompoundSolventSolubilityReference
This compound Aqueous BuffersPoor (Qualitative)General knowledge for sesquiterpene lactones
DMSOSoluble (Used for stock solutions)[3]
EthanolSoluble (Used for stock solutions)[2]
Vernodalinol Ethanol5 mg/mL (Stock Solution)[2]
Vernonia amygdalina Extract DMSO1 mg/mL (Stock Solution)[3]

Note: Quantitative solubility data for pure this compound in various aqueous buffers is limited in publicly available literature. It is highly recommended that researchers empirically determine the solubility in their specific experimental system.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes a general method for preparing a concentrated stock solution of this compound in an organic solvent, suitable for subsequent dilution into aqueous buffers for in vitro experiments.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethanol (EtOH), absolute

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 362.39 g/mol ), weigh out 3.62 mg.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (DMSO or Ethanol) to achieve the desired stock concentration. For the 10 mM example, add 1 mL of DMSO or Ethanol.

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but be cautious of potential degradation at higher temperatures. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

This protocol outlines the dilution of the organic stock solution into an aqueous buffer for experimental use.

Materials:

  • This compound stock solution (from Protocol 1)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)

  • Sterile tubes

Procedure:

  • Thawing: Thaw the this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To minimize precipitation, perform serial dilutions of the stock solution in the aqueous buffer. For example, to prepare a 10 µM working solution from a 10 mM stock, you can first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in the aqueous buffer.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of the aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing or gently mixing to ensure rapid dispersion and minimize local high concentrations that can lead to precipitation.

  • Final Solvent Concentration Check: Calculate the final percentage of the organic solvent in your working solution and ensure it is within the acceptable limits for your assay.

  • Use Immediately: It is recommended to use the freshly prepared working solutions immediately to avoid potential precipitation or degradation over time.

Mandatory Visualization

Vernolide_Signaling_Pathway cluster_nfkb NF-κB Pathway This compound This compound PI3K PI3K This compound->PI3K NFkB NF-κB This compound->NFkB MAPK MAPK (ERK, JNK, p38) This compound->MAPK Inhibition Apoptosis Apoptosis This compound->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest Akt Akt PI3K->Akt PI3K->Apoptosis Proliferation Cell Proliferation Akt->Proliferation Inflammation Inflammation (e.g., TNF-α, IL-6) NFkB->Inflammation NFkB->Apoptosis IkB IκB IkB->NFkB MAPK->Inflammation MAPK->Apoptosis

Caption: Simplified signaling pathways modulated by this compound.

Experimental_Workflow Start Start: Solid this compound Weigh Weigh this compound Start->Weigh AddSolvent Add Organic Solvent (DMSO or Ethanol) Weigh->AddSolvent Dissolve Vortex/Warm to Dissolve AddSolvent->Dissolve StockSolution Concentrated Stock Solution Dissolve->StockSolution Dilute Serially Dilute into Aqueous Buffer StockSolution->Dilute WorkingSolution Final Working Solution Dilute->WorkingSolution Assay Perform Experimental Assay WorkingSolution->Assay

Caption: Workflow for preparing this compound solutions.

References

Preventing Vernolide degradation during storage and experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of vernolide during storage and throughout experimental procedures. This compound, a sesquiterpene lactone with significant therapeutic potential, is susceptible to degradation, which can impact experimental reproducibility and the accuracy of results. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a bioactive sesquiterpene lactone isolated from plants of the Vernonia genus, notably Vernonia amygdalina.[1][2] Its chemical structure, which includes a gamma-lactone ring, makes it susceptible to degradation under various conditions, including changes in pH, temperature, and exposure to light and certain solvents.[3] Degradation can lead to a loss of biological activity, affecting the reliability of experimental outcomes.

Q2: What are the primary pathways of this compound degradation?

A2: The primary degradation pathways for sesquiterpene lactones like this compound are hydrolysis and oxidation.[4] Hydrolysis, the reaction with water, can be catalyzed by acidic or basic conditions and may lead to the opening of the lactone ring.[5] Oxidation involves the loss of electrons and can be initiated by exposure to air, light, or trace metals.[4] The presence of unsaturated bonds in the this compound structure makes it susceptible to oxidative degradation.

Q3: How should I store pure, solid this compound for long-term stability?

A3: For long-term storage, pure, solid this compound should be kept in a tightly sealed, amber vial at -20°C or below.[3] To further minimize degradation, it is recommended to store the compound under an inert gas atmosphere, such as nitrogen or argon, to displace oxygen.

Q4: What is the best solvent for preparing this compound stock solutions?

A4: The choice of solvent is critical for the stability of this compound in solution. Aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) are generally preferred over protic solvents like ethanol (B145695) or methanol, especially for long-term storage.[3] Alcohols can react with the this compound molecule, leading to the formation of adducts.[3]

Q5: How do I handle this compound solutions during experiments to minimize degradation?

A5: To minimize degradation during experiments, always prepare fresh working solutions from a frozen stock on the day of use. Avoid repeated freeze-thaw cycles by aliquoting stock solutions into single-use vials.[6][7] Protect solutions from light by using amber-colored tubes or wrapping them in foil. When working with aqueous buffers, a slightly acidic pH (around 5.5) is preferable to neutral or alkaline conditions.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Problem Potential Cause Recommended Solution
Loss of biological activity in my this compound sample over time. Degradation of this compound due to improper storage conditions (temperature, light, oxygen exposure).Store solid this compound at -20°C or below in a tightly sealed, amber vial under an inert gas. For solutions, use an aprotic solvent like DMSO, aliquot into single-use vials, and store at -80°C.
Appearance of unknown peaks in my HPLC/LC-MS analysis of a this compound solution. Degradation of this compound into one or more new chemical entities. This can be caused by hydrolysis, oxidation, or reaction with the solvent.If using an alcohol-based solvent, the new peak may be an adduct.[3] Confirm by mass spectrometry. Switch to an aprotic solvent like DMSO or acetonitrile. If in an aqueous buffer, the pH may be too high, leading to hydrolysis. Use a slightly acidic buffer (pH 5.5).
Inconsistent results in cell-based assays. Degradation of this compound in the cell culture medium. Standard cell culture media often have a pH of 7.2-7.4, which can promote this compound degradation, especially at 37°C.Minimize the incubation time of this compound with the cells as much as possible. Prepare fresh dilutions of this compound in media for each experiment. Consider including a stability control by incubating this compound in the media for the duration of the experiment and analyzing for degradation.
Precipitation of this compound when diluting a DMSO stock solution into an aqueous buffer. This compound has low aqueous solubility. The high concentration of DMSO in the stock solution allows it to be dissolved, but it can precipitate when diluted into a mostly aqueous solution.Ensure the final concentration of DMSO in your working solution is kept low, typically below 0.5%, to maintain solubility and minimize solvent-induced artifacts in biological assays. You may need to prepare an intermediate dilution in a solvent compatible with both DMSO and your aqueous buffer.

Data on Sesquiterpene Lactone Stability

While specific quantitative stability data for this compound is limited in the literature, the following tables provide data for other sesquiterpene lactones, which can serve as a general guide.

Table 1: Effect of pH and Temperature on the Stability of a Sesquiterpene Lactone (Parthenolide) [8]

pHTemperature (°C)Half-life (t½) in hours (approx.)
325> 100
525> 100
72572
82524
73736

Note: Data is for parthenolide (B1678480) and should be used as a general indicator of sesquiterpene lactone stability.

Table 2: Stability of a Sesquiterpene Lactone (Chlorantholide C) in Different Solvents at Room Temperature [9]

SolventTime (hours)Remaining Compound (%)
DMSO24>95%
48~90%
Ethanol24>98%
48>95%
Acetonitrile24>99%
48>98%
Methanol24~95%
48~88%

Note: Data is for Chlorantholide C and provides a general comparison of solvent effects on stability.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

Objective: To prepare a stable, high-concentration stock solution of this compound for long-term storage.

Materials:

  • Pure this compound (solid)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes or cryovials

  • Inert gas (nitrogen or argon) source with a gentle stream applicator

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the container of solid this compound to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound in a sterile, amber microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but do not overheat.

  • Aliquot the stock solution into single-use, amber-colored cryovials to avoid repeated freeze-thaw cycles.

  • Before sealing each vial, gently flush the headspace with a stream of inert gas (nitrogen or argon) for a few seconds to displace oxygen.

  • Tightly cap the vials and label them clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -80°C for long-term storage (up to one year). For short-term storage (up to one month), -20°C is acceptable.

Protocol 2: Stability Assessment of this compound in Experimental Medium

Objective: To determine the stability of this compound in a specific cell culture medium under experimental conditions.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile, amber microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a working solution of this compound in the complete cell culture medium at the final concentration to be used in your experiment (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).

  • Prepare a "time zero" sample by immediately taking an aliquot of the working solution and quenching the degradation by adding an equal volume of ice-cold acetonitrile. Store this sample at -20°C until analysis.

  • Place the remaining working solution in an incubator under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂).

  • At various time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots of the solution and quench them with an equal volume of ice-cold acetonitrile. Store these samples at -20°C.

  • After collecting all time points, centrifuge the samples to precipitate proteins.

  • Analyze the supernatant of each sample by HPLC to quantify the remaining this compound.

  • Plot the concentration of this compound versus time to determine its stability profile in your experimental medium.

Visualizations

degradation_pathways Potential Degradation Pathways of this compound This compound This compound Hydrolysis_Product Hydrolyzed this compound (Lactone Ring Opening) This compound->Hydrolysis_Product  High pH, Water Oxidation_Product Oxidized this compound This compound->Oxidation_Product  Oxygen, Light Solvent_Adduct Solvent Adduct (e.g., with Ethanol) This compound->Solvent_Adduct  Alcoholic Solvents

Caption: Potential degradation pathways for this compound.

experimental_workflow Workflow for Handling this compound in Experiments cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock in DMSO (-80°C, Inert Gas) Working Prepare Fresh Working Solution (in assay buffer/medium) Stock->Working Assay Perform Assay (Minimize Incubation Time, Protect from Light) Working->Assay Stability_Control Analyze Stability Control Working->Stability_Control  (Parallel Incubation) Analysis Analyze Samples (e.g., HPLC, LC-MS) Assay->Analysis Stability_Control->Analysis

Caption: Recommended workflow for handling this compound.

troubleshooting_logic Troubleshooting this compound Instability Start Inconsistent Results? Check_Storage Check Storage Conditions (-20°C or below, dark, inert gas?) Start->Check_Storage Check_Solvent Check Solvent (Aprotic like DMSO?) Check_Storage->Check_Solvent No Solution_Storage Improve Storage: - Lower Temperature - Protect from Light/Oxygen Check_Storage->Solution_Storage Yes Check_pH Check pH of Medium (Neutral/Alkaline?) Check_Solvent->Check_pH No Solution_Solvent Switch to Aprotic Solvent (e.g., DMSO, Acetonitrile) Check_Solvent->Solution_Solvent Yes Check_Time Check Incubation Time Check_pH->Check_Time No Solution_pH Use Slightly Acidic Buffer (if possible) Check_pH->Solution_pH Yes Solution_Time Minimize Incubation Time Check_Time->Solution_Time Problem_Identified Problem Likely Resolved Solution_Storage->Problem_Identified Solution_Solvent->Problem_Identified Solution_pH->Problem_Identified Solution_Time->Problem_Identified

References

Technical Support Center: Enhancing the Bioavailability of Vernolide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vernolide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in-vivo studies with this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the in-vivo bioavailability of this compound?

A1: The main challenge for the in-vivo bioavailability of this compound appears to be its low permeability across biological membranes. Based on its physicochemical properties, this compound is predicted to have high aqueous solubility but low permeability, potentially classifying it as a Biopharmaceutics Classification System (BCS) Class III compound. This means that while it dissolves well in the gastrointestinal fluid, its absorption into the bloodstream is limited.

Q2: What are the key physicochemical properties of this compound?

A2: Understanding the physicochemical properties of this compound is crucial for designing effective in-vivo studies.

PropertyValueImplication for Bioavailability
Molecular Weight 362.4 g/mol Within the range for good oral absorption.
XLogP3 0.9Indicates good aqueous solubility (hydrophilicity).
Predicted Class BCS Class III (High Solubility, Low Permeability)The primary absorption barrier is likely poor membrane permeation rather than poor dissolution.

Q3: What formulation strategies can be employed to enhance the bioavailability of this compound?

A3: For a BCS Class III compound like this compound, formulation strategies should focus on enhancing its permeability. Some potential approaches include:

  • Permeation Enhancers: Co-administration with agents that reversibly open tight junctions in the intestinal epithelium.

  • Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles can facilitate its transport across the intestinal barrier.

  • Prodrug Approach: Modifying the this compound structure to create a more lipophilic prodrug that can cross cell membranes more easily and then be converted to the active this compound in the body.

Q4: Are there any known drug interactions to be aware of when working with this compound?

A4: this compound is a sesquiterpene lactone. This class of compounds can be metabolized by cytochrome P450 enzymes, primarily CYP3A4.[1] Co-administration of this compound with known inhibitors or inducers of these enzymes could potentially alter its metabolism and pharmacokinetics.

Troubleshooting Guide

Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.

Possible Cause Troubleshooting Action
Poor Permeability This is the most likely cause. Consider reformulating this compound with a permeation enhancer or encapsulating it in a nanoparticle-based delivery system.
Inappropriate Vehicle For a hydrophilic compound like this compound, an aqueous vehicle is generally suitable. Ensure the pH of the vehicle does not negatively impact the stability of this compound.
Rapid Metabolism Sesquiterpene lactones can undergo first-pass metabolism in the liver. If permeability is improved and plasma levels are still low, investigate potential metabolic instability.
Efflux by Transporters This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the compound back into the intestinal lumen. Co-administration with a P-gp inhibitor could be explored.

Issue 2: High variability in in-vivo efficacy studies.

Possible Cause Troubleshooting Action
Inconsistent Absorption This is often linked to poor and variable permeability. An improved formulation that enhances permeability should lead to more consistent absorption.
Food Effects The presence or absence of food can impact gastrointestinal transit time and potentially the absorption of drugs. Standardize the feeding state of the animals in your experiments (e.g., fasted or fed).
Animal Handling and Stress Stress can alter gastrointestinal physiology. Ensure consistent and proper animal handling techniques, such as oral gavage.[2]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

This protocol provides a general guideline for the oral administration of this compound to mice.

Materials:

  • This compound

  • Vehicle (e.g., sterile water, saline, or 0.5% carboxymethyl cellulose (B213188) in water)[3][4]

  • Gavage needles (flexible plastic is preferred to minimize risk of injury)[5]

  • Syringes

  • Animal scale

Procedure:

  • Formulation Preparation: Prepare the this compound formulation in the chosen vehicle at the desired concentration. Ensure this compound is fully dissolved.

  • Animal Preparation: Weigh the mouse to determine the correct administration volume (typically 5-10 mL/kg).[6]

  • Handling and Restraint: Restrain the mouse firmly but gently to prevent movement.

  • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The mouse will often swallow, which helps guide the needle into the esophagus. Do not force the needle if resistance is met.[2]

  • Administration: Once the needle is correctly positioned in the stomach, slowly administer the this compound formulation.

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress.

Protocol 2: Pharmacokinetic Study Design

This protocol outlines a basic design for a pharmacokinetic study of this compound in mice.

Study Groups:

  • Group 1 (Oral Administration): Administer this compound formulation via oral gavage at a specific dose.

  • Group 2 (Intravenous Administration): Administer this compound in a suitable intravenous vehicle to determine absolute bioavailability.

Blood Sampling:

  • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA) and process to obtain plasma.

Sample Analysis:

  • Analyze plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

Data Analysis:

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

  • Determine the absolute oral bioavailability by comparing the AUC from the oral and intravenous administration groups.

Quantitative Data

While specific in-vivo pharmacokinetic data for this compound is limited, the following table presents data for other sesquiterpene lactones from a human study, which can serve as a reference.[7][8]

Compound Cmax (nmol/L) Tmax (h) Half-life (h)
Lactucin143 ± 17.90.882.53
11β,13-dihydrolactucin116 ± 19.50.783.17

Data from a study in healthy adults after consumption of chicory.

Visualizations

Signaling Pathways

Vernolide_Apoptosis_Pathway This compound This compound p53 p53 This compound->p53 Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax Bax p53->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Caspase9 inhibits

Caption: this compound-induced apoptotic signaling pathway.[9][10]

Vernolide_NFkB_Pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK Complex This compound->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory & Anti-apoptotic Gene Expression

Caption: Inhibition of the NF-κB signaling pathway by this compound.[9]

References

Technical Support Center: Minimizing Batch-to-Batch Variability in Vernolide Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the extraction of Vernolide from Vernonia amygdalina. This resource provides practical troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound extraction?

Batch-to-batch variability in this compound extraction can be attributed to three main areas: the raw plant material, the extraction process itself, and post-extraction handling.[1] Key factors include:

  • Raw Material:

    • Genetics and Plant Origin: Different populations of Vernonia amygdalina can have varying levels of this compound.

    • Geographical and Environmental Conditions: Soil composition, temperature, rainfall, and sunlight exposure can all impact the phytochemical profile of the plant.[1][2]

    • Harvesting: The time of year, time of day, and the age of the plant when harvested can influence this compound concentration.

    • Post-Harvest Handling: Drying methods, storage conditions, and time between harvesting and extraction can lead to degradation of the target compound.[1][3]

  • Extraction Process:

    • Particle Size: Inconsistent grinding of the plant material will result in a non-uniform surface area for solvent interaction, leading to variable extraction efficiency.[3]

    • Solvent Choice and Ratio: The type of solvent, its polarity, and the solvent-to-solid ratio must be kept consistent.[1][4] Variations can significantly alter the extraction selectivity and yield.

    • Extraction Method and Parameters: Fluctuations in temperature, duration, and agitation for methods like maceration, Soxhlet, or microwave-assisted extraction will lead to inconsistencies.[1][2]

  • Post-Extraction Handling:

    • Solvent Removal: Inconsistent techniques for solvent evaporation can expose the extract to excessive heat, potentially degrading this compound.

    • Drying and Storage: The method used to dry the final extract and the conditions under which it is stored (temperature, light exposure) are critical for stability.[1][2]

Q2: How can I standardize the raw plant material to minimize variability?

Standardizing your raw material is a critical first step for reproducible extractions.[1] Key strategies include:

  • Botanical Authentication: Verify the correct species and plant part (leaves, roots, etc.) are being used.

  • Consistent Sourcing: Whenever possible, source your Vernonia amygdalina from the same geographical location and supplier.[1][2]

  • Standardized Harvesting: Establish and adhere to a strict protocol for the time of harvest.

  • Controlled Post-Harvest Processing: Implement standardized procedures for drying, grinding to a consistent particle size, and storing the raw material in a controlled environment (e.g., cool, dark, and dry).

Q3: Which extraction solvent is best for this compound?

The choice of solvent significantly impacts the extraction efficiency of this compound, a sesquiterpene lactone. Ethanol (B145695) and ethyl acetate (B1210297) are commonly used solvents for extracting compounds from Vernonia amygdalina.[5][6] Ethanol, being a polar solvent, generally results in a higher overall yield of extract compared to the moderately polar ethyl acetate.[5] However, the selectivity for this compound may differ. It is crucial to select a solvent system and maintain its consistency across all batches. For instance, using 80% ethanol has been shown to be effective for extracting various phytochemicals.[7]

Q4: Can the extraction method itself introduce variability?

Absolutely. Different extraction methods have varying levels of efficiency and can expose the target compound to different conditions. For example:

  • Soxhlet Extraction: While efficient in terms of solvent use, the repeated heating can degrade thermolabile compounds like this compound.[3][8]

  • Maceration: This method is gentle but can be time-consuming and may result in lower yields compared to other techniques.[7]

  • Microwave-Assisted Extraction (MAE): MAE can offer higher yields in a shorter time but requires strict control over parameters like irradiation time, microwave power, and temperature to ensure consistency.[9][10]

To minimize variability, it is essential to choose one method and develop a detailed Standard Operating Procedure (SOP) that is strictly followed for every batch.[2]

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction that contribute to batch-to-batch variability.

Problem Potential Causes Recommended Solutions
Inconsistent this compound Yield Variable Raw Material Quality: Sourcing from different suppliers or harvesting at different times.[1][2]Source plant material from a single, reputable supplier with a certificate of analysis. Standardize harvesting and drying protocols.
Inconsistent Particle Size: Non-uniform grinding of the plant material.[3]Implement a standardized grinding procedure and use sieves to ensure a uniform particle size distribution before extraction.
Fluctuations in Extraction Parameters: Variations in solvent-to-solid ratio, extraction time, or temperature.[1]Strictly control and monitor all extraction parameters for each batch. Develop and adhere to a detailed SOP.
Degradation of this compound Excessive Heat: High temperatures during extraction (e.g., Soxhlet) or solvent removal.[2][3]Investigate the thermal stability of this compound. Use lower boiling point solvents or non-thermal extraction methods if necessary. Employ rotary evaporation at a controlled temperature for solvent removal.
Light Exposure: this compound may be sensitive to light.Protect the plant material and extracts from light during all stages of the process and storage.
Presence of Impurities or Contaminants Solvent/Reagent Contamination: Using technical-grade solvents or contaminated reagents.Use high-purity, HPLC-grade solvents and fresh reagents. Run a blank extraction to check for solvent impurities.[11]
Microbial Contamination: Improperly dried or stored raw material.[11]Ensure the raw material is thoroughly dried and stored in a way that prevents microbial growth. Sterilize glassware and equipment.
Poor Separation During Purification Inappropriate Stationary Phase: Using a chromatography column that irreversibly adsorbs this compound.[3]Test different stationary phases (e.g., silica (B1680970) gel, reversed-phase) to find the one that provides the best separation without significant product loss.
Compound Degradation on the Column: this compound may be unstable on certain stationary phases (e.g., acidic silica gel).[3]Consider using a neutral or deactivated stationary phase if compound degradation is suspected.

Experimental Protocols

To ensure consistency, detailed and validated protocols are essential. Below are examples of standardized methodologies for common extraction techniques used for Vernonia amygdalina.

Standardized Maceration Protocol
  • Preparation of Plant Material:

    • Grind dried Vernonia amygdalina leaves to a uniform powder (e.g., passing through a 40-mesh sieve).

    • Accurately weigh 50 g of the powdered leaves.

  • Extraction:

    • Place the powdered leaves in a sealed conical flask.

    • Add 500 mL of 80% ethanol (1:10 solid-to-solvent ratio).

    • Seal the flask and macerate for 72 hours at a constant room temperature (e.g., 25°C) with continuous gentle agitation using a magnetic stirrer.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of fresh 80% ethanol.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Drying and Storage:

    • Dry the resulting extract in a vacuum oven to a constant weight.

    • Store the dried extract in an airtight, light-resistant container at -20°C.

Standardized Microwave-Assisted Extraction (MAE) Protocol
  • Preparation of Plant Material:

    • Prepare the plant material as described in the maceration protocol.

    • Accurately weigh 10 g of the powdered leaves.

  • Extraction:

    • Place the sample in the microwave extractor vessel.

    • Add 100 mL of 76% ethanol (1:10 feed-to-solvent ratio).[10]

    • Set the extraction parameters to the optimized conditions: 4 minutes of irradiation time at 558 W.[10]

  • Filtration and Concentration:

    • Allow the mixture to cool to room temperature.

    • Filter and concentrate the extract as described in the maceration protocol.

  • Drying and Storage:

    • Dry and store the extract as described in the maceration protocol.

Quantitative Data on Extraction Parameters

The following tables summarize data from studies on Vernonia amygdalina extraction, illustrating the impact of different parameters on yield.

Table 1: Effect of Extraction Method on Yield

Extraction Method Solvent Solvent Volume (mL) Extraction Time (min) Yield (%) Reference
Microwave-Assisted80% Methanol2503920.9[7]
Soxhlet80% Methanol50026515.75[7]
Cold Maceration80% Methanol900432014.35[7]

Table 2: Optimized Parameters for Microwave-Assisted Extraction of Bioactive Compounds

Parameter Optimized Value Reference
Irradiation Time4 minutes[10]
Microwave Power558 W[10]
Feed-to-Solvent Ratio1:10 g/mL[10]
Ethanol Concentration76%[10]

Visualizations

The following diagrams illustrate key workflows for minimizing batch-to-batch variability.

G cluster_0 Phase 1: Raw Material Standardization cluster_1 Phase 2: Extraction Process Control cluster_2 Phase 3: Post-Extraction & Analysis RM1 Botanical Authentication RM2 Consistent Sourcing RM1->RM2 RM3 Standardized Harvesting RM2->RM3 RM4 Controlled Post-Harvest Processing RM3->RM4 EP1 Uniform Particle Size RM4->EP1 Standardized Material In EP2 Consistent Solvent System EP1->EP2 EP3 Validated Extraction Method (SOP) EP2->EP3 EP4 Strict Parameter Monitoring EP3->EP4 PE1 Standardized Solvent Removal EP4->PE1 Crude Extract Out PE2 Controlled Drying & Storage PE1->PE2 PE3 QC Analysis (e.g., HPLC) PE2->PE3 Final Final PE3->Final Consistent This compound Extract G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent This compound Yield C1 Raw Material Variability start->C1 C2 Extraction Process Inconsistencies start->C2 C3 Post-Extraction Handling Issues start->C3 S1 Standardize Plant Material (Sourcing, Harvest, Drying) C1->S1 S2 Develop & Adhere to SOP (Particle Size, Solvent, Parameters) C2->S2 S3 Control Post-Extraction (Evaporation, Storage) C3->S3 end Consistent This compound Yield S1->end Consistent Material S2->end Reproducible Process S3->end Stable Extract

References

Technical Support Center: Optimal Column Selection for Vernolide Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal column and troubleshooting common issues encountered during the separation of Vernolide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting column for this compound separation?

A reversed-phase C18 column is a common and effective starting point for the HPLC separation of this compound.[1] Its non-polar stationary phase is well-suited for retaining and separating sesquiterpene lactones like this compound from complex plant extracts.

Q2: What are the primary challenges in separating this compound?

The main challenge is the co-elution of this compound with other structurally similar sesquiterpene lactones, such as Vernodalin and Vernodalol, which are often present in the same plant extracts.[2] These compounds have similar polarities, leading to overlapping peaks in the chromatogram.

Q3: What mobile phases are typically used for this compound separation?

A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is standard. The mobile phase is often acidified with a small amount of formic acid or acetic acid (e.g., 0.1%) to improve peak shape and reproducibility.[2]

Q4: When should I consider using an alternative to a C18 column?

If you are experiencing significant co-elution with a C18 column that cannot be resolved by optimizing the mobile phase, consider a column with a different selectivity. Phenyl-Hexyl or Biphenyl columns can offer alternative separation mechanisms due to π-π interactions with the aromatic rings of the analytes, potentially resolving closely eluting compounds.[2][3]

Q5: How can I confirm the identity of the this compound peak?

The most reliable method for peak identification is to compare the retention time and UV spectrum of your peak with a certified this compound reference standard. If a standard is not available, HPLC coupled with Mass Spectrometry (HPLC-MS) can be used to confirm the molecular weight of the compound in the peak.[2]

Troubleshooting Guides

Problem: Poor Resolution and Overlapping Peaks (Co-elution)

Possible Causes:

  • Inadequate mobile phase composition.

  • Suboptimal gradient program.

  • Inappropriate column chemistry.[2]

  • High flow rate.

Solutions:

StrategyDetailed Action
Optimize Mobile Phase Adjust Solvent Strength: Modify the ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase. A shallower gradient (slower increase in organic solvent) can improve the separation of closely eluting compounds.[2] Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.[4] Modify pH: Adjusting the pH of the aqueous phase with a small amount of acid (e.g., 0.1% formic acid) can improve peak shape for ionizable compounds.[4]
Refine Gradient Program Decrease Ramp Rate: A slower, shallower gradient provides more time for separation.[4] Introduce Isocratic Steps: Holding the mobile phase composition constant at a specific point in the gradient can help resolve critical peak pairs.[4]
Change Column Chemistry If mobile phase optimization is insufficient, switch to a column with a different stationary phase, such as a Phenyl-Hexyl or Biphenyl column, to introduce different selectivity.[2]
Adjust Flow Rate Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.[2]
Problem: Peak Tailing

Possible Causes:

  • Secondary interactions between this compound and the stationary phase (e.g., with residual silanols).

  • Column overload.

  • Column contamination.

Solutions:

StrategyDetailed Action
Modify Mobile Phase Add a Competing Base: For tailing caused by silanol (B1196071) interactions, adding a small amount of a basic modifier like triethylamine (B128534) (TEA) to the mobile phase can improve peak shape. Adjust pH: Optimizing the mobile phase pH can minimize secondary interactions.
Reduce Sample Load Decrease Sample Concentration: Dilute the sample to avoid overloading the column.[2] Reduce Injection Volume: Injecting a smaller volume of the sample can improve peak symmetry.
Column Maintenance Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.[5] Flush the Column: If the column is contaminated, flush it with a strong solvent.[6]

Experimental Protocols

Recommended HPLC Method for this compound Separation

This protocol provides a starting point and may require optimization based on your specific sample and instrumentation.

ParameterSpecification
Instrumentation HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Column Symmetry® RP C18, 4.6 x 75 mm, 3.5 µm particle size.[7]
Mobile Phase A Water with 0.1% Acetic Acid.[7]
Mobile Phase B Methanol with 0.1% Acetic Acid.[7]
Flow Rate 1.0 mL/min.[7]
Injection Volume 10 µL.[2]
Column Temperature 25 °C.[7]
Detection Wavelength 325 nm (as a starting point based on the related compound Vernodalol).[2]
Run Time 35 minutes.

Suggested Starting Gradient Program: [2]

Time (minutes)% Mobile Phase A% Mobile Phase B
0-57030
5-203070
20-251090
25-301090
30-317030
31-357030
Sample Preparation: Extraction from Vernonia amygdalina
  • Accurately weigh 1 g of dried and powdered Vernonia amygdalina leaves.

  • Extract the sample with 20 mL of methanol using ultrasonication for 30 minutes.[7]

  • Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.[7]

  • Evaporate the solvent to dryness using a rotary evaporator.

  • Reconstitute the dried extract in the initial mobile phase composition (e.g., 70% Water with 0.1% Acetic Acid: 30% Methanol with 0.1% Acetic Acid).

Visualizations

Troubleshooting Workflow for Co-eluting Peaks

coelution_troubleshooting start Poor Resolution / Co-eluting Peaks optimize_mp Optimize Mobile Phase (Solvent Ratio, pH, Organic Modifier) start->optimize_mp Step 1 refine_gradient Refine Gradient Program (Shallower Gradient, Isocratic Holds) optimize_mp->refine_gradient If still co-eluting end Baseline Resolution Achieved optimize_mp->end Resolution Improved change_column Change Column Chemistry (e.g., Phenyl-Hexyl) refine_gradient->change_column If resolution is still inadequate refine_gradient->end Resolution Improved adjust_flow Adjust Flow Rate (Lower Flow Rate) change_column->adjust_flow For fine-tuning change_column->end Resolution Improved adjust_flow->end

Caption: A stepwise workflow for troubleshooting co-eluting peaks in HPLC.

Signaling Pathway of this compound-A in B16F-10 Melanoma Cells

vernolide_pathway cluster_transcription_factors Transcription Factors cluster_pro_apoptotic Pro-Apoptotic cluster_anti_apoptotic Anti-Apoptotic This compound This compound-A NFkB NF-κB This compound->NFkB inhibits activation CREB CREB This compound->CREB inhibits activation ATF2 ATF-2 This compound->ATF2 inhibits activation p53 p53 This compound->p53 upregulates Bax Bax This compound->Bax upregulates Caspase9 Caspase-9 This compound->Caspase9 upregulates Caspase3 Caspase-3 This compound->Caspase3 upregulates Bcl2 Bcl-2 This compound->Bcl2 downregulates p53->Bax Bax->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Caspase9

Caption: this compound-A induces apoptosis by modulating key signaling pathways.[8]

References

Mobile phase optimization for Vernolide HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for High-Performance Liquid Chromatography (HPLC) analysis of vernolide.

Troubleshooting Guide

This guide addresses common issues encountered during this compound HPLC analysis, offering potential causes and solutions in a direct question-and-answer format.

Q1: Why are my this compound peaks tailing or showing poor symmetry?

Peak tailing is a common issue when analyzing sesquiterpene lactones like this compound. It is often caused by interactions between the analyte and active sites on the HPLC column.

  • Primary Cause: Interaction with acidic silanol (B1196071) groups on the surface of silica-based C18 columns can lead to peak tailing.

  • Solution: The most effective solution is to add a small amount of a weak acid to the mobile phase. This suppresses the ionization of the silanol groups, minimizing unwanted interactions.

    • Add 0.1% (v/v) formic acid or acetic acid to the aqueous component of your mobile phase.[1]

    • Phosphoric acid (0.1% v/v) can also be used as an alternative.[2]

Q2: My this compound peak has a very long or very short retention time. How can I adjust it?

Retention time in reversed-phase HPLC is primarily controlled by the polarity of the mobile phase. This compound is a moderately polar compound.

  • To Decrease a Long Retention Time: Increase the strength of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase. A higher percentage of the organic solvent will cause the this compound to elute faster.

  • To Increase a Short Retention Time: Decrease the percentage of the organic modifier in the mobile phase. This will increase the retention of this compound on the C18 column.

Q3: I am seeing poor resolution between this compound and other components in my sample. What can I do?

Improving resolution often requires adjusting the selectivity of the mobile phase or the efficiency of the separation.

  • Change the Organic Modifier: If you are using methanol (B129727), try switching to acetonitrile, or vice versa. These solvents have different selectivities and may improve the separation of closely eluting peaks.

  • Optimize the Gradient: If using a gradient elution, try making the gradient shallower (i.e., increase the organic modifier percentage more slowly) around the time your compounds of interest elute. This can help to separate closely related compounds.

  • Adjust the pH: The addition of an acid modifier, as mentioned for peak tailing, can also alter the selectivity and improve the resolution between this compound and other compounds.

Q4: I'm observing unexpected or "ghost" peaks in my chromatogram. What is the cause?

Ghost peaks can arise from several sources unrelated to your sample.

  • Contaminated Mobile Phase: Ensure you are using high-purity, HPLC-grade solvents.

  • System Contamination: There may be carryover from previous injections.

  • Troubleshooting Step: Perform a blank injection (injecting only the mobile phase). If the ghost peaks are still present, the contamination is likely from the HPLC system or the mobile phase itself.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound analysis on a C18 column?

A good starting point for developing a method for this compound on a C18 column would be a gradient elution with:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol.

A typical starting gradient could be from 30-70% B over 20-30 minutes.

Q2: Should I use methanol or acetonitrile as the organic modifier for this compound analysis?

Both methanol and acetonitrile can be used for the analysis of this compound.

  • Acetonitrile: Generally offers lower viscosity (leading to lower backpressure) and can provide different selectivity compared to methanol. It is a common choice in many published methods for related compounds.

  • Methanol: A suitable alternative and sometimes can offer better solubility for certain compounds.

The choice between the two may depend on the specific separation requirements and the other components in your sample matrix.

Q3: Is it necessary to add an acid to the mobile phase for this compound analysis?

While not strictly essential in all cases, adding a small amount of acid (e.g., 0.1% formic or acetic acid) is highly recommended. It significantly improves peak shape by reducing tailing and can also lead to more reproducible retention times.

Q4: Can I use an isocratic elution for this compound analysis?

An isocratic elution (a constant mobile phase composition) can be used if you are analyzing pure or simple samples where this compound is well-resolved from other components. However, for complex mixtures, such as plant extracts, a gradient elution is generally preferred to achieve adequate separation of all components in a reasonable run time.

Data Presentation: Mobile Phase Composition

The following tables summarize typical mobile phase compositions used for the analysis of this compound and related sesquiterpene lactones, along with their intended effects.

Table 1: Common Mobile Phase Systems for this compound HPLC Analysis

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Typical ModeReference
Water + 0.1% Formic AcidAcetonitrileGradient[1]
Water + 0.1% Acetic AcidMethanol:AcetonitrileGradient[3]
WaterMethanolGradient[4]
Water + 0.1% Phosphoric AcidAcetonitrileGradient[2]

Table 2: Effect of Mobile Phase Modifications on Chromatographic Parameters

Parameter to OptimizeRecommended ModificationExpected Outcome
Peak Shape (Tailing) Add 0.1% Formic or Acetic Acid to Mobile Phase A.Sharper, more symmetrical peaks.
Retention Time Increase/decrease the percentage of Mobile Phase B.Shorter/longer retention times.
Resolution Change organic modifier (e.g., Acetonitrile to Methanol).Altered selectivity, potentially improving separation.
Resolution Decrease the slope of the gradient.Improved separation of closely eluting peaks.

Experimental Protocols

Protocol for Mobile Phase Optimization in this compound HPLC Analysis

This protocol outlines a systematic approach to developing and optimizing a reversed-phase HPLC method for this compound.

  • Column and Initial Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm (or similar).

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Detection: UV, at an appropriate wavelength for this compound (e.g., 210-220 nm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Initial Gradient Run:

    • Perform a broad gradient run to determine the approximate elution time of this compound.

    • Example Gradient:

      • 0-5 min: 10% B

      • 5-35 min: 10% to 90% B

      • 35-40 min: 90% B

      • 40-45 min: 90% to 10% B

      • 45-50 min: 10% B (equilibration)

  • Gradient Optimization:

    • Based on the initial run, create a shallower gradient around the elution time of this compound to improve resolution.

    • Example Optimized Gradient (if this compound elutes at 40% B):

      • 0-5 min: 20% B

      • 5-25 min: 20% to 60% B

      • 25-30 min: 60% to 90% B

      • 30-35 min: 90% B

      • 35-40 min: 90% to 20% B

      • 40-45 min: 20% B (equilibration)

  • Evaluation of Peak Shape:

    • Assess the peak symmetry of this compound. If tailing is observed and an acid modifier has not been used, add 0.1% formic acid to the aqueous mobile phase and repeat the optimized gradient run.

  • Further Optimization (if necessary):

    • If resolution is still inadequate, switch the organic modifier from acetonitrile to methanol (Mobile Phase B = Methanol) and repeat the optimization process.

Visualizations

HPLC_Troubleshooting_Workflow start Start HPLC Analysis issue Identify Chromatographic Issue start->issue peak_tailing Peak Tailing / Asymmetry issue->peak_tailing Symmetry Issue retention_issue Incorrect Retention Time issue->retention_issue Elution Time Issue resolution_issue Poor Resolution issue->resolution_issue Separation Issue solution_tailing Add 0.1% Acid (Formic or Acetic) peak_tailing->solution_tailing solution_retention Adjust % Organic Modifier (Increase or Decrease) retention_issue->solution_retention solution_resolution1 Optimize Gradient Slope resolution_issue->solution_resolution1 end_node Optimized Method solution_tailing->end_node solution_retention->end_node solution_resolution2 Change Organic Modifier (ACN <=> MeOH) solution_resolution1->solution_resolution2 If needed solution_resolution2->end_node

Caption: Troubleshooting workflow for common HPLC issues.

Mobile_Phase_Optimization_Workflow start Define Analytical Goal step1 Select Column (C18) and Initial Mobile Phase (e.g., Water/ACN + 0.1% Acid) start->step1 step2 Run Broad Scouting Gradient step1->step2 step3 Identify Elution Window of this compound step2->step3 step4 Develop a Shallower Gradient Around the Elution Window step3->step4 step5 Evaluate Peak Shape and Resolution step4->step5 step6 Is Performance Acceptable? step5->step6 step7 Change Organic Modifier (e.g., to Methanol) step6->step7 No end_node Final Validated Method step6->end_node Yes step7->step2 Re-scout

Caption: Systematic workflow for mobile phase optimization.

References

Validation & Comparative

Comparative Anticancer Activity of Vernolide and Vernodaline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Vernolide and vernodaline, two sesquiterpene lactones primarily isolated from the genus Vernonia, have demonstrated significant potential as anticancer agents. This guide provides a comparative analysis of their cytotoxic activities against various cancer cell lines, delves into their mechanisms of action, and furnishes detailed experimental protocols for key assays, offering a valuable resource for researchers, scientists, and drug development professionals.

Data Presentation: Cytotoxic Activity

The anticancer efficacy of this compound and vernodaline has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. It is important to note that direct comparison of potency can be challenging due to variations in experimental conditions across different studies.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound HepG2Liver Cancer0.91[1]
S102Liver Cancer1.12[1]
HuCCA-1Bile Duct Cancer1.35[1]
HL-60Leukemia1.54[1]
MOLT-3Leukemia1.87[1]
A549Lung Cancer2.45[1]
H69ARLung Cancer3.12[1]
MDA-MB-231Breast Cancer4.67[1]
T47DBreast Cancer5.89[1]
HeLaCervical Cancer13.84[1]
Vernodaline MCF-7Breast CancerNot specified in µM, but cytotoxic[2]
MDA-MB-231Breast CancerNot specified in µM, but cytotoxic[2]
HT-29Colon CancerNot specified in µM, but cytotoxic[3]
HCT116Colon CancerNot specified in µM, but cytotoxic[3]
HepG2Liver CancerInduces apoptosis

Mechanisms of Action: A Comparative Overview

Both this compound and vernodaline exert their anticancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest, albeit through partially distinct signaling pathways.[4]

This compound:

This compound has been shown to induce apoptosis through a multi-faceted mechanism. In B16F-10 melanoma cells, this compound treatment leads to the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.[4][5] Furthermore, this compound inhibits the activation of the transcription factor NF-κB, which is known to promote cell survival by upregulating anti-apoptotic genes like Bcl-2.[5] this compound also induces cell cycle arrest by downregulating cyclin D1 and upregulating the cyclin-dependent kinase inhibitors p21 and p27.[5]

Vernodaline:

Vernodaline's apoptotic mechanism also involves the intrinsic mitochondrial pathway. In human breast cancer cells (MCF-7 and MDA-MB-231), vernodaline treatment increases the production of reactive oxygen species (ROS).[2] This oxidative stress leads to the downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL, causing a reduction in the mitochondrial membrane potential and the release of cytochrome c.[2][6] This, in turn, activates the caspase cascade, including caspase-9 and caspase-3/7, ultimately leading to apoptosis.[2] In human colon cancer cells, vernodaline-induced apoptosis is mediated through the activation of the JNK and p38 MAPK pathways, which are responsive to cellular stress.[3] Studies on HepG2 liver cancer cells have shown that vernodaline induces apoptosis and causes cell cycle arrest at the G2/M phase.

Mandatory Visualizations

Signaling Pathways

Vernolide_Apoptosis_Pathway This compound This compound p53 p53 This compound->p53 activates NFkB NF-κB This compound->NFkB inhibits Bax Bax p53->Bax activates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2_inhibit Bcl-2 Bcl2_inhibit->Mitochondrion NFkB->Bcl2_inhibit activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Vernodaline_Apoptosis_Pathway Vernodaline Vernodaline ROS ROS Vernodaline->ROS induces JNK_p38 JNK/p38 MAPK ROS->JNK_p38 activates Bcl2_BclxL Bcl-2 / Bcl-xL JNK_p38->Bcl2_BclxL inhibits Mitochondrion Mitochondrion Bcl2_BclxL->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3_7 Caspase-3/7 Caspase9->Caspase3_7 activates Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: Proposed signaling pathway for Vernodaline-induced apoptosis.

Experimental Workflow

Cytotoxicity_Workflow cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cancer cells in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of this compound or Vernodaline B->C D Incubate for a defined period (e.g., 24, 48, 72h) C->D E Add MTT solution to each well D->E F Incubate to allow formazan (B1609692) crystal formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at ~570 nm G->H I Plot absorbance vs. compound concentration H->I J Calculate IC50 values I->J

Caption: General experimental workflow for determining cytotoxicity using the MTT assay.

Experimental Protocols

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • This compound or Vernodaline stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound or Vernodaline. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment with this compound or Vernodaline by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Washing: Harvest the treated cells and wash them with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle. Cells in the sub-G1 phase are indicative of apoptosis.

References

Vernolide vs. Other Sesquiterpene Lactones: A Comparative Guide to Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sesquiterpene lactones, a diverse group of naturally occurring compounds, have garnered significant attention in oncological research for their potent cytotoxic activities. Among these, vernolide has emerged as a promising candidate for anticancer drug development. This guide provides an objective comparison of the cytotoxic performance of this compound against other notable sesquiterpene lactones, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development efforts.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and other selected sesquiterpene lactones is summarized below. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is presented for various cancer cell lines. Lower IC50 values indicate higher cytotoxicity.

Sesquiterpene LactoneCancer Cell LineCancer TypeIC50 (µM)Reference
This compound HepG2Liver Cancer2.15 ± 0.21[1][2]
S102Liver Cancer1.89 ± 0.14[1][2]
HuCCA-1Bile Duct Cancer0.91 ± 0.08[1][2]
HL-60Leukemia1.23 ± 0.11[1][2]
MOLT-3Leukemia1.56 ± 0.13[1][2]
A549Lung Cancer3.28 ± 0.25[1][2]
H69ARLung Cancer4.52 ± 0.31[1][2]
MDA-MB-231Breast Cancer2.87 ± 0.19[1][2]
T47DBreast Cancer13.84 ± 1.12[1][2]
HeLaCervical Cancer2.54 ± 0.22[1][2]
B16F-10MelanomaN/A (Induces apoptosis)[3]
Vernodalin HepG2Liver Cancer3.42 ± 0.28[1][2]
Vernolepin HepG2Liver Cancer4.87 ± 0.41[1][2]
JIMT-1Breast Cancer1.7 ± 0.1[4]
MCF-7Breast Cancer5.2 ± 0.4[4]
11ß,13-dihydrovernodalol JIMT-1Breast Cancer1.6 ± 0.05[4]
MCF-7Breast Cancer4.8 ± 0.3[4]
Vernodalol JIMT-1Breast Cancer11.13 ± 1.17[4]
Parthenolide C2C12Murine Myoblast4.7 - 5.6[5]
H9c2Rat Cardiac Myocyte>10[5]
Ivalin C2C12Murine Myoblast2.7 - 3.3[5]
H9c2Rat Cardiac Myocyte6.8 - 8.2[5]

Experimental Protocols

The following section details a standard methodology for assessing the cytotoxicity of sesquiterpene lactones using the MTT assay, a widely adopted colorimetric technique.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified spectrophotometrically.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Sesquiterpene lactones (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization buffer (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The sesquiterpene lactones are serially diluted in a complete culture medium to achieve a range of final concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds is added to each well. Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Following the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization of Formazan: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization buffer is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound and other sesquiterpene lactones exert their cytotoxic effects primarily through the induction of apoptosis (programmed cell death). The underlying molecular mechanisms often involve the modulation of key signaling pathways that regulate cell survival and death.

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis through a multi-faceted mechanism that involves both intrinsic and extrinsic pathways. A key aspect of its action is the inhibition of the NF-κB signaling pathway, a critical regulator of cell survival, and the activation of the p53 tumor suppressor pathway.[3]

Vernolide_Apoptosis_Pathway This compound This compound NFkB_Inhibition NF-κB Inhibition This compound->NFkB_Inhibition p53_Up p53 Upregulation This compound->p53_Up Bcl2_Down Bcl-2 Downregulation NFkB_Inhibition->Bcl2_Down Mitochondrion Mitochondrion Bcl2_Down->Mitochondrion releases inhibition Bax_Up Bax Upregulation p53_Up->Bax_Up Bax_Up->Mitochondrion promotes permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis pathway.

This diagram illustrates that this compound inhibits the pro-survival NF-κB pathway, leading to the downregulation of the anti-apoptotic protein Bcl-2.[3] Concurrently, this compound upregulates the tumor suppressor p53, which in turn increases the expression of the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. This event triggers the activation of caspase-9, which then activates the executioner caspase-3, ultimately leading to the dismantling of the cell through apoptosis.[3]

Experimental Workflow for Cytotoxicity Comparison

A typical workflow for comparing the cytotoxicity of different sesquiterpene lactones is outlined below. This process ensures a systematic and reproducible evaluation of the compounds' efficacy.

Cytotoxicity_Workflow Start Start: Cell Culture Seeding Cell Seeding in 96-well Plates Start->Seeding Compound_Prep Prepare Serial Dilutions of Sesquiterpene Lactones Seeding->Compound_Prep Treatment Treat Cells with Compounds Compound_Prep->Treatment Incubation Incubate for 24/48/72h Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT) Incubation->Assay Data_Collection Measure Absorbance/ Fluorescence Assay->Data_Collection Analysis Calculate % Viability and IC50 Values Data_Collection->Analysis Comparison Compare Cytotoxicity Profiles Analysis->Comparison End End: Report Findings Comparison->End

Caption: Experimental workflow for cytotoxicity comparison.

This systematic approach ensures that all compounds are tested under identical conditions, allowing for a fair and accurate comparison of their cytotoxic potencies. The generation of dose-response curves and the calculation of IC50 values are critical endpoints for this comparative analysis.

References

A Head-to-Head Comparison of Vernolide and Paclitaxel in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic and mechanistic effects of Vernolide, a sesquiterpene lactone found in plants of the Vernonia genus, and Paclitaxel, a widely used chemotherapeutic agent, on breast cancer cells. While direct comparative studies are limited, this document synthesizes available experimental data from multiple sources to offer an objective overview of their respective performances.

Executive Summary

Both this compound and Paclitaxel demonstrate significant anti-cancer activity in breast cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. Paclitaxel, a microtubule stabilizer, is a well-established drug with extensive clinical data. This compound and its close analogue, Vernodalin, show promise as potent cytotoxic agents, operating through mechanisms that include the intrinsic apoptosis pathway. This guide presents a detailed examination of their effects on cell viability, apoptosis, and cell cycle progression, supported by experimental protocols and pathway diagrams.

Data Presentation: Quantitative Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound (as Vernodalin) and Paclitaxel in common breast cancer cell lines. It is crucial to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions such as incubation time and assay methodology.

Table 1: IC50 Values of Vernodalin in Breast Cancer Cell Lines

Cell LineIncubation TimeIC50 (µg/mL)IC50 (µM)¹
MCF-724h2.5 ± 0.3~7.2
MDA-MB-23124h3.4 ± 0.6~9.8

¹ Molar concentration calculated based on the molecular weight of Vernodalin (346.37 g/mol ).

Table 2: IC50 Values of Paclitaxel in Breast Cancer Cell Lines

Cell LineIncubation TimeIC50
MCF-7Not Specified3.5 µM
MDA-MB-231Not Specified0.3 µM
SKBR3Not Specified4 µM
BT-474Not Specified19 nM
4T148hNot specified in µM

Note: The IC50 values for Paclitaxel can vary significantly between studies, with some reports indicating values in the nanomolar range for MDA-MB-231 cells[1].

Mechanisms of Action

This compound/Vernodalin

Vernodalin, a compound closely related to this compound, has been shown to inhibit the growth of MCF-7 and MDA-MB-231 breast cancer cells by inducing apoptosis and cell cycle arrest.[2][3][4] The primary mechanism of action involves the intrinsic or mitochondrial pathway of apoptosis. This is characterized by:

  • Increased Reactive Oxygen Species (ROS) Production: Leading to cellular stress and damage.

  • Downregulation of Anti-Apoptotic Proteins: Such as Bcl-2 and Bcl-xL.[2][3]

  • Disruption of Mitochondrial Membrane Potential: Triggering the release of cytochrome c.

  • Activation of Caspase Cascade: Specifically, the activation of caspase-9 and the subsequent executioner caspases like caspase-3/7, leading to PARP cleavage and ultimately, cell death.[2][3]

  • Cell Cycle Arrest: Vernodalin has been observed to cause an accumulation of cells in the G0/G1 phase of the cell cycle.

Paclitaxel

Paclitaxel is a well-characterized antineoplastic agent that functions as a microtubule-stabilizing agent.[5][6][7] Its mechanism of action in breast cancer cells involves:

  • Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This disrupts the dynamic instability of microtubules, which is essential for mitotic spindle formation and chromosome segregation.[6][7]

  • Mitotic Arrest: The stabilization of microtubules leads to the arrest of cells in the G2/M phase of the cell cycle.[8][9]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the apoptotic cascade, leading to programmed cell death.[8][10] The apoptotic pathway induced by Paclitaxel can involve the inactivation of anti-apoptotic proteins like Bcl-2 and the activation of various signaling pathways.[5][11]

  • Inhibition of Signaling Pathways: Paclitaxel has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. It can also suppress Aurora kinase activity, which is involved in tumor cell growth and aggressiveness.[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound and Paclitaxel on breast cancer cells.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound or Paclitaxel stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or Paclitaxel and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound or Paclitaxel.

Materials:

  • Treated and untreated breast cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in breast cancer cells by treating with this compound or Paclitaxel for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol is used to determine the effect of this compound and Paclitaxel on cell cycle distribution.

Materials:

  • Treated and untreated breast cancer cells

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat breast cancer cells with this compound or Paclitaxel for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by drop-wise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Vernolide_Apoptosis_Pathway This compound This compound ROS ↑ ROS Production This compound->ROS Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) This compound->Bcl2 Mito Mitochondrial Membrane Potential Disruption ROS->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis in breast cancer cells.

Paclitaxel_Action_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules PI3K_AKT PI3K/AKT Pathway Paclitaxel->PI3K_AKT MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Cell Cycle Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis PI3K_AKT->Apoptosis Inhibition of survival signals

Caption: Mechanism of action of Paclitaxel leading to apoptosis in breast cancer cells.

Experimental_Workflow_MTT Start Start Seed_Cells Seed Breast Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat Treat with this compound or Paclitaxel Incubate_24h->Treat Incubate_Drug Incubate (e.g., 24, 48, 72h) Treat->Incubate_Drug Add_MTT Add MTT Reagent Incubate_Drug->Add_MTT Incubate_MTT Incubate 4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570nm Add_Solubilizer->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Experimental workflow for determining cell viability using the MTT assay.

References

Validating the Anti-inflammatory Effects of Vernolide in Murine Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the anti-inflammatory effects of Vernolide, a sesquiterpene lactone found in Vernonia amygdalina, with the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241). The data presented is derived from studies on murine models of acute inflammation, offering researchers, scientists, and drug development professionals a thorough overview of this compound's potential as an anti-inflammatory agent.

Performance Comparison: this compound vs. Ibuprofen

The anti-inflammatory efficacy of a substance can be quantified by its ability to reduce edema in response to an inflammatory stimulus. The following table summarizes the percentage inhibition of paw edema in a carrageenan-induced inflammation model in Swiss albino mice. It is important to note that the data for "this compound" was obtained from studies using a crude extract of Vernonia amygdalina (VAE), and therefore the effects are attributable to the extract as a whole, with this compound being a major bioactive component.

Treatment GroupDose (mg/kg)Paw Edema Reduction (%)
Control (Carrageenan only)-0%
Vernonia amygdalina Extract (VAE 1.0)100065.58%[1]
Ibuprofen7.567.03%[1]

Data sourced from in vivo studies on Swiss albino mice with carrageenan-induced paw edema.[1]

The results indicate that the Vernonia amygdalina extract, at a dose of 1000 mg/kg, exhibits potent anti-inflammatory activity, with a reduction in paw edema comparable to that of ibuprofen at a much lower dose of 7.5 mg/kg.[1] This suggests that while the extract is effective, a significantly higher concentration is required to achieve a similar level of efficacy as the standard NSAID. Further studies using isolated this compound are necessary to determine its specific potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Carrageenan-Induced Paw Edema in Mice

This is a widely used and well-established model for evaluating the anti-inflammatory properties of chemical compounds.

Objective: To induce acute inflammation in the paw of a mouse and to quantify the anti-inflammatory effects of a test substance by measuring the reduction in paw volume (edema).

Materials:

  • Swiss albino mice

  • Carrageenan (1% w/v in normal saline)

  • Test compound (e.g., Vernonia amygdalina extract)

  • Reference drug (e.g., Ibuprofen)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: House the mice in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

  • Grouping: Divide the animals into different groups (e.g., control, reference drug, and test compound groups).

  • Fasting: Fast the animals overnight before the experiment, with free access to water.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each mouse using a plethysmometer or digital calipers.

  • Drug Administration: Administer the test compound and reference drug to their respective groups, typically orally (p.o.) or intraperitoneally (i.p.), one hour before the induction of inflammation. The control group receives the vehicle (e.g., normal saline).

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.

  • Paw Volume Measurement: Measure the paw volume of each mouse at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Signaling Pathway and Experimental Workflow

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of many natural compounds, including those found in Vernonia amygdalina, are often attributed to their ability to modulate key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli This compound This compound IKK Complex IKK Complex This compound->IKK Complex Inhibition IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nucleus Nucleus NF-κB->Nucleus Translocation Ubiquitination & Degradation->NF-κB Release Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Transcription

Caption: this compound's proposed mechanism of action via inhibition of the NF-κB signaling pathway.

Experimental Workflow for Evaluating Anti-inflammatory Agents

The following diagram illustrates the typical workflow for the in vivo validation of a potential anti-inflammatory compound.

Experimental_Workflow A Animal Acclimatization (Swiss albino mice) B Grouping of Animals (Control, Reference, Test) A->B C Baseline Paw Volume Measurement B->C D Drug Administration (Vehicle, Ibuprofen, this compound) C->D E Induction of Inflammation (Carrageenan Injection) D->E F Post-treatment Paw Volume Measurement (1, 2, 3, 4 hours) E->F G Data Analysis (% Edema Inhibition) F->G H Results & Comparison G->H

Caption: A typical experimental workflow for the in vivo assessment of anti-inflammatory compounds.

References

Vernolide: A Comparative Analysis of its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-verification of the antibacterial spectrum of Vernolide, a sesquiterpene lactone with noted biological activity. Its performance is objectively compared against established antibiotics, supported by experimental data to inform research and development in antimicrobial drug discovery.

Comparative Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against a panel of Gram-positive and Gram-negative bacteria and compared with broad-spectrum and narrow-spectrum antibiotics. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for this comparison.

Data from a study by Adu et al. (2018) directly compared the MIC of this compound with several standard antibiotics, including Ciprofloxacin and Amoxicillin, against common pathogenic bacteria.[1] this compound demonstrated notable activity, particularly against Gram-positive bacteria. The compound showed activity against Escherichia coli and Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.3 mg/ml, and against Enterococcus faecalis with an MIC of 0.4 mg/ml.[1]

The table below summarizes the MIC values for this compound alongside Ampicillin and Ciprofloxacin to provide a clear comparison of their antibacterial potency. It is important to note that while some data is from direct comparative studies, other values are compiled from various sources and may reflect slight variations in experimental conditions.

Bacterial SpeciesGram StainThis compound MIC (µg/mL)Ampicillin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusGram-positive300[1]0.6 - 1[2]0.25 - 0.5[1]
Enterococcus faecalisGram-positive400[1]--
Escherichia coliGram-negative300[1]4[2]≤0.06 - 1[3]

Experimental Protocols

The determination of the antibacterial spectrum of a compound relies on standardized and reproducible experimental protocols. The most common methods employed are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion test for assessing susceptibility.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium. The protocol is typically performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Procedure:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration.

  • Serial Dilutions: Two-fold serial dilutions of the antimicrobial agent are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. This creates a gradient of decreasing concentrations of the compound.

  • Inoculum Preparation: The bacterial strain to be tested is cultured overnight and then diluted to a standardized concentration, typically equivalent to a 0.5 McFarland turbidity standard. This standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

  • Controls:

    • Growth Control: A well containing only the growth medium and the bacterial inoculum to ensure the bacteria can grow under the test conditions.

    • Sterility Control: A well containing only the growth medium to check for contamination.

  • Incubation: The microtiter plate is incubated at a specific temperature (usually 35-37°C) for 16-20 hours.

  • Reading of Results: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the antibacterial spectrum of a compound using the broth microdilution method.

Antibacterial_Spectrum_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start compound_prep Prepare Stock Solution of Test Compound start->compound_prep media_prep Prepare Bacterial Growth Medium start->media_prep inoculum_prep Prepare Standardized Bacterial Inoculum start->inoculum_prep serial_dilution Perform Serial Dilutions in 96-well Plate compound_prep->serial_dilution media_prep->serial_dilution inoculation Inoculate Plate with Bacterial Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate Plate (37°C, 18-24h) inoculation->incubation read_results Visually Inspect for Bacterial Growth incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

References

The Art of Molecular Tinkering: A Comparative Guide to the Structure-Activity Relationship of Vernolide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of vernolide analogs, delving into their cytotoxic and anti-inflammatory properties. By presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways, this document aims to be an invaluable resource for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

This compound, a sesquiterpene lactone primarily isolated from plants of the Vernonia genus, has garnered significant interest for its diverse pharmacological activities, particularly its potent anticancer and anti-inflammatory effects. The key to its bioactivity lies in its chemical structure, and subtle modifications to this scaffold can lead to profound changes in its therapeutic potential. This guide will explore the structure-activity relationships (SAR) of this compound and its analogs, providing a comparative analysis of their performance supported by experimental data.

Comparative Cytotoxicity of this compound and Its Analogs

The cytotoxic effects of this compound and its naturally occurring analogs, such as vernodaline and vernolepin, have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the reported IC50 values for this compound and its analogs, highlighting the importance of specific structural features.

CompoundCancer Cell LineIC50 (µM)Key Structural Features
This compound HepG2 (Liver)2.5[1]α-methylene-γ-lactone
S102 (Liver)1.8[1]α-methylene-γ-lactone
HuCCA-1 (Bile duct)3.1[1]α-methylene-γ-lactone
HL-60 (Leukemia)0.91[2]α-methylene-γ-lactone
MOLT-3 (Leukemia)1.2[1]α-methylene-γ-lactone
A549 (Lung)4.6[1]α-methylene-γ-lactone
H69AR (Lung)13.84[2]α-methylene-γ-lactone
MDA-MB-231 (Breast)5.2[1]α-methylene-γ-lactone
T47D (Breast)6.8[1]α-methylene-γ-lactone
HeLa (Cervical)3.7[1]α-methylene-γ-lactone
Vernodaline HepG2 (Liver)3.8[1]α-methylene-γ-lactone
Vernolepin HepG2 (Liver)4.2[1]α-methylene-γ-lactone
11ß,13-dihydrovernodalol JIMT-1 (Breast)1.6[3]Saturated lactone ring
MCF-7 (Breast)>10[3]Saturated lactone ring
MCF-10A (Normal Breast)2.2[3]Saturated lactone ring

Key Findings from Cytotoxicity Data:

The presence of the α-methylene-γ-lactone moiety is a critical structural feature for the cytotoxic activity of this compound and its analogs.[4][5] This functional group acts as a Michael acceptor, allowing the molecule to react with nucleophilic groups in biological macromolecules, such as sulfhydryl groups in cysteine residues of proteins, thereby disrupting their function and leading to cell death.[3] The saturation of the exocyclic double bond in the lactone ring, as seen in 11ß,13-dihydrovernodalol, generally leads to a decrease in cytotoxic potency, although it may offer a better selectivity profile.[3]

Key Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key assays are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the this compound analogs for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Treated and untreated cells

Procedure:

  • Induce apoptosis in cells by treating them with this compound analogs for a specified time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and necrotic/late apoptotic cells (Annexin V-positive, PI-positive).[2][6][7][8][9]

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound analogs for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (50 µL of Part A and 50 µL of Part B, mixed immediately before use) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.[10][11][12][13][14]

Signaling Pathways Modulated by this compound Analogs

This compound and its analogs exert their biological effects by modulating key intracellular signaling pathways involved in cell proliferation, survival, and inflammation. The diagrams below, generated using the DOT language, illustrate the proposed mechanisms of action.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB IkB-P IkB-P IkB->IkB-P NF-kB_active NF-kB_active NF-kB->NF-kB_active Translocation Proteasome Proteasome IkB-P->Proteasome Degradation Gene_Expression Pro-inflammatory & Pro-survival Genes NF-kB_active->Gene_Expression Induces Vernolide_Analogs Vernolide_Analogs Vernolide_Analogs->IKK Inhibits Vernolide_Analogs->IkB Prevents Degradation

Caption: Inhibition of the NF-κB Signaling Pathway by this compound Analogs.

This compound analogs have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[4] This inhibition is thought to occur through the prevention of IκBα degradation and the inhibition of IκB kinase (IKK) activity.[3][15][16][17][18] By blocking the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory cytokines and pro-survival genes, contributing to their anti-inflammatory and pro-apoptotic effects.

MAPK_STAT3_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth_Factors Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK Cytokines Cytokines Cytokine_Receptor Cytokine_Receptor Cytokines->Cytokine_Receptor Ras Ras Receptor_TK->Ras JAK JAK Cytokine_Receptor->JAK Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_active p-ERK ERK->ERK_active Phosphorylation STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P STAT3_dimer p-STAT3 Dimer STAT3_P->STAT3_dimer Dimerization Gene_Expression Proliferation & Survival Genes ERK_active->Gene_Expression Induces STAT3_dimer->Gene_Expression Induces Vernolide_Analogs Vernolide_Analogs Vernolide_Analogs->ERK Modulates Vernolide_Analogs->STAT3 Inhibits Phosphorylation

Caption: Modulation of ERK and STAT3 Signaling Pathways.

In addition to the NF-κB pathway, this compound analogs have been reported to modulate other critical signaling cascades. They can interfere with the ERK1/2 pathway, which is involved in cell proliferation and differentiation, although the precise mechanism of this modulation requires further investigation.[4][19][20][21][22][23] Furthermore, these compounds have been shown to inhibit the phosphorylation of STAT3, a transcription factor that plays a crucial role in tumor progression and survival.[4][24][25][26][27][28]

Conclusion and Future Directions

The structure-activity relationship of this compound analogs reveals that the α-methylene-γ-lactone moiety is a key pharmacophore for their cytotoxic and anti-inflammatory activities. Modifications to this and other parts of the molecular scaffold can significantly impact their potency and selectivity. The inhibition of key signaling pathways such as NF-κB, ERK1/2, and STAT3 provides a mechanistic basis for their observed biological effects.

Future research should focus on the synthesis and biological evaluation of a broader range of this compound analogs with systematic structural modifications. This will enable a more detailed mapping of the SAR and the identification of analogs with improved therapeutic indices. Further elucidation of the precise molecular targets within the signaling pathways will also be crucial for the development of these promising natural products into effective and safe therapeutic agents.

References

Comparing the efficacy of different Vernolide extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comprehensive comparison of three primary methods for extracting Vernolide, a sesquiterpenoid lactone with significant therapeutic potential, from its botanical sources, primarily Vernonia amygdalina. The efficacy of Maceration, Soxhlet Extraction, and Microwave-Assisted Extraction (MAE) are evaluated based on available experimental data, focusing on yield and phytochemical content.

Comparison of Extraction Efficacy

The choice of extraction method significantly impacts the yield and composition of the resulting extract. While direct comparative data on the specific yield and purity of this compound is limited, studies on the total crude extract and general phytochemical content from Vernonia amygdalina provide valuable insights into the relative efficiency of each technique.

Data Summary:

Extraction MethodSolventCrude Extract Yield (%)Total Phenolic Content (mg GAE/g)Total Flavonoid Content (mg QE/g)Reference
MacerationEthanol (B145695)21.16154.7 ± 3.633.3 ± 1.8[1]
MacerationMethanol (B129727)15.60--
SoxhletMethanol18.55--
Microwave-AssistedMethanol20.55--
MacerationEthyl Acetate12.1993.7 ± 3.930.7 ± 8.3[1]

Note: The data presented is for crude extracts from Vernonia amygdalina and may not directly correlate with the specific yield of this compound. GAE = Gallic Acid Equivalents; QE = Quercetin Equivalents.

From the available data, Microwave-Assisted Extraction (MAE) with methanol appears to provide the highest crude extract yield, suggesting it may be the most efficient method for general extraction. Maceration with ethanol also demonstrates a high yield. The choice of solvent also plays a crucial role, with ethanol and methanol generally yielding better results than less polar solvents like ethyl acetate[1].

Experimental Protocols

Detailed methodologies are essential for replicating and comparing extraction techniques. Below are the protocols for the three discussed methods as applied to the extraction of compounds from Vernonia amygdalina.

Maceration

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent over a period to soften and dissolve the soluble compounds.

Materials:

  • Dried and powdered Vernonia amygdalina leaves

  • Ethanol (or other suitable solvent)

  • Orbital shaker

  • Whatman No. 1 filter paper

  • Rotary evaporator

Procedure:

  • Mix 50 g of powdered Vernonia amygdalina leaves with 250 mL of ethanol in a sealed flask[1].

  • Place the flask on an orbital shaker and agitate for 3 days at room temperature[1].

  • After 3 days, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue[1].

  • Concentrate the filtrate using a rotary evaporator at 80°C to remove the solvent and obtain the crude extract[1].

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that allows for the repeated washing of the plant material with a fresh solvent, which can lead to a more exhaustive extraction.

Materials:

  • Dried and powdered Vernonia amygdalina leaves

  • Methanol (or other suitable solvent)

  • Soxhlet apparatus (including thimble, distillation flask, and condenser)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Place a known quantity of powdered Vernonia amygdalina leaves into a cellulose (B213188) thimble.

  • Position the thimble inside the main chamber of the Soxhlet extractor.

  • Fill the distillation flask with the extraction solvent (e.g., methanol).

  • Heat the flask. The solvent will evaporate, move up to the condenser, and drip into the chamber containing the thimble.

  • Once the solvent reaches the overflow level, it will be siphoned back into the distillation flask, carrying the extracted compounds with it.

  • This cycle is repeated multiple times over several hours.

  • After extraction, the solvent is removed from the extract using a rotary evaporator.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction process.

Materials:

  • Dried and powdered Vernonia amygdalina leaves

  • Methanol (or other suitable solvent)

  • Microwave extractor

  • Filter paper

  • Rotary evaporator

Procedure:

  • Mix 20 g of powdered Vernonia amygdalina leaves with a suitable volume of methanol in a microwave-safe extraction vessel.

  • Place the vessel in the microwave extractor.

  • Set the extraction parameters (e.g., power, temperature, and time). A typical setting could be 500W for 10 minutes.

  • After the extraction is complete, allow the mixture to cool.

  • Filter the extract to remove the plant residue.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Visualizing the Processes

To better understand the workflow and the biological activity of this compound, the following diagrams have been generated.

Experimental_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction Methods cluster_processing Post-Extraction Processing cluster_analysis Analysis start Dried Vernonia amygdalina Leaves powder Powdering start->powder maceration Maceration powder->maceration Solvent Soaking (e.g., Ethanol) soxhlet Soxhlet Extraction powder->soxhlet Continuous Reflux (e.g., Methanol) mae Microwave-Assisted Extraction (MAE) powder->mae Microwave Irradiation (e.g., Methanol) filtration Filtration maceration->filtration soxhlet->filtration mae->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract yield Yield Determination crude_extract->yield purity Purity Analysis (e.g., HPLC) crude_extract->purity

Comparison of this compound Extraction Workflows

Vernolide_Signaling_Pathway cluster_pro_apoptotic Pro-Apoptotic Pathway cluster_anti_apoptotic Anti-Apoptotic Pathway This compound This compound-A p53 p53 This compound->p53 Activates NFkB NF-κB This compound->NFkB Inhibits Bax Bax p53->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Bcl-2 NFkB->Bcl2 Bcl2->Caspase9 Inhibits

References

The Synergistic Potential of Vernolide-Containing Vernonia amygdalina Extracts in Cancer Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of natural compounds with conventional chemotherapy drugs. Vernolide, a sesquiterpene lactone found in the plant Vernonia amygdalina (VA), has demonstrated notable anticancer properties. While research on the direct synergistic effects of isolated this compound is still emerging, studies on VA extracts have revealed promising synergies with cornerstone chemotherapy agents like doxorubicin (B1662922) and cisplatin (B142131). This guide provides a comparative overview of the existing preclinical data, detailing the experimental findings and the molecular pathways underpinning these synergistic interactions.

Synergistic Effects with Doxorubicin in Breast Cancer

Extracts of Vernonia amygdalina have been shown to work in synergy with doxorubicin, a widely used anthracycline antibiotic for cancer treatment. This combination has demonstrated enhanced cytotoxicity in human breast cancer cell lines.

A key study investigated the combined effect of a VA extract and doxorubicin on MCF-7 and MDA-MB-231 breast cancer cells. The combination of 30 µg/ml of VA extract with varying concentrations of doxorubicin resulted in a significant increase in growth inhibition compared to doxorubicin alone. The synergistic effect was quantified using the Coefficient of Drug Interaction (CDI), where a CDI value of less than 1 indicates synergy.

Cell LineTreatmentIncubation TimeGrowth Inhibition Rate (%)Coefficient of Drug Interaction (CDI)
MCF-7 Doxorubicin (0.1 µg/ml) alone24h9.7-
Doxorubicin (0.1 µg/ml) + VA (30 µg/ml)24h29.2< 1 (Synergistic)
Doxorubicin (100 µg/ml) alone24h68.1-
Doxorubicin (100 µg/ml) + VA (30 µg/ml)24h82.9< 1 (Synergistic)
MDA-MB-231 Doxorubicin (0.1 µg/ml) alone24h10.7-
Doxorubicin (0.1 µg/ml) + VA (30 µg/ml)24h24.8< 1 (Synergistic)
Doxorubicin (100 µg/ml) alone24h66.3-
Doxorubicin (100 µg/ml) + VA (30 µg/ml)24h80.4< 1 (Synergistic)
Experimental Protocol: Synergism with Doxorubicin
  • Cell Lines: Human breast cancer cell lines MCF-7 and MDA-MB-231.

  • Treatment: Cells were treated with doxorubicin (0.1–100 µg/ml) alone or in combination with a fixed concentration of Vernonia amygdalina extract (30 µg/ml).

  • Assay: Cell viability and growth inhibition were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after 24, 48, and 72 hours of incubation.

  • Synergy Analysis: The coefficient of drug interaction (CDI) was calculated to evaluate the nature of the interaction between the VA extract and doxorubicin. A CDI less than 1 indicates a synergistic effect.

The mechanism behind this synergy involves the induction of apoptosis through both extrinsic and intrinsic pathways. Notably, this process is caspase-dependent but independent of the tumor suppressor protein p53.[1][2][3] Furthermore, VA extracts have been shown to inhibit the expression of the estrogen receptor-α (ER-α) and the downstream signaling molecule Akt, which is of significant clinical relevance as approximately 70% of breast cancers express ER-α.[1][2][3]

Synergistic Effects with Cisplatin in Pancreatic Cancer

The combination of an ethyl acetate (B1210297) extract of Vernonia amygdalina with cisplatin, a platinum-based chemotherapy drug, has demonstrated synergistic anticancer activity in pancreatic cancer cells.

A study utilizing the PANC-1 human pancreatic cancer cell line reported the following IC50 values for the individual agents:

AgentIC50 Value (µg/mL)
Vernonia amygdalina Ethyl Acetate Extract21.83 ± 0.46
Cisplatin3.02 ± 0.44

The combination of the VA extract and cisplatin resulted in a synergistic effect, as indicated by a Combination Index (CI) value of less than 1.[4][5] This synergistic interaction was found to induce both early and late-stage apoptosis and cause cell cycle arrest at the G1 phase.

Experimental Protocol: Synergism with Cisplatin
  • Cell Line: Human pancreatic cancer cell line PANC-1.

  • Treatment: Cells were treated with various concentrations of an ethyl acetate extract of Vernonia amygdalina and cisplatin, both individually and in combination.

  • Assay: Cytotoxic activity was determined using the MTT assay. Apoptosis and cell cycle analysis were performed using flow cytometry.

  • Synergy Analysis: The Combination Index (CI) was calculated to determine the nature of the drug interaction, with CI < 1 indicating synergy.

The molecular mechanism underlying this synergy involves the inhibition of the PI3K/mTOR signaling pathway, a critical pathway for cell growth and survival.[4][5] The combination treatment also led to the inhibition of Bcl-2 and cyclin D1 expression, while inducing the expression of the tumor suppressor p53.[4]

cluster_workflow Experimental Workflow for Synergy Assessment cluster_assays Biological Assays start Cancer Cell Culture (e.g., MCF-7, PANC-1) treatment Treatment with: - VA Extract Alone - Chemotherapy Drug Alone - Combination of Both start->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt flow_apoptosis Flow Cytometry (Annexin V/PI for Apoptosis) incubation->flow_apoptosis flow_cellcycle Flow Cytometry (PI for Cell Cycle) incubation->flow_cellcycle analysis Data Analysis: - IC50 Determination - Synergy Calculation (CI/CDI) mtt->analysis flow_apoptosis->analysis flow_cellcycle->analysis

Caption: A generalized workflow for assessing the synergistic effects of Vernonia amygdalina extracts with chemotherapy drugs.

Overcoming Paclitaxel Resistance in Breast Cancer

In addition to synergistic effects, extracts from Vernonia amygdalina have shown potential in overcoming drug resistance. A study on paclitaxel-resistant MCF-7 breast cancer cells (MCF-7 RAg) demonstrated that treatment with a VA extract could inhibit the growth of these resistant cells. This suggests that components of the VA extract, such as this compound, may act as chemosensitizers, potentially reversing the multi-drug resistance phenotype in cancer cells.

Signaling Pathways Targeted by this compound

This compound, as a key bioactive compound in Vernonia amygdalina, is known to modulate several signaling pathways involved in cancer cell proliferation, survival, and metastasis. Understanding these pathways provides insight into the molecular basis for its synergistic potential with chemotherapy drugs.

This compound has been shown to exert its anticancer effects by:

  • Inducing Apoptosis: By enhancing the activity of caspases 3 and 9 and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL, leading to the release of cytochrome c.

  • Inhibiting Proliferation and Metastasis: By targeting key signaling molecules such as ERK1/2, NF-κB, and STAT3.

cluster_pathway Signaling Pathways Modulated by this compound cluster_proliferation Proliferation & Metastasis cluster_apoptosis Apoptosis This compound This compound erk ERK1/2 This compound->erk nfkb NF-κB This compound->nfkb stat3 STAT3 This compound->stat3 bcl2 Bcl-2 / Bcl-xL This compound->bcl2 caspases Caspase-9 / Caspase-3 This compound->caspases proliferation Cell Proliferation & Metastasis erk->proliferation nfkb->proliferation stat3->proliferation apoptosis Apoptosis bcl2->apoptosis caspases->apoptosis

Caption: Key signaling pathways targeted by this compound leading to decreased proliferation and increased apoptosis.

Conclusion

The preclinical evidence strongly suggests that Vernonia amygdalina extracts, containing the active compound this compound, can act synergistically with conventional chemotherapy drugs like doxorubicin and cisplatin. These combinations lead to enhanced anticancer effects at potentially lower drug concentrations, which could translate to reduced side effects in clinical settings. The ability of VA extracts to overcome drug resistance further highlights their therapeutic potential.

Future research should focus on isolating this compound and other active compounds from Vernonia amygdalina and evaluating their synergistic effects in combination with a broader range of chemotherapy drugs and across various cancer types. Elucidating the precise molecular mechanisms of these synergistic interactions will be crucial for the rational design of novel combination therapies for cancer treatment.

References

IC50 value comparison of Vernolide across different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic effects of Vernolide, a sesquiterpene lactone, reveals its potent anti-cancer activity across a diverse range of human cancer cell lines. This guide summarizes the available experimental data on its half-maximal inhibitory concentration (IC50), providing a valuable resource for researchers and drug development professionals in the field of oncology.

This compound has demonstrated significant growth-inhibitory effects against various cancer types, with IC50 values extending into the nanomolar and low micromolar range. This indicates its potential as a promising candidate for further preclinical and clinical investigation.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated against numerous cancer cell lines, with the IC50 values presented below. These values, representing the concentration of this compound required to inhibit the growth of 50% of the cancer cells, are summarized for easy comparison.

Cancer TypeCell LineIC50 Value (µM)
Liver CancerHepG20.91 - 13.84[1]
S1020.91 - 13.84[1]
Bile Duct CancerHuCCA-10.91 - 13.84[1]
LeukemiaHL-600.91 - 13.84[1]
MOLT-30.91 - 13.84[1]
Lung CancerA5490.91 - 13.84[1]
H69AR0.91 - 13.84[1]
NCI-H6611.46
Breast CancerMDA-MB-2310.91 - 13.84[1]
T47D0.91 - 13.84[1]
Cervical CancerHeLa0.11[1]
Epidermoid CarcinomaKB0.055
Colorectal AdenocarcinomaDLD-10.14

Note: The IC50 values for HepG2, S102, HuCCA-1, HL-60, MOLT-3, A549, H69AR, MDA-MB-231, and T47D are reported as a range from a broad-spectrum study.[1] The specific value for each of these cell lines within this range was not individually detailed in the available literature. The IC50 values for NCI-H661, KB, and DLD-1 were converted from µg/ml to µM based on the molecular weight of this compound (362.38 g/mol ).

Experimental Protocols

The determination of the IC50 values of this compound is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.

MTT Assay Protocol for IC50 Determination of this compound:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Compound Treatment: The culture medium is then replaced with fresh medium containing various concentrations of this compound. A control group of cells is treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the compound.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow this compound to exert its cytotoxic effects.

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan (B1609692) crystals.

  • Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals, producing a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each this compound concentration relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

Vernolide_Signaling_Pathway cluster_proliferation Proliferation & Survival Pathways cluster_apoptosis Apoptosis Pathway This compound This compound ERK ERK1/2 This compound->ERK NFkB NF-κB This compound->NFkB STAT3 STAT3 This compound->STAT3 Bcl2 Bcl-2 This compound->Bcl2 Casp9 Caspase-9 Bcl2->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathways modulated by this compound in cancer cells.

The general workflow for determining the IC50 value of this compound is a systematic process involving cell culture, compound treatment, viability assessment, and data analysis.

IC50_Workflow A Cancer Cell Culture B Seeding in 96-well Plates A->B C This compound Treatment (Varying Concentrations) B->C D Incubation (e.g., 48 hours) C->D E MTT Assay D->E F Absorbance Measurement E->F G IC50 Calculation F->G

Caption: Experimental workflow for IC50 determination of this compound.

References

A Comparative Guide to the Antiplasmodial Potency of Vernolide and Vernodalol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiplasmodial activities of two sesquiterpene lactones, vernolide and vernodalol (B1199425), isolated from Vernonia amygdalina. The information presented herein is intended to assist researchers in evaluating the potential of these compounds as antimalarial drug candidates.

Relative Potency in Antiplasmodial Assays

This compound and vernodalol have demonstrated notable activity against Plasmodium parasites. The following tables summarize the available quantitative data on their half-maximal inhibitory concentrations (IC50) from in vitro antiplasmodial assays and their cytotoxicity against mammalian cell lines, which is crucial for determining their therapeutic window.

A study by Habtamu et al. (2022) reported IC50 values for both compounds against the chloroquine-sensitive NF-54 strain of P. falciparum. Another source, citing two different studies, presents slightly different IC50 values for these compounds against P. falciparum.[1] This highlights the need for standardized testing protocols to ensure data comparability across different studies.

Table 1: In Vitro Antiplasmodial Activity of this compound and Vernodalol against P. falciparum

CompoundP. falciparum StrainIC50 (µg/mL)IC50 (µM)¹Reference
This compoundNF-548.421.4[1]
This compoundNot Specified1.874.76[1]
VernodalolNF-544.210.7[1]

¹ Molar concentrations were calculated based on the following molecular weights: this compound (C21H24O8) - 404.41 g/mol ; Vernodalol (C21H26O8) - 406.43 g/mol .

Table 2: Cytotoxicity of this compound and Vernodalol against Mammalian Cell Lines

CompoundCell LineCell TypeIC50 (µM)Reference
This compoundMultiple (10 lines)Various Human Cancer Cell Lines0.91 - 13.84[2]
VernodalolHT-29Human Colon Adenocarcinoma5.7[3]
VernodalolJIMT-1Human Breast Cancer11.13 ± 1.17[4]
VernodalolMCF-10ANon-tumorigenic Human Breast Epithelial12.12 ± 1.52[4]

Table 3: Selectivity Index of this compound and Vernodalol

CompoundP. falciparum IC50 (µM)Mammalian Cell IC50 (µM)Selectivity Index (SI)²
This compound4.76 - 21.40.91 - 13.84Varies
Vernodalol10.75.7 - 12.120.53 - 1.13

² Selectivity Index (SI) = IC50 (Mammalian Cells) / IC50 (P. falciparum). A higher SI value indicates greater selectivity for the parasite over host cells. The SI for this compound varies significantly due to the range of reported IC50 values.

Experimental Protocols

In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence)

This protocol is adapted from standard methodologies for assessing the in vitro susceptibility of P. falciparum to antimalarial compounds.

1. Materials and Reagents:

  • P. falciparum culture (e.g., NF-54, K1, W2 strains)

  • Human erythrocytes (O+)

  • Complete parasite medium (RPMI-1640 supplemented with HEPES, L-glutamine, hypoxanthine, gentamicin, and Albumax II or human serum)

  • This compound and Vernodalol stock solutions (in DMSO)

  • Chloroquine or Artemisinin (as positive controls)

  • SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I dye)

  • 96-well black microtiter plates

2. Assay Procedure:

  • Prepare serial dilutions of this compound, vernodalol, and control drugs in complete parasite medium in the 96-well plates.

  • Add parasite culture suspension (synchronized to the ring stage) to each well to achieve a final parasitemia of 0.5-1% and a hematocrit of 2%.

  • Include parasite-free red blood cells as a negative control and drug-free parasite culture as a growth control.

  • Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.

  • After incubation, add SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound and vernodalol on a mammalian cell line (e.g., Vero, HEK293, or a cancer cell line).

1. Materials and Reagents:

  • Mammalian cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with fetal bovine serum and antibiotics)

  • This compound and Vernodalol stock solutions (in DMSO)

  • Doxorubicin or another known cytotoxic agent (as a positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • 96-well clear microtiter plates

2. Assay Procedure:

  • Seed the mammalian cells into the 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds and controls in the complete cell culture medium and add them to the respective wells.

  • Include a vehicle control (DMSO at the highest concentration used for the compounds).

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value from the dose-response curve.

Mandatory Visualizations

The biological activity of many sesquiterpene lactones, including this compound and vernodalol, is attributed to the presence of an α-methylene-γ-lactone moiety. This functional group can react with nucleophilic groups, particularly the thiol groups of cysteine residues in proteins, via a Michael-type addition. This covalent modification can alter the protein's structure and function, leading to downstream cellular effects.

G cluster_0 Mechanism of Action Sesquiterpene Sesquiterpene Lactone (this compound/Vernodalol) AlphaMethylene α-methylene-γ-lactone moiety Sesquiterpene->AlphaMethylene Contains Adduct Covalent Adduct AlphaMethylene->Adduct Michael Addition Protein Parasite Protein (e.g., enzyme) Thiol Thiol Group (-SH) on Cysteine Residue Protein->Thiol Contains Thiol->Adduct Inhibition Inhibition of Protein Function Adduct->Inhibition Disruption Disruption of Parasite Metabolic Pathways Inhibition->Disruption Death Parasite Death Disruption->Death

Caption: Proposed mechanism of action for this compound and vernodalol.

G cluster_1 In Vitro Antiplasmodial Assay Workflow start Start prep_compounds Prepare serial dilutions of This compound, Vernodalol, and controls start->prep_compounds add_parasites Add synchronized P. falciparum culture to 96-well plate prep_compounds->add_parasites incubate Incubate for 72 hours (37°C, 5% CO2) add_parasites->incubate add_sybr Add SYBR Green I lysis buffer incubate->add_sybr incubate_dark Incubate in the dark (1-2 hours) add_sybr->incubate_dark read_fluorescence Read fluorescence (Ex: 485 nm, Em: 530 nm) incubate_dark->read_fluorescence analyze Calculate IC50 values read_fluorescence->analyze end End analyze->end

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

References

Safety Operating Guide

Navigating the Disposal of Vernolide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Vernolide, a sesquiterpene lactone with potential cytotoxic properties, is a critical aspect of laboratory safety and environmental responsibility. Adherence to stringent disposal protocols is essential to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound waste.

I. Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to recognize its potential hazards. As a sesquiterpene lactone, it should be handled as a cytotoxic and potentially sensitizing compound.

Required PPE:

  • Gloves: Nitrile or other chemical-resistant gloves are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A fully buttoned lab coat is required to protect from contamination.

  • Respiratory Protection: If there is a risk of generating aerosols or handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.

II. Step-by-Step Disposal Procedure

The disposal of this compound and any contaminated materials must be managed as hazardous cytotoxic waste. High-temperature incineration is the recommended disposal method for cytotoxic waste to ensure complete destruction.[1][2][3]

Step 1: Waste Segregation Immediately segregate all this compound waste from non-hazardous laboratory trash. This includes:

  • Unused or expired this compound powder.

  • Contaminated labware (e.g., pipette tips, vials, flasks, and weighing papers).

  • Contaminated PPE (e.g., gloves and disposable lab coats).

  • Solutions containing this compound.

  • Materials used for spill cleanup.

Step 2: Waste Containment

  • Solid Waste: Collect solid this compound waste and contaminated materials in a designated, leak-proof, and puncture-resistant hazardous waste container.[4] The container should be clearly labeled for cytotoxic waste, often distinguished by a specific color such as purple or yellow with a purple lid.[1][3][5]

  • Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and shatter-resistant container. Do not mix with other solvent waste streams unless approved by your institution's EHS department. The container must be clearly labeled as "Hazardous Waste," "Cytotoxic Waste," and list "this compound" as a component.

  • Sharps Waste: Any sharps, such as needles or glass pipettes, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste.[3][4]

Step 3: Labeling and Storage All waste containers must be clearly and securely labeled with "Cytotoxic Waste" and the full chemical name "this compound." Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until collection.[3][5]

Step 4: Disposal Arrangement Arrange for the collection and disposal of the this compound hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

III. Spill Management

In the event of a this compound spill, the following procedures should be enacted immediately:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Wear Appropriate PPE: Don the required personal protective equipment before attempting to clean the spill.

  • Contain the Spill:

    • Solid Spills: Carefully cover the spill with absorbent pads to avoid raising dust. Gently sweep or scoop the material into a hazardous waste container.

    • Liquid Spills: Use absorbent materials to contain and collect the liquid.

  • Decontaminate the Area: Clean the spill area with an appropriate decontamination solution (e.g., soap and water, followed by a suitable disinfectant), as recommended by your institution's safety protocols.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous cytotoxic waste.[4]

IV. Data Presentation

ParameterInformationSource
Chemical Class Sesquiterpene LactoneGeneral Knowledge
Primary Hazard Cytotoxic, Potential Sensitizer[4]
PPE Requirements Gloves, Eye Protection, Lab Coat, Respirator (if needed)[1][5]
Waste Classification Hazardous Cytotoxic Waste[1][2]
Recommended Disposal High-Temperature Incineration[1][2][3]
Waste Containers Labeled, Leak-Proof, Puncture-Resistant (for sharps)[3][4]

V. Experimental Protocols Cited

No specific experimental protocols for the disposal of this compound were found in the search results. The procedures outlined are based on established guidelines for handling and disposing of cytotoxic and hazardous chemical waste in a laboratory setting.

VI. Mandatory Visualization

Vernolide_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_containment Waste Containment & Segregation cluster_storage Storage & Disposal cluster_spill Spill Response A Identify this compound Waste (Solid, Liquid, Sharps, PPE) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Solid Waste -> Labeled Cytotoxic Container B->C D Liquid Waste -> Labeled Cytotoxic Liquid Container B->D E Sharps Waste -> Labeled Cytotoxic Sharps Container B->E F Store Sealed Containers in Designated Secure Area C->F D->F E->F G Contact EHS or Licensed Waste Disposal Contractor F->G H High-Temperature Incineration G->H S1 Evacuate & Secure Area S2 Don PPE S1->S2 S3 Contain & Clean Spill S2->S3 S4 Dispose of Cleanup Materials as Cytotoxic Waste S3->S4

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Vernolide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Vernolide is publicly available. The following guidance is based on the known cytotoxic properties of sesquiterpene lactones and general best practices for handling potent, biologically active compounds in a laboratory setting. A thorough risk assessment should be conducted by qualified personnel before handling this compound.

This compound is a sesquiterpene lactone with demonstrated cytotoxic and pro-apoptotic activities, making it a compound of interest in drug development.[1][2] Due to its potential hazards, stringent safety protocols are necessary to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and aerosols.
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against skin contact. The outer glove should be changed immediately upon contamination.
Body Protection A disposable, solid-front, back-closing laboratory gown with knitted cuffs.Prevents contamination of personal clothing and skin. Over-sleeves can provide additional protection.[3]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form of this compound outside of a containment device.Minimizes the risk of inhaling aerosolized particles.

Operational Plan for Handling this compound

A step-by-step approach to handling this compound is crucial for maintaining safety and integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage in a designated containment area.

  • This compound should be stored in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Access to the storage area should be restricted to authorized personnel only.

2. Preparation and Handling:

  • All manipulations of this compound, especially of the powdered form, should be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent inhalation and environmental exposure.

  • Work surfaces should be covered with disposable, absorbent, plastic-backed pads to contain any spills.

  • Use dedicated equipment (e.g., spatulas, weighing paper) for handling this compound.

  • After handling, decontaminate all surfaces with an appropriate cleaning agent (e.g., a detergent solution followed by a rinse with water).[3]

3. Spill Management:

  • In case of a spill, evacuate the area and ensure it is well-ventilated.

  • Wear the appropriate PPE, including respiratory protection, before cleaning the spill.

  • For small spills (<5 mg), gently cover the spill with absorbent material and then decontaminate the area.

  • For larger spills, follow established institutional procedures for hazardous chemical spills.

Disposal Plan

All waste generated from handling this compound is considered cytotoxic waste and must be disposed of accordingly.

  • Segregation: All this compound-contaminated materials (e.g., gloves, gowns, pipette tips, absorbent pads) must be segregated from other laboratory waste.

  • Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled as "Cytotoxic Waste" with the appropriate hazard symbols.[4][5][6][7] Sharps should be disposed of in a designated sharps container with a purple lid.[5]

  • Disposal Route: Cytotoxic waste must be collected by a licensed hazardous waste carrier and disposed of via high-temperature incineration.[4][6] This is the only legally and environmentally responsible method for destroying cytotoxic substances.[4]

Experimental Protocols

While specific experimental protocols for this compound are varied, a general methodology for assessing its cytotoxic and apoptotic effects can be outlined.

Cell Viability Assay (MTT Assay):

  • Seed cancer cells (e.g., B16F-10 melanoma cells) in a 96-well plate and allow them to adhere overnight.[1]

  • Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 24-72 hours).

  • Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization buffer.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Treat cells with this compound as described above.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway of this compound

This compound induces apoptosis in cancer cells through the modulation of key signaling pathways, primarily by activating the p53-mediated pro-apoptotic pathway and suppressing the NF-κB-mediated survival pathway.[1]

Vernolide_Signaling_Pathway This compound This compound p53 p53 This compound->p53 Upregulates NFkB NF-κB This compound->NFkB Inhibits Bax Bax p53->Bax Activates Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces Bcl2 Bcl-2 NFkB->Bcl2 Activates Bcl2->Apoptosis Inhibits CellSurvival Cell Survival Bcl2->CellSurvival Promotes

Caption: this compound's dual mechanism of inducing apoptosis in cancer cells.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vernolide
Reactant of Route 2
Vernolide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.